4-(2-Methyl-1,3-dithiolan-2-yl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-methyl-1,3-dithiolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS2/c1-10(12-6-7-13-10)8-2-4-9(11)5-3-8/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPANKHZSIPRCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(SCCS1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176557 | |
| Record name | Phenol, p-(2-methyl-1,3-dithiolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22068-57-1 | |
| Record name | Phenol, p-(2-methyl-1,3-dithiolan-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022068571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, p-(2-methyl-1,3-dithiolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is 4-(2-Methyl-1,3-dithiolan-2-yl)phenol?
An In-Depth Technical Guide to 4-(2-Methyl-1,3-dithiolan-2-yl)phenol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol, a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development. It details the compound's chemical properties, a robust synthesis protocol, and methods for its characterization. Furthermore, this guide explores the strategic application of the 1,3-dithiolane moiety as a protecting group for the carbonyl function of 4-hydroxyacetophenone, enabling selective modifications at the phenolic hydroxyl group. A detailed deprotection protocol to regenerate the ketone is also provided. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.
Introduction and Core Concepts
4-(2-Methyl-1,3-dithiolan-2-yl)phenol is a bifunctional organic molecule that combines the chemical reactivity of a phenol with the stability of a dithioacetal. The latter, specifically a 1,3-dithiolane, serves as a robust protecting group for a ketone. The strategic importance of this compound lies in its ability to mask the electrophilic carbonyl carbon of its precursor, 4-hydroxyacetophenone, thereby allowing for selective chemical transformations at the nucleophilic phenolic hydroxyl group.
The 1,3-dithiolane group is highly stable under both acidic and basic conditions, which is a significant advantage over other carbonyl protecting groups like acetals and ketals that are acid-labile.[1] This stability allows for a broad range of reactions to be performed on the phenol moiety without affecting the protected ketone. The subsequent removal of the dithiolane group to regenerate the carbonyl function can be achieved under specific, mild oxidative or hydrolytic conditions.[2][3] This protection-deprotection strategy is a cornerstone of multi-step organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates.
Physicochemical and Spectroscopic Profile
The structural and electronic properties of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol dictate its reactivity and analytical characteristics.
Chemical Properties
A summary of the key chemical properties for 4-(2-Methyl-1,3-dithiolan-2-yl)phenol is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₀H₁₂OS₂ |
| Molecular Weight | 212.33 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone); Insoluble in water |
| SMILES | CC1(SCCSC1)C2=CC=C(O)C=C2 |
| InChI | InChI=1S/C10H12OS2/c1-10(12-4-5-13-10)8-2-6-9(11)7-3-8/h2-3,6-7,11H,4-5H2,1H3 |
Predicted Spectroscopic Data
The characterization of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol relies on standard spectroscopic techniques. The expected data are summarized in Table 2.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~1.8 (s, 3H, -CH₃), ~3.4-3.6 (m, 4H, -SCH₂CH₂S-), ~5.0-6.0 (br s, 1H, -OH), ~6.8 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H) |
| ¹³C NMR | δ (ppm): ~28 (-CH₃), ~40 (-SCH₂CH₂S-), ~75 (quaternary C), ~115 (Ar-C), ~128 (Ar-C), ~135 (Ar-C), ~155 (Ar-C-OH) |
| IR (Infrared) | ν (cm⁻¹): ~3300-3500 (br, O-H stretch), ~2900-3000 (C-H stretch), ~1600, 1500 (C=C aromatic stretch), ~1250 (C-O stretch), ~600-700 (C-S stretch) |
| Mass Spec. (EI) | m/z: 212 (M⁺), 179 ([M-SH]⁺), 151 ([M-C₂H₄S]⁺), 136 ([M-C₂H₄S₂]⁺), 121 ([M-C₂H₄S₂-CH₃]⁺) |
Synthesis and Experimental Protocol
The synthesis of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol is a straightforward acid-catalyzed thioacetalization of 4-hydroxyacetophenone.[2]
Synthesis Workflow
The logical flow of the synthesis is depicted in the following diagram.
Caption: Workflow for the synthesis of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.
Step-by-Step Protocol
This protocol is designed to be self-validating through in-process checks and clear endpoints.
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4-hydroxyacetophenone (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂).
-
Addition of Thiol: Add 1,2-ethanedithiol (1.1 eq) to the solution via syringe.
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Add a catalytic amount of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq), dropwise. The choice of a Lewis acid is critical as it efficiently activates the carbonyl group towards nucleophilic attack by the thiol.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (4-hydroxyacetophenone).
-
Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.
Applications in Synthetic Chemistry
The primary utility of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol is as a protected intermediate.
Protection of a Ketone for Phenolic Functionalization
With the ketone group masked, the phenolic -OH group is available for various transformations, including:
-
Alkylation: Reaction with alkyl halides under basic conditions to form ethers.
-
Acylation: Reaction with acyl chlorides or anhydrides to form esters.
-
Electrophilic Aromatic Substitution: The phenol is an activated ring, allowing for further substitution.
This strategy is invaluable in the synthesis of natural products and pharmaceuticals where selective functionalization is required.
Deprotection Protocol
The regeneration of the ketone from the dithiolane is a critical step. Mild oxidative methods are often preferred to avoid harsh conditions that could affect other functional groups.[2][4]
Deprotection Workflow
The logical flow for the deprotection is outlined below.
Caption: Workflow for the deprotection of the dithiolane group.
Step-by-Step Deprotection Protocol
This protocol utilizes a mild and environmentally friendly system.[5]
-
Preparation: In a round-bottom flask, dissolve 4-(2-Methyl-1,3-dithiolan-2-yl)phenol (1.0 eq) in an aqueous solution of sodium dodecyl sulfate (SDS).
-
Catalyst Addition: Add a catalytic amount of iodine (I₂) (5 mol%).
-
Oxidant Addition: To the stirring mixture, add 30% aqueous hydrogen peroxide (H₂O₂) (2-3 eq) dropwise. The iodine activates the H₂O₂ for the oxidative cleavage of the C-S bonds.
-
Reaction Monitoring: Stir at room temperature for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected 4-hydroxyacetophenone.
Safety and Handling
-
1,2-Ethanedithiol: Has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. It is toxic and an irritant.
-
Lewis Acids (e.g., BF₃·OEt₂): Are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents (e.g., CH₂Cl₂): Are volatile and potentially carcinogenic. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
4-(2-Methyl-1,3-dithiolan-2-yl)phenol is a valuable synthetic intermediate whose utility is derived from the robust nature of the dithiolane protecting group. The synthetic and deprotection protocols outlined in this guide are reliable, scalable, and utilize readily available reagents. The principles of carbonyl protection and deprotection are fundamental to modern organic synthesis, and the strategic use of this compound can significantly streamline the synthesis of complex molecules with phenolic moieties.
References
- Jin, Y.-S., et al. (2011). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 23(3), 1117-1119.
- Krishnaveni, N. S., Surendra, K., Nageswar, Y. V. D., & Rao, K. R. (2003). An efficient and convenient procedure for the hydrolysis of thioacetals/thioketals to the corresponding carbonyl compounds. Synthesis, 2003(15), 2295-2297.
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
The Good Scents Company. (n.d.). 2-methyl-1,3-dithiolane. [Link]
- Wynberg, H., Emerson, D. W., & Huurdeman, W. F. J. (1974). U.S. Patent No. 3,794,669. Washington, DC: U.S.
-
NIST. (n.d.). 4'-Hydroxyacetophenone. In NIST Chemistry WebBook. [Link]
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A Technical Guide to the Chemoselective Protection of Phenolic Ketones Using 1,2-Ethanedithiol
This guide provides an in-depth exploration of the 1,2-ethanedithiol protection of ketones, with a specific focus on substrates containing a phenolic hydroxyl group. It is designed for researchers, medicinal chemists, and process development professionals who require a robust and chemoselective method for carbonyl protection in multi-step organic synthesis. We will delve into the underlying mechanism, practical experimental protocols, the rationale behind procedural choices, and methods for subsequent deprotection.
Strategic Imperative: The Need for Carbonyl Protection
In the complex landscape of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, molecules often possess multiple reactive functional groups.[1][2] A common challenge arises with phenolic ketones, such as hydroxyacetophenones, which feature both a nucleophilic hydroxyl group and an electrophilic carbonyl center.[3] To perform selective transformations on other parts of the molecule—for instance, reactions involving strong bases, nucleophiles, or reducing agents—it is often essential to temporarily mask the highly reactive ketone functionality.[4][5]
While oxygen-based acetals are common protecting groups, their lability under acidic conditions can be a significant drawback.[4] Thioacetals, specifically the 1,3-dithiolanes formed from 1,2-ethanedithiol, offer a superior alternative due to their remarkable stability across a wide range of reaction conditions, including strongly basic and acidic environments, as well as their resistance to many oxidizing and reducing agents.[4][6] This stability makes them an indispensable tool for enabling complex synthetic routes that would otherwise be unfeasible.
The Mechanism of 1,3-Dithiolane Formation
The formation of a 1,3-dithiolane is an acid-catalyzed process involving the reaction of a ketone with 1,2-ethanedithiol.[7][8][9] The reaction proceeds through a series of equilibrium steps. Understanding this mechanism is key to optimizing reaction conditions and ensuring high yields.
The key steps are as follows:
-
Carbonyl Activation: A Brønsted or Lewis acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.
-
Hemithioacetal Formation: A sulfur atom from 1,2-ethanedithiol acts as a nucleophile, attacking the activated carbonyl carbon. A subsequent proton transfer results in a neutral hemithioacetal intermediate.
-
Water Elimination: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). The departure of water generates a resonance-stabilized carbocation (a sulfonium ion).
-
Intramolecular Cyclization: The second thiol group within the same molecule attacks the carbocation in an intramolecular fashion, forming the five-membered 1,3-dithiolane ring.
-
Catalyst Regeneration: A final deprotonation step releases the product and regenerates the acid catalyst, allowing it to continue the cycle.
A critical aspect of this process is the removal of water as it is formed. According to Le Châtelier's principle, removing a product drives the equilibrium toward the formation of more products, ensuring the reaction proceeds to completion.[10] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.
Field Insight: Achieving Chemoselectivity with Phenolic Ketones
The primary challenge with phenolic ketones is preventing undesired reactions at the phenolic hydroxyl group. Fortunately, the thioacetalization reaction is highly chemoselective for the ketone. This selectivity is rooted in the fundamental difference in reactivity between the functional groups under acidic conditions:
-
Ketone: The carbonyl group is readily activated by an acid catalyst, making it a potent electrophile.
-
Phenol: The phenolic hydroxyl group is a weak nucleophile and its lone pairs are delocalized into the aromatic ring. While it can be protonated, it does not readily participate in the reaction.
-
Thiol: The thiol groups of 1,2-ethanedithiol are excellent nucleophiles, significantly more so than the neutral hydroxyl group of the phenol, and they readily attack the activated carbonyl.
Therefore, the reaction proceeds selectively at the ketone, leaving the phenolic -OH group intact. This inherent selectivity is a cornerstone of the method's utility.
Experimental Protocol: Protection of 4-Hydroxyacetophenone
This section provides a reliable, step-by-step methodology for the protection of a representative phenolic ketone.
Objective: To synthesize 2-(4-hydroxyphenyl)-2-methyl-1,3-dithiolane.
Materials & Equipment:
-
Reagents: 4-Hydroxyacetophenone, 1,2-ethanedithiol (1.1-1.2 equivalents), p-Toluenesulfonic acid monohydrate (PTSA, 0.02-0.05 equivalents), Toluene (anhydrous), Saturated sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (e.g., 10.0 g, 73.4 mmol).
-
Reagent Addition: Add anhydrous toluene (100 mL), followed by 1,2-ethanedithiol (e.g., 7.4 mL, 88.1 mmol, 1.2 eq).[11][12] Finally, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.28 g, 1.47 mmol, 0.02 eq).[13]
-
Reaction: Attach a Dean-Stark trap filled with toluene and a reflux condenser to the flask. Heat the mixture to reflux. The toluene-water azeotrope will collect in the trap, effectively removing water from the reaction.[10]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible. This typically takes 2-4 hours.
-
Workup: Once complete, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst. Follow with a wash of brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure 2-(4-hydroxyphenyl)-2-methyl-1,3-dithiolane.
Catalyst and Condition Selection
While PTSA in toluene is a classic choice, various acid catalysts can be employed, each offering potential advantages in terms of reaction time, yield, or milder conditions.[7] The choice of catalyst can be critical for sensitive substrates.
| Catalyst | Typical Loading | Solvent | Temp. (°C) | General Observations | References |
| p-Toluenesulfonic Acid (PTSA) | 0.02 - 1.0 eq | Toluene, CH₂Cl₂, CHCl₃ | Reflux | Standard, effective; requires water removal. | [13][14] |
| Iodine (I₂) / Alumina | Catalytic | CH₂Cl₂, neat | Room Temp. | Mild, neutral conditions, often high-yielding. | [7][15] |
| Yttrium Triflate (Y(OTf)₃) | Catalytic | Neat | Room Temp. | Highly chemoselective for aldehydes over ketones. | [7] |
| Tungstophosphoric Acid | Catalytic | Solvent-free or Pet. Ether | Room Temp. - Reflux | Highly effective and selective heterogeneous catalyst. | [7][15] |
| HClO₄-SiO₂ | Catalytic | Solvent-free | Room Temp. | Extremely efficient, reusable solid acid catalyst. | [7] |
The Final Step: Deprotection of the 1,3-Dithiolane
The robustness of the dithiolane group necessitates specific, often non-hydrolytic, conditions for its removal to regenerate the ketone.[6] Standard acidic hydrolysis is generally ineffective.[4] The choice of deprotection agent must be made carefully to ensure the integrity of the phenol and any other functional groups.
Common Deprotection Strategies:
-
Mercury(II) Salts: The most traditional method involves HgCl₂ in the presence of a buffer like CaCO₃ or CdCO₃ in aqueous acetonitrile.[4] This method is highly effective but suffers from the extreme toxicity of mercury salts, making it undesirable for large-scale or environmentally conscious synthesis.
-
Oxidative Cleavage: Reagents like N-bromosuccinimide (NBS) in aqueous acetone or periodic acid can cleave the dithiolane.[16] Conditions must be carefully controlled to avoid over-oxidation or reaction with the electron-rich phenolic ring.
-
Metal-Free Reagents: Systems like Chloramine-T or polyphosphoric acid have been developed as less toxic alternatives for cleaving thioacetals.[17][18]
A judicious selection of the deprotection method is paramount and should be tailored to the specific molecular context to maximize yield and purity of the final phenolic ketone.
Conclusion
The protection of a ketone as a 1,3-dithiolane using 1,2-ethanedithiol is a powerful and highly reliable strategy in organic synthesis. Its application to phenolic ketones is particularly valuable due to the reaction's high degree of chemoselectivity, leaving the phenolic hydroxyl group untouched. By understanding the reaction mechanism, carefully selecting the catalyst, and employing appropriate workup and deprotection procedures, chemists can effectively leverage this method to navigate complex synthetic pathways in drug discovery and materials science.
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Kocieński, P. J. (2006). Developments in the Deprotection of Thioacetals. ResearchGate. Retrieved from [Link]
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JoVE. (2026). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Journal of Visualized Experiments. Retrieved from [Link]
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Wang, Y., et al. (2023). Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid from Aldehyde/Acetone and Thiols. National Institutes of Health. Retrieved from [Link]
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Bakr, M. A., et al. (2018). Chemoselective reaction of ethane-1,2-dithiol, hydrazines, and hydroxylamine onto γ-keto allyl phosphonates and phosphine oxides. ResearchGate. Retrieved from [Link]
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Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis: Fifth Edition. ResearchGate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of 1,2-Ethanedithiol. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. Retrieved from [Link]
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RSC Publishing. (n.d.). Reagents for the preparation and cleavage of 1,3-dithiolanes. Retrieved from [Link]
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Firouzabadi, H., et al. (2000). Selective Deprotection of Thioacetals by MnO₂, BaMnO₄ and KMnO₄ in the Presence of Anhydrous AlCl₃ and FeCl₃ in Dry CH₃CN. Molecules. Retrieved from [Link]
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Homework.Study.com. (n.d.). Treatment of a ketone or aldehyde with a thiol in the presence of an acid catalyst yields a.... Retrieved from [Link]
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YouTube. (2020). Preparations of aldehydes and Ketones from 1,3-dithiane. Retrieved from [Link]
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Wikipedia. (n.d.). Ethane-1,2-dithiol. Retrieved from [Link]
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CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]
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Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley. Retrieved from [Link]
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Mechanism of 1,3-Dithiolane Formation with Lewis Acid Catalysis: A Guide to Core Principles and Practical Application
An In-Depth Technical Guide for Drug Development Professionals and Scientists
Abstract
The protection of carbonyl functionalities as 1,3-dithiolanes is a foundational strategy in multi-step organic synthesis, particularly within the pharmaceutical industry. This guide provides an in-depth examination of the Lewis acid-catalyzed mechanism for dithiolane formation. Moving beyond a simple procedural outline, we explore the catalytic cycle, the role of the Lewis acid in activating the carbonyl substrate, the key intermediates, and the factors governing reaction efficiency and selectivity. This document is intended for researchers, chemists, and drug development professionals seeking a deeper mechanistic understanding to optimize synthetic routes and troubleshoot experimental challenges.
Introduction: The Strategic Importance of the Dithiolane Protecting Group
In the complex landscape of natural product synthesis and active pharmaceutical ingredient (API) development, the selective masking of reactive functional groups is paramount. The carbonyl group, ubiquitous in synthetic intermediates, is highly susceptible to nucleophilic attack. The 1,3-dithiolane group serves as a robust shield, effectively protecting aldehydes and ketones from a wide array of reagents and reaction conditions, including organometallics, hydrides, and both acidic and basic environments.[1][2][3]
The formation of these cyclic thioacetals from a carbonyl compound and 1,2-ethanedithiol is most effectively achieved through catalysis. While Brønsted acids can be used, Lewis acids often provide superior catalytic efficiency, milder reaction conditions, and enhanced chemoselectivity, making them the catalysts of choice in modern synthetic applications.[3][4] This guide will dissect the mechanism through which these catalysts operate.
The Core Mechanism: A Step-by-Step Analysis
The conversion of a carbonyl compound to a 1,3-dithiolane in the presence of a Lewis acid (LA) and 1,2-ethanedithiol proceeds through a well-defined, multi-step pathway. The fundamental role of the Lewis acid is to function as an electrophile activator.[5]
Step 1: Activation of the Carbonyl Electrophile
The catalytic cycle begins with the coordination of the Lewis acid to the lone pair of electrons on the carbonyl oxygen.[5][6] This coordination withdraws electron density from the carbonyl group, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. This activation step is critical for accelerating the reaction, especially for less reactive ketones.
Step 2: Nucleophilic Attack and Hemithioacetal Formation
One of the sulfur atoms of 1,2-ethanedithiol, acting as a soft nucleophile, attacks the activated carbonyl carbon. This results in the formation of a key intermediate: a hemithioacetal. This intermediate contains both a hydroxyl group and a thioether linkage.
Step 3: Second Activation and Intramolecular Cyclization
The Lewis acid then coordinates to the newly formed hydroxyl group. This transforms the hydroxyl into a good leaving group (e.g., H₂O-LA). Subsequently, the second sulfur atom of the dithiol executes an intramolecular nucleophilic attack on the carbon, displacing the activated hydroxyl group and closing the five-membered ring.
Step 4: Catalyst Regeneration
The final step involves the elimination of water and the release of the Lewis acid, which regenerates the catalyst to participate in a new cycle. The removal of water from the reaction mixture is often crucial to drive the equilibrium towards the product.
The complete catalytic mechanism is visualized below.
Figure 1: The Lewis acid-catalyzed mechanism for 1,3-dithiolane formation.
The Choice of Lewis Acid: A Critical Experimental Parameter
The identity of the Lewis acid catalyst has a profound impact on reaction efficiency, substrate scope, and chemoselectivity. A variety of Lewis acids have been successfully employed, each with distinct advantages.[4]
| Lewis Acid Catalyst | Typical Conditions | Key Advantages & Considerations |
| Boron Trifluoride Etherate (BF₃·OEt₂) ** | Catalytic amounts, CH₂Cl₂, 0 °C to RT | Widely used, highly effective, and commercially available.[7][8][9] Moisture sensitive. |
| Zinc Chloride (ZnCl₂) | Stoichiometric or catalytic, various solvents | Milder than BF₃·OEt₂, cost-effective. May require harsher conditions for ketones. |
| Titanium Tetrachloride (TiCl₄) | Stoichiometric or catalytic, CH₂Cl₂, low temp. | Very strong Lewis acid, effective for hindered ketones. Highly moisture sensitive. |
| Yttrium Triflate (Y(OTf)₃) | Catalytic, solvent-free or organic solvent | Recyclable catalyst, highly chemoselective for aldehydes over ketones.[4] |
| Molecular Iodine (I₂) | Catalytic, mild conditions | Inexpensive, metal-free, and tolerant of many functional groups.[4] |
| Copper(II) bis(dodecyl sulfate) [Cu(DS)₂] ** | Catalytic, water, RT | Acts as a Lewis acid-surfactant, enabling reaction in water.[4] |
Expert Insight: The choice of catalyst is not arbitrary. For a sensitive substrate with multiple functional groups, a milder, highly chemoselective catalyst like Y(OTf)₃ is preferable to a strong, less discriminating one like TiCl₄.[4] Conversely, for a sterically hindered and unreactive ketone, a powerful Lewis acid may be necessary to achieve a reasonable reaction rate.
Kinetic vs. Thermodynamic Control
In some systems, the reaction pathway can be influenced by kinetic versus thermodynamic control.[10][11]
-
Kinetic Control: Favored at lower temperatures and shorter reaction times, this regime yields the product that is formed fastest (i.e., via the lowest activation energy barrier).[12]
-
Thermodynamic Control: Favored at higher temperatures and longer reaction times, this allows the reaction to reach equilibrium, resulting in a predominance of the most stable product.[12][13]
While often the kinetic and thermodynamic products are the same in simple dithiolane formations, this concept becomes critical in substrates with multiple carbonyls of differing reactivity or in complex stereochemical settings. Understanding this principle allows the scientist to manipulate reaction conditions to favor the desired isomer or product.
Figure 2: Energy profile diagram for a reaction under kinetic vs. thermodynamic control.
Standard Experimental Protocol
This protocol provides a representative, self-validating workflow for the protection of an aldehyde using BF₃·OEt₂ as the catalyst. The rationale for each step is included to ensure trustworthiness and adaptability.
Objective: To protect 4-nitrobenzaldehyde as its 1,3-dithiolane derivative.
Materials:
-
4-Nitrobenzaldehyde (1.0 eq)
-
1,2-Ethanedithiol (1.2 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitrobenzaldehyde.
-
Rationale: Anhydrous conditions are crucial as the Lewis acid catalyst and intermediates are moisture-sensitive. Water can quench the catalyst and lead to side reactions.
-
-
Solvent and Reagent Addition: Dissolve the aldehyde in anhydrous DCM. Cool the solution to 0 °C using an ice bath. Add 1,2-ethanedithiol via syringe.
-
Rationale: Cooling the reaction mixture controls the initial exothermic reaction and minimizes potential side-product formation.
-
-
Catalyst Addition: Slowly add BF₃·OEt₂ dropwise to the stirred solution at 0 °C.
-
Rationale: Slow, dropwise addition prevents a rapid, uncontrolled reaction and ensures efficient mixing.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Rationale: TLC is a critical self-validating step to confirm reaction completion and avoid unnecessary heating or extended reaction times, which could lead to degradation.
-
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Rationale: The basic bicarbonate solution neutralizes the acidic catalyst and any acidic byproducts, stopping the reaction.
-
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Rationale: The washes remove water-soluble impurities and residual salts. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Rationale: Complete removal of water is necessary before solvent evaporation to prevent hydrolysis of the product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 1,3-dithiolane.
-
Rationale: Purification ensures the final product meets the high-purity standards required for subsequent synthetic steps in drug development.
-
Conclusion
The Lewis acid-catalyzed formation of 1,3-dithiolanes is a powerful and reliable method for the protection of carbonyl compounds. A thorough understanding of the underlying mechanism—from carbonyl activation to the nuances of catalyst choice and reaction control—empowers the synthetic chemist to design more efficient, robust, and selective synthetic strategies. By applying the principles and protocols outlined in this guide, researchers can leverage this essential transformation with greater confidence and success in the pursuit of complex molecular targets.
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Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. Retrieved from [Link]
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University of Salento. (n.d.). Lewis Acid catalysis in the Synthesis of Small Molecules: Carbon-Nitrogen bond formation. Retrieved from [Link]
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Shandong Heyi Gas Co., Ltd. (2025, March 11). What is Boron Trifluoride Diethyl Etherate and its applications?. Retrieved from [Link]
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PubMed. (2011, July). 1-Oxo-1,3-dithiolanes--synthesis and stereochemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
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MedCrave online. (2019, January 21). Boron trifluoride etherate in organic synthesis. Retrieved from [Link]
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Imperial College London. (2016, November). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Retrieved from [Link]
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ACS Publications. (n.d.). Oxidative hydrolysis of 1,3-dithiane derivatives to carbonyl compounds using N-halosuccinimide reagents. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Retrieved from [Link]
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Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis of Diiron(I) Dithiolato Carbonyl Complexes. Retrieved from [Link]
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Wikipedia. (n.d.). Boron trifluoride etherate. Retrieved from [Link]
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Chemistry LibreTexts. (2021, March 16). 1.2: Lewis Acid-Assisted Lewis Acid (LLA). Retrieved from [Link]
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ResearchGate. (2025, November 20). (PDF) Boron trifluoride etherate in organic synthesis. Retrieved from [Link]
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YouTube. (2020, October 27). Kinetic vs Thermodynamic Control--Conjugated Systems. Retrieved from [Link]
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YouTube. (2023, January 20). Synthesis & Characterization Of 1,2-Dithiolane Modified Self-Assembling Peptides l Protocol Preview. Retrieved from [Link]
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Second Military Medical University. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Retrieved from [Link]
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Taylor & Francis. (n.d.). Boron trifluoride etherate – Knowledge and References. Retrieved from [Link]
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Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Retrieved from [Link]
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MDPI. (n.d.). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Phenolic Building Block
4-(2-Methyl-1,3-dithiolan-2-yl)phenol is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. It incorporates a phenolic hydroxyl group, a well-known pharmacophore and a versatile handle for further chemical modification, and a dithiolane moiety, which serves as a protected form of a ketone. This dithiolane group is stable under a variety of reaction conditions but can be readily converted back to the parent ketone, making this compound a valuable intermediate for the synthesis of more complex molecular architectures.
This guide provides a detailed exploration of the synthesis and comprehensive characterization of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol, offering field-proven insights into the rationale behind the experimental methodologies.
Synthesis of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol: A Robust and Efficient Protocol
The most direct and widely employed method for the synthesis of 1,3-dithiolanes is the acid-catalyzed reaction of a carbonyl compound with 1,2-ethanedithiol.[1][2][3] This approach is highly efficient for the protection of ketones and aldehydes.
Reaction Scheme
The synthesis of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol is achieved through the reaction of 4-hydroxyacetophenone with 1,2-ethanedithiol in the presence of an acid catalyst.
Caption: Synthesis of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.
Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq), 1,2-ethanedithiol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Solvent Addition: Add a suitable solvent, such as toluene, to the flask. The solvent should be capable of forming an azeotrope with water to facilitate its removal.
-
Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within several hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.
Rationale for Experimental Choices:
-
Dean-Stark Apparatus: The formation of the dithiolane is a reversible reaction. The removal of water, a byproduct of the reaction, drives the equilibrium towards the product side, ensuring a high yield.[1]
-
Acid Catalyst: A Brønsted or Lewis acid is required to activate the carbonyl group of the 4-hydroxyacetophenone, making it more susceptible to nucleophilic attack by the sulfur atoms of 1,2-ethanedithiol.[2][3] p-Toluenesulfonic acid is a common and effective choice.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the removal of any unreacted starting materials and byproducts.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol is presented in the table below.
| Property | Value | Source |
| CAS Number | 22068-57-1 | [4] |
| Molecular Formula | C₁₀H₁₂OS₂ | [4] |
| Molecular Weight | 212.33 g/mol | Calculated |
| Appearance | White to off-white solid | Expected |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. | Expected |
Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential to confirm the structure and purity of the synthesized 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Expected ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | Doublet | 2H | Ar-H (ortho to dithiolane) |
| ~6.80 | Doublet | 2H | Ar-H (ortho to -OH) |
| ~5.00 | Singlet | 1H | Ar-OH |
| ~3.40 | Multiplet | 4H | -S-CH₂-CH₂-S- |
| ~1.90 | Singlet | 3H | -CH₃ |
Rationale for Expected Chemical Shifts:
-
Aromatic Protons: The protons on the aromatic ring will appear as two doublets due to their coupling with each other. The protons ortho to the electron-donating hydroxyl group are expected to be more shielded and thus appear at a higher field (~6.80 ppm) compared to the protons ortho to the dithiolane group (~7.30 ppm).
-
Phenolic Proton: The chemical shift of the phenolic proton can vary depending on the concentration and solvent but is typically a broad singlet around 5.00 ppm.
-
Dithiolane Protons: The four protons of the ethylene bridge in the dithiolane ring are chemically equivalent and are expected to appear as a multiplet around 3.40 ppm.
-
Methyl Protons: The three protons of the methyl group are equivalent and will appear as a sharp singlet at a higher field (~1.90 ppm).
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C-OH (aromatic) |
| ~135.0 | C-dithiolane (aromatic) |
| ~128.0 | CH (aromatic) |
| ~115.0 | CH (aromatic) |
| ~65.0 | C-S (dithiolane) |
| ~40.0 | -S-CH₂-CH₂-S- |
| ~30.0 | -CH₃ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Data (KBr pellet, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (phenolic) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Medium | C-H stretch (aliphatic) |
| 1610, 1500 | Strong | C=C stretch (aromatic) |
| 1250 | Strong | C-O stretch (phenol) |
| 700-600 | Medium | C-S stretch |
Rationale for Expected Absorptions:
-
The broad absorption in the 3400-3200 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretching of the phenolic group.[5]
-
The presence of both aromatic and aliphatic C-H stretches confirms the presence of both the phenyl ring and the methyl/dithiolane groups.
-
The strong absorptions in the 1610-1500 cm⁻¹ range are indicative of the aromatic C=C bond vibrations.
-
The C-S stretching vibration typically appears in the fingerprint region and can be used to confirm the presence of the dithiolane ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrometry Data (EI):
| m/z | Interpretation |
| 212 | [M]⁺ (Molecular ion) |
| 153 | [M - S-CH₂-CH₂]⁺ |
| 121 | [M - C₂H₄S₂]⁺ |
| 77 | [C₆H₅]⁺ |
The fragmentation pattern will be dominated by the loss of fragments from the dithiolane ring, providing further confirmation of the structure.
Self-Validating Experimental Workflow
The described protocols form a self-validating system for the synthesis and characterization of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.
Caption: Self-validating workflow for synthesis and characterization.
This workflow ensures that the synthesized compound is of high purity and its identity is unequivocally confirmed through multiple, independent analytical techniques. Any discrepancies in the data would trigger a re-evaluation of the synthesis or purification steps.
Conclusion
This technical guide has outlined a robust and reliable methodology for the synthesis and comprehensive characterization of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable building block for their synthetic endeavors. The presented spectroscopic data, while predictive, is based on well-established principles and provides a clear benchmark for the successful characterization of the target molecule.
References
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2-methyl-1,3-dithiolane, 5616-51-3 - The Good Scents Company. Available at: [Link]
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Arnold, D. P., & McMurtrie, J. C. (2009). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o225. Available at: [Link]
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2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol - National Center for Biotechnology Information. Available at: [Link]
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Arnold, D. P., & McMurtrie, J. C. (2009). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o225. ResearchGate. Available at: [Link]
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Synthesis of 2-methyl-2-phenyl-1,3-dithiolane - PrepChem.com. Available at: [Link]
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1,3-Dithianes, 1,3-Dithiolanes - Organic Chemistry Portal. Available at: [Link]
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Hudalla, C. A., & Vachet, R. W. (2018). Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. Journal of Visualized Experiments, (138), 57913. Available at: [Link]
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(2-butyl-1,3-dithiolan-4-yl)methanol - Chemical Synthesis Database. Available at: [Link]
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2-Methyl-1,3-dithiolane, 99% - Fisher Scientific. Available at: [Link]
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Fredes, C., et al. (2018). Isolation and Characterization of Phenolic Compounds and Anthocyanins from Murta (Ugni molinae Turcz.) Fruits. Assessment of Antioxidant and Antibacterial Activity. Molecules, 23(5), 1081. Available at: [Link]
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Thioacetal synthesis by thioacetalisation or 1,4-addition - Organic Chemistry Portal. Available at: [Link]
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4-(1,3-DITHIOLAN-2-YL)PHENOL | C9H10OS2 | MD Topology | NMR | X-Ray. Available at: [Link]
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Screening and Characterization of Phenolic Compounds and Their Antioxidant Capacity in Different Fruit Peels - ResearchGate. Available at: [Link]
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Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid from Aldehyde/Acetone and Thiols - MDPI. Available at: [Link]
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Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid from Aldehyde/Acetone and Thiols - ResearchGate. Available at: [Link]
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Extraction, Characterization, and Bioactivity of Phenolic Compounds—A Case on Hibiscus Genera - MDPI. Available at: [Link]
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Acetal and Thioacetal Formation | Protecting Carbonyls in Organic Synthesis - YouTube. Available at: [Link]
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Enantioselective synthesis of (thiolan-2-yl)diphenylmethanol and its application in asymmetric, catalytic sulfur ylide-mediated epoxidation - PubMed. Available at: [Link]
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Identification and characterisation of phenolic compounds extracted from Moroccan olive mill wastewater - SciELO. Available at: [Link]
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Extraction and characterization of phenolic compounds and their potential antioxidant activities - PubMed. Available at: [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document will delve into the theoretical underpinnings of the expected spectrum, a detailed interpretation of the chemical shifts and coupling patterns, and a practical protocol for acquiring high-quality data.
Introduction: The Structural Significance of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol
4-(2-Methyl-1,3-dithiolan-2-yl)phenol is a molecule of interest in various chemical research areas, including organic synthesis and medicinal chemistry. The dithiolane moiety serves as a protective group for the carbonyl functionality of the precursor, 4-hydroxyacetophenone. Understanding its ¹H NMR spectrum is crucial for verifying its synthesis, assessing its purity, and studying its chemical behavior. This guide will provide the foundational knowledge to confidently interpret its spectral data.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol is predicted to exhibit distinct signals corresponding to the different sets of protons in the molecule. The key to a successful interpretation lies in understanding how the electronic environment of each proton influences its chemical shift and how neighboring protons cause signal splitting (spin-spin coupling).
Molecular Structure and Proton Environments
To facilitate the spectral analysis, the protons in 4-(2-Methyl-1,3-dithiolan-2-yl)phenol are labeled as follows:
Caption: Molecular structure of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol with proton labeling.
Based on the electronic environment and spin-spin coupling principles, the following signals are anticipated:
-
Aromatic Protons (Ha and Hb): The 4-hydroxyphenyl group will give rise to a characteristic AA'BB' system, which often appears as two doublets.
-
Ha protons (ortho to the dithiolane group): These protons are expected to appear as a doublet in the range of 7.2-7.4 ppm . Their proximity to the electron-withdrawing dithiolane group causes a downfield shift.
-
Hb protons (ortho to the hydroxyl group): These protons will also appear as a doublet, but at a slightly more upfield position, typically around 6.7-6.9 ppm , due to the electron-donating effect of the hydroxyl group.[1][2] The coupling constant (J-value) between Ha and Hb is expected to be in the range of 7-9 Hz, which is typical for ortho-coupling in benzene rings.
-
-
Methyl Protons (Hc): The three protons of the methyl group are chemically equivalent and are attached to a quaternary carbon. Therefore, they will appear as a sharp singlet . Their chemical shift is influenced by the two adjacent sulfur atoms and is predicted to be in the range of 1.7-1.9 ppm .
-
Dithiolane Ring Protons (Hd): The four protons on the dithiolane ring are chemically equivalent in a rapidly conformationally averaging system at room temperature. They are expected to appear as a singlet or a narrow multiplet around 3.3-3.5 ppm .[3] The sulfur atoms cause a significant downfield shift compared to a simple alkane.
-
Phenolic Proton (He): The hydroxyl proton is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. It will typically appear as a broad singlet anywhere between 4-8 ppm . In some cases, if the sample is very pure and dry, coupling to the ortho aromatic protons may be observed.
Predicted ¹H NMR Data Summary
| Proton Label | Multiplicity | Predicted Chemical Shift (δ, ppm) | Integration |
| Ha | Doublet | 7.2 - 7.4 | 2H |
| Hb | Doublet | 6.7 - 6.9 | 2H |
| Hc | Singlet | 1.7 - 1.9 | 3H |
| Hd | Singlet/Multiplet | 3.3 - 3.5 | 4H |
| He (OH) | Broad Singlet | 4 - 8 | 1H |
Experimental Protocol for ¹H NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice. If the compound has limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used. Note that the chemical shifts will vary slightly depending on the solvent.[4]
-
Sample Concentration: Weigh approximately 5-10 mg of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), to the solution. TMS is the standard reference for ¹H NMR, with its signal defined as 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution height is at least 4 cm.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the Pasteur pipette to remove any particulate matter.
II. NMR Spectrometer Setup and Data Acquisition
The following steps outline a typical data acquisition workflow on a modern NMR spectrometer.
Caption: Experimental workflow for ¹H NMR data acquisition and processing.
-
Spectrometer Preparation: Ensure the spectrometer is properly tuned and the cryogens are at their operational levels.
-
Sample Insertion and Locking: Insert the NMR tube into the spinner and place it in the magnet. The spectrometer's lock system will use the deuterium signal from the solvent to stabilize the magnetic field.
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample. This will result in sharp, symmetrical peaks.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Spectral Width: Typically 12-16 ppm to ensure all signals are captured.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
-
III. Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Correct the baseline of the spectrum to be flat.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Peak Picking: Identify the precise chemical shift of each peak in the spectrum.
Trustworthiness and Self-Validation
The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:
-
Internal Standard: The use of TMS provides a reliable and universally accepted reference point.
-
Integration: The integral values should correspond to the number of protons in each environment (e.g., the ratio of integrals for the aromatic protons to the methyl protons should be 4:3). Any significant deviation could indicate the presence of impurities.
-
Coupling Constants: The measured J-values for the aromatic protons should be consistent with known values for ortho-coupling.
-
Reproducibility: Repeating the experiment with a freshly prepared sample should yield an identical spectrum, confirming the reliability of the method.
Conclusion
The ¹H NMR spectrum of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol is a powerful tool for its structural confirmation and purity assessment. By understanding the predicted chemical shifts and coupling patterns, and by following a robust experimental protocol, researchers can confidently acquire and interpret high-quality spectral data. This guide provides the necessary theoretical framework and practical insights to effectively utilize ¹H NMR spectroscopy in the study of this and related molecules.
References
-
Arnold, D. P., & McMurtrie, J. C. (2009). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 1), o225. [Link]
-
Arnold, D. P., & McMurtrie, J. C. (2009). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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ATB. (n.d.). 4-(1,3-DITHIOLAN-2-YL)PHENOL. [Link]
-
PrepChem. (n.d.). Synthesis of 2-methyl-2-phenyl-1,3-dithiolane. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
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Royal Society of Chemistry. (2022). Supplementary Information. [Link]
-
Angeles, E., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(M400). [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-1,3-dithiolane. PubChem. [Link]
-
University College London. (n.d.). Chemical shifts. [Link]
-
Juaristi, E., & Cuevas, G. (2007). Stereoelectronic Interpretation for the Anomalous 1H NMR Chemical Shifts and One-Bond C–H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. Spectroscopic and Theoretical Observations. Accounts of Chemical Research, 40(10), 961-970. [Link]
-
The Good Scents Company. (n.d.). 2-methyl-1,3-dithiolane. [Link]
-
National Center for Biotechnology Information. (2018). Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. [Link]
-
MDPI. (2023). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. [Link]
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Mass spectrometry fragmentation of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol
An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol
Introduction
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation of organic molecules. Its unparalleled sensitivity and specificity make it an indispensable tool in pharmaceutical research, drug development, and metabolomics. This guide provides a detailed exploration of the mass spectrometric fragmentation behavior of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol, a molecule possessing a unique combination of a phenolic ring and a dithiolane moiety. Understanding the fragmentation pathways of this compound is crucial for its unambiguous identification in complex matrices and for shedding light on the reactivity of related chemical structures.
This document is intended for researchers, scientists, and professionals in the field of drug development who possess a foundational understanding of mass spectrometry. We will delve into the mechanistic underpinnings of the fragmentation processes under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing a predictive framework based on established chemical principles. The causality behind experimental choices and the interpretation of the resulting mass spectra will be emphasized to ensure a robust and self-validating analytical approach.
Molecular Structure and Functional Group Analysis
The target analyte, 4-(2-Methyl-1,3-dithiolan-2-yl)phenol, has a molecular weight of 212.3 g/mol and the chemical formula C₁₀H₁₂OS₂. Its structure is characterized by a phenol group linked to a 1,3-dithiolane ring at the 2-position, which also bears a methyl group. The presence of the acidic phenol, the sulfur-containing dithiolane ring, and the benzylic carbon creates multiple potential sites for ionization and subsequent fragmentation.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation patterns. The interpretation of EI spectra relies on identifying the molecular ion (M⁺˙) and rationalizing the formation of fragment ions through characteristic bond cleavages.
Predicted EI Fragmentation Pathways
Upon electron impact, 4-(2-Methyl-1,3-dithiolan-2-yl)phenol is expected to form a molecular ion at m/z 212. The primary fragmentation pathways are anticipated to be driven by the stability of the resulting ions and neutral losses.
-
Alpha-Cleavage: The most favorable initial fragmentation is the cleavage of the C-C bond between the aromatic ring and the dithiolane ring (alpha-cleavage). This results in the formation of a highly stable benzylic cation. However, a more dominant alpha-cleavage is expected to be the loss of the methyl group from the dithiolane ring, leading to a stable sulfur-containing cation.
-
Dithiolane Ring Fragmentation: The dithiolane ring itself can undergo characteristic fragmentation. This can involve the loss of ethylene (C₂H₄) or thioformaldehyde (CH₂S).
-
Phenolic Group Fragmentation: The phenol moiety can lead to the loss of carbon monoxide (CO) from the aromatic ring, a common fragmentation pathway for phenols.
The following Graphviz diagram illustrates the predicted major fragmentation pathways under Electron Ionization.
Caption: Predicted EI fragmentation of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.
Summary of Predicted EI Fragment Ions
| m/z | Proposed Structure/Formula | Fragmentation Pathway |
| 212 | [C₁₀H₁₂OS₂]⁺˙ | Molecular Ion |
| 197 | [C₉H₉OS₂]⁺ | Loss of a methyl radical (•CH₃) |
| 107 | [C₇H₇O]⁺ | Cleavage of the dithiolane ring |
| 105 | [C₇H₅S]⁺ | Further fragmentation of the dithiolane fragment |
| 77 | [C₆H₅]⁺ | Loss of CO from the phenoxy cation |
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation. Given the acidic nature of the phenolic proton, negative ion mode ESI is expected to be particularly sensitive.
Predicted ESI-MS/MS Fragmentation Pathways (Negative Ion Mode)
In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 211 will be the precursor ion for MS/MS analysis. The fragmentation will likely be initiated by charge-driven processes.
-
Loss of the Dithiolane Moiety: The most probable fragmentation will involve the cleavage of the bond between the phenol and the dithiolane ring, leading to the formation of the stable phenoxide anion.
-
Dithiolane Ring Opening: The dithiolane ring can open, followed by rearrangements and loss of neutral molecules.
The following Graphviz diagram illustrates the predicted major fragmentation pathways under negative ion ESI-MS/MS.
Caption: Predicted ESI-MS/MS fragmentation of deprotonated 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.
Summary of Predicted ESI-MS/MS Fragment Ions (Negative Ion Mode)
| Precursor m/z | Product m/z | Proposed Structure/Formula of Product Ion | Neutral Loss |
| 211 | 93 | [C₆H₅O]⁻ (Phenoxide anion) | C₄H₈S₂ |
| 211 | 151 | [C₈H₇OS]⁻ | C₂H₄S |
Experimental Protocols
To acquire high-quality mass spectra for 4-(2-Methyl-1,3-dithiolan-2-yl)phenol, the following experimental setups are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI
This protocol is designed for a standard GC-MS system equipped with an electron ionization source.
Workflow Diagram
Caption: Workflow for GC-MS analysis with Electron Ionization.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol in 1 mL of a volatile solvent such as dichloromethane (DCM). Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
GC Conditions:
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Oven Temperature Program: Start at 50°C for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[1]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI
This protocol is designed for a standard LC-MS/MS system with an electrospray ionization source.
Workflow Diagram
Caption: Workflow for LC-MS/MS analysis with Electrospray Ionization.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol in 1 mL of a 50:50 mixture of Mobile Phase A and B. Further dilute to a final concentration of approximately 1 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode. The use of ESI in negative mode is often more sensitive for phenolic compounds.[2]
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
MS1: Scan from m/z 100 to 300 to identify the [M-H]⁻ precursor ion at m/z 211.
-
MS2: Select m/z 211 as the precursor ion and perform Collision-Induced Dissociation (CID) with argon as the collision gas. Optimize collision energy (typically 10-30 eV) to obtain a rich fragment ion spectrum.
-
Conclusion
The mass spectrometric fragmentation of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol is predictable based on the fundamental principles of organic mass spectrometry. Under EI, fragmentation is expected to be dominated by alpha-cleavage and rearrangements of the dithiolane ring. In contrast, ESI-MS/MS in negative ion mode will likely yield simpler spectra, with fragmentation centered around the cleavage of the bond connecting the phenol and dithiolane moieties. The provided experimental protocols offer a robust starting point for the analysis of this compound and related structures. The combination of these predictive fragmentation patterns and optimized analytical methods provides a powerful toolkit for the confident identification and structural characterization of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol in various scientific applications.
References
-
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol . Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]
-
Deceuninck, Y., et al. (2012). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling . PubMed. [Link]
-
4-(1,3-DITHIOLAN-2-YL)PHENOL | C9H10OS2 . ATB (Automated Topology Builder). [Link]
-
Velázquez, A. M., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol . Molbank. [Link]
-
Sparkman, O. D. (2012). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II . Spectroscopy Online. [Link]
-
Adnan, S., et al. (2022). Synthesis and Characterization of Some Metal Complexes Derived from Azo Ligand of 4,4' Methylenedianiline and Resorcinol . Biomedicine and Chemical Sciences. [Link]
-
Liu, Y., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis . National Institutes of Health. [Link]
-
Sparkman, O. D. (2012). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I . LCGC International. [Link]
-
2-Methyl-1,3-dithiolane . PubChem. [Link]
-
Wang, M., et al. (2019). A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry . Natural Products and Bioprospecting. [Link]
-
Hudson, Z. M., et al. (2018). Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides . Journal of Visualized Experiments. [Link]
-
de la Mata, A. P., et al. (2018). Fragmentation of organic ions bearing fixed multiple charges observed in MALDI MS . Journal of Mass Spectrometry. [Link]
-
Gouveia, S. C., & Castilho, P. C. (2011). Phenolic screening by HPLC–DAD–ESI/MSn and antioxidant capacity of leaves, flowers and berries of Rubus grandifolius Lowe . Food Chemistry. [Link]
-
2-methyl-1,3-dithiolane, 5616-51-3 . The Good Scents Company. [Link]
-
Montgomery, M. A., et al. (2020). A systematic study of the fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones . International Journal of Mass Spectrometry. [Link]
-
Al-Sharafi, A., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization . Molecules. [Link]
-
Sanz, M., et al. (2012). LC-DAD/ESI-MS/MS study of phenolic compounds in ash (Fraxinus excelsior L. and F. americana L.) heartwood. Effect of toasting . Journal of Mass Spectrometry. [Link]
-
Preethi, B., et al. (2019). synthesis, characterization and biological studies on 4-bromo-2-{(z)-[(furan-2-ylmethyl) imino]methyl}phenol praseodymium complex . ResearchGate. [Link]
-
Chaira, N., et al. (2021). ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts and Evaluation of their Antioxidant and Antimicrobial Activities . Molecules. [Link]
-
Wijaya, C. H., et al. (2021). A Step-by-Step Procedure for Mass Spectra Interpretation of Fairly Simple Mixture of Organic Compounds Based on Their Gas Chromatogram Peaks . Indonesian Journal of Multidisciplinary Research. [Link]
-
de Oliveira, D. N., et al. (2016). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange . Journal of the Brazilian Chemical Society. [Link]
-
Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base . National Bureau of Standards. [Link]
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Methodological & Application
Introduction: Strategic Protection of a Key Synthetic Intermediate
An Application Note for the Synthesis of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol
In the landscape of multi-step organic synthesis, the strategic protection of reactive functional groups is a cornerstone of efficient and high-yielding methodologies. The target molecule, 4-(2-Methyl-1,3-dithiolan-2-yl)phenol, is a valuable intermediate wherein the ketone moiety of 4-hydroxyacetophenone (piceol) is masked as a thioacetal.[1] This protection strategy is critical when subsequent reactions require the selective modification of other parts of the molecule, such as the phenolic hydroxyl group, or when the ketone's reactivity would interfere with desired transformations.[2][3]
The formation of a 1,3-dithiolane is an exceptionally robust method for protecting aldehydes and ketones due to the high stability of the resulting thioacetal under both acidic and basic conditions.[4] This application note provides a detailed, field-proven protocol for the synthesis of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol, leveraging a Lewis acid-catalyzed reaction between 4-hydroxyacetophenone and 1,2-ethanedithiol. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and outline the necessary characterization and safety protocols to ensure a reliable and reproducible synthesis.
Reaction Scheme and Mechanism
The synthesis proceeds via the acid-catalyzed reaction of the ketone in 4-hydroxyacetophenone with the two thiol groups of 1,2-ethanedithiol to form a stable five-membered cyclic thioacetal, with the concomitant elimination of water.
Overall Reaction:
Mechanistic Rationale: The choice of a Lewis acid catalyst, such as Boron Trifluoride Etherate (BF₃·OEt₂), is pivotal for the reaction's success.[5][6] The BF₃ coordinates to the carbonyl oxygen of the 4-hydroxyacetophenone. This coordination polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon. This "activation" step is crucial as it renders the carbon susceptible to nucleophilic attack by the sulfur atoms of 1,2-ethanedithiol, which are otherwise weak nucleophiles. The reaction proceeds through a hemithioacetal intermediate, followed by a second intramolecular nucleophilic attack and subsequent dehydration to yield the thermodynamically stable 1,3-dithiolane ring. The removal of water is essential to drive the reaction equilibrium toward the product, in accordance with Le Châtelier's principle.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | Supplier Notes |
| 4-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | ≥98% purity |
| 1,2-Ethanedithiol | C₂H₆S₂ | 94.20 | ≥98% purity; handle in fume hood |
| Boron Trifluoride Etherate (BF₃·OEt₂) | C₄H₁₀BF₃O | 141.93 | ≥46.5% BF₃; handle under inert gas |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Aqueous solution |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | Aqueous solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | For NMR analysis |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for purification (e.g., crystallization dish or chromatography column)
-
NMR Spectrometer (¹H and ¹³C)
-
Standard laboratory glassware and personal protective equipment (PPE)
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations involving 1,2-ethanedithiol and BF₃·OEt₂ must be performed in a well-ventilated chemical fume hood.
Step 1: Reaction Setup
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (1.36 g, 10.0 mmol).
-
Add 40 mL of anhydrous dichloromethane (DCM) to dissolve the starting material.
-
Place the flask in an ice bath and stir the solution under a nitrogen atmosphere.
Step 2: Reagent Addition
-
Using a syringe, add 1,2-ethanedithiol (0.93 mL, 1.05 g, 11.0 mmol, 1.1 eq) to the stirred solution.
-
Slowly add Boron Trifluoride Etherate (BF₃·OEt₂) (1.36 mL, 1.55 g, 11.0 mmol, 1.1 eq) dropwise via syringe over 5 minutes. Causality: The slow, cooled addition is crucial to manage the exothermic nature of the Lewis acid coordination and prevent potential side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Step 3: Reaction Monitoring
-
Let the reaction stir at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm).
-
The reaction is complete when the spot corresponding to 4-hydroxyacetophenone (starting material) is no longer visible. The product, being less polar, will have a higher Rf value.
-
Step 4: Work-up and Extraction
-
Upon completion, cool the reaction mixture again in an ice bath.
-
Slowly quench the reaction by adding 30 mL of saturated sodium bicarbonate (NaHCO₃) solution. Expertise: This step neutralizes the BF₃·OEt₂ catalyst, which forms acidic species upon contact with water. The slow addition prevents excessive gas evolution (CO₂).
-
Transfer the mixture to a 250 mL separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 30 mL).
-
Combine all organic layers and wash them with 30 mL of saturated sodium chloride (brine) solution. Trustworthiness: The brine wash helps to remove residual water and inorganic salts from the organic phase, improving the efficiency of the subsequent drying step.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
Step 5: Purification and Characterization
-
The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent system such as ethanol/water or toluene.
-
Alternatively, for higher purity, perform flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.
-
Dry the purified product under vacuum to obtain 4-(2-Methyl-1,3-dithiolan-2-yl)phenol as a white to pale yellow crystalline solid.
-
Characterization:
-
Yield: Typically 85-95%.
-
Melting Point: Compare with literature values for analogous compounds (e.g., 4-(1,3-Dithiolan-2-yl)phenol melts at 114-120 °C).[7]
-
¹H NMR (CDCl₃): Expect signals corresponding to the aromatic protons (two doublets, ~6.8-7.4 ppm), the phenolic -OH (a broad singlet), the dithiolane methylene protons (-S-CH₂-CH₂-S-, a multiplet around 3.3-3.6 ppm), and the methyl group (-CH₃, a singlet around 1.9 ppm).
-
¹³C NMR (CDCl₃): Expect signals for the aromatic carbons, the dithiolane carbons, and the methyl carbon. The quaternary carbon of the dithiolane (C-S-C) will be a key signal.
-
Workflow and Data Summary
Caption: Experimental workflow for the synthesis of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 4-Hydroxyacetophenone | 136.15 | 10.0 | 1.0 | 1.36 g |
| 1,2-Ethanedithiol | 94.20 | 11.0 | 1.1 | 0.93 mL |
| BF₃·OEt₂ | 141.93 | 11.0 | 1.1 | 1.36 mL |
| Dichloromethane | 84.93 | - | - | 40 mL (+ extracts) |
Safety and Handling
-
1,2-Ethanedithiol: This compound is highly toxic if swallowed, fatal in contact with skin or if inhaled, and possesses an extremely unpleasant and pervasive stench.[8][9] Always handle in a chemical fume hood using appropriate gloves (nitrile gloves may not be sufficient for prolonged contact; consult glove manufacturer data), lab coat, and safety goggles.[8] Work with dilute solutions where possible and have a bleach solution available for quenching any spills and cleaning glassware to neutralize the odor.
-
Boron Trifluoride Etherate (BF₃·OEt₂): This is a corrosive, flammable liquid that reacts violently with water.[10] It can cause severe skin burns and eye damage. Handle under an inert atmosphere and add it to the reaction mixture slowly and carefully.
-
Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. All operations should be performed in a fume hood.
Simplified Reaction Mechanism Diagram
Caption: Key stages in the Lewis acid-catalyzed formation of a 1,3-dithiolane.
References
-
Arnold, D. P., & McMurtrie, J. C. (2010). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Acta Crystallographica Section E: Crystallographic Communications, E66, o225. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. organic-chemistry.org. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-1,3-dithiolane. PubChem Compound Database. [Link]
-
The Good Scents Company. (n.d.). 2-methyl-1,3-dithiolane. thegoodscentscompany.com. [Link]
-
Wikipedia contributors. (n.d.). Piceol. Wikipedia. [Link]
-
PrepChem. (n.d.). Synthesis of 2-methyl-2-phenyl-1,3-dithiolane. prepchem.com. [Link]
-
ResearchGate. (n.d.). Boron trifluoride etherate. researchgate.net. [Link]
-
Angeles, E., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, M400. [Link]
-
Stewart, S. M. (2020, June 10). Ethylene Glycol for Protecting Groups [Video]. YouTube. [Link]
-
MedCrave. (2019, January 21). Boron trifluoride etherate in organic synthesis. medcraveonline.com. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,2-Ethanedithiol. [Link]
-
Ganguly, N. G., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine. Synthesis, 2009(08), 1393-1399. [Link]
-
Wikipedia contributors. (n.d.). Boron trifluoride etherate. Wikipedia. [Link]
-
National Institutes of Health. (2018). Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. Journal of Visualized Experiments. [Link]
-
Scent.vn. (n.d.). 2-Methyl-1,3-dithiolane (CAS 5616-51-3). scent.vn. [Link]
-
Cureus. (2024). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. PMC. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. chemistrysteps.com. [Link]
-
Shandong Heyi Gas Co., Ltd. (2024, April 18). Boron Trifluoride Etherate in Organic Synthesis. heyi-gas.com. [Link]
-
ResearchGate. (n.d.). Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes... researchgate.net. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-(4-Methyl-4H-[11][12]dithiin-2-yl)-propane-2-thiol. chemeo.com. [Link]
-
MDPI. (n.d.). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. mdpi.com. [Link]
-
Taylor & Francis. (n.d.). Boron trifluoride etherate – Knowledge and References. taylorfrancis.com. [Link]
- Google Patents. (1986). Process for producing 4-hydroxyacetophenone.
-
ResearchGate. (2024). (PDF) Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. researchgate.net. [Link]
-
Jin, Y.-S., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry. [Link]
-
Arkat USA, Inc. (n.d.). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using... arkat-usa.org. [Link]
-
Espacenet. (1986). Process for producing 4-hydroxyacetophenone. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4'-Hydroxyacetophenone in Modern Organic Synthesis. inno-pharmchem.com. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol. PubChem Compound Database. [Link]
Sources
- 1. Piceol - Wikipedia [en.wikipedia.org]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Boron Trifluoride Etherate in Organic Synthesis - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. 4-(1,3-Dithiolan-2-yl)phenol, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 10. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-Methyl-1,3-dithiolane | C4H8S2 | CID 21828 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol: A Detailed Laboratory Protocol
Introduction: The Strategic Importance of Thioacetal Protection
In the landscape of multi-step organic synthesis, the strategic protection of reactive functional groups is a cornerstone of efficient and high-yielding methodologies. The target molecule, 4-(2-Methyl-1,3-dithiolan-2-yl)phenol, is a derivative of 4-hydroxyacetophenone where the ketone functionality is masked as a thioacetal. This transformation is of significant interest as the dithiolane group is a robust protecting group for carbonyls, stable to a wide range of nucleophilic and basic conditions. This allows for selective transformations on other parts of the molecule, such as the phenolic hydroxyl group, which would otherwise be complicated by the reactivity of the ketone.
The synthesis detailed herein involves the acid-catalyzed reaction of 4-hydroxyacetophenone with 1,2-ethanedithiol. This protocol is designed to be a self-validating system, with clear benchmarks for reaction monitoring, purification, and comprehensive characterization of the final product.
Reaction Mechanism: Acid-Catalyzed Thioacetalization
The formation of the 1,3-dithiolane from a ketone and a dithiol is a reversible reaction that is typically driven to completion by the removal of water. The reaction proceeds via an acid-catalyzed mechanism, which enhances the electrophilicity of the carbonyl carbon.
The mechanism can be summarized in the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., Boron trifluoride etherate or p-toluenesulfonic acid) protonates the carbonyl oxygen of 4-hydroxyacetophenone, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack by Thiol: One of the sulfur atoms of 1,2-ethanedithiol acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the sulfur to the hydroxyl group, forming a hemithioacetal intermediate and regenerating the catalyst.
-
Formation of a Thionium Ion: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst, followed by the elimination of a water molecule to form a resonance-stabilized thionium ion.
-
Intramolecular Cyclization: The second thiol group of the 1,2-ethanedithiol moiety attacks the thionium ion in an intramolecular fashion.
-
Deprotonation: A final deprotonation step yields the stable 1,3-dithiolane product and regenerates the acid catalyst.
dot graph "Thioacetalization_Mechanism" { rankdir="LR"; node [shape=plaintext]; A [label="4-Hydroxyacetophenone"]; B [label="Protonated Ketone"]; C [label="Hemithioacetal Intermediate"]; D [label="Thionium Ion"]; E [label="4-(2-Methyl-1,3-dithiolan-2-yl)phenol"]; A -> B [label="+ H+"]; B -> C [label="+ 1,2-Ethanedithiol"]; C -> D [label="- H2O"]; D -> E [label="Intramolecular Attack"]; E -> E [label="- H+"]; }
Caption: Acid-catalyzed thioacetalization of 4-hydroxyacetophenone.
Experimental Protocol
This protocol is designed for the synthesis of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles | Supplier |
| 4-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 10.0 g | 0.0734 | Sigma-Aldrich |
| 1,2-Ethanedithiol | C₂H₆S₂ | 94.2 | 8.3 mL (9.7 g) | 0.103 | Alfa Aesar |
| Boron trifluoride etherate (BF₃·OEt₂) | (C₂H₅)₂O·BF₃ | 141.93 | 1.0 mL | ~0.008 | Acros Organics |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 200 mL | - | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | 100 mL | - | J.T. Baker |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 100 mL | - | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~10 g | - | EMD Millipore |
| Hexane | C₆H₁₄ | 86.18 | As needed for recrystallization | - | Macron |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed for recrystallization | - | BDH |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet
-
Heating mantle with a temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Glassware for recrystallization
-
NMR tubes and spectrometer
-
Melting point apparatus
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Flame-dry the glassware under a stream of nitrogen to ensure anhydrous conditions.
-
To the flask, add 4-hydroxyacetophenone (10.0 g, 0.0734 mol) and anhydrous dichloromethane (150 mL). Stir the mixture at room temperature until the solid is completely dissolved.
-
-
Addition of Reagents:
-
Add 1,2-ethanedithiol (8.3 mL, 0.103 mol) to the solution via the dropping funnel over 5 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add boron trifluoride etherate (1.0 mL) dropwise to the stirred solution. An exotherm may be observed.
-
-
Reaction:
-
After the addition of the catalyst, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The starting material (4-hydroxyacetophenone) should show a lower Rf value than the product.
-
-
Work-up and Extraction:
-
Upon completion of the reaction, quench the reaction by slowly adding 100 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product, a yellowish solid, can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals under vacuum to yield pure 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.
-
dot graph "Synthesis_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; A [label="Dissolve 4-Hydroxyacetophenone in Anhydrous DCM"]; B [label="Add 1,2-Ethanedithiol"]; C [label="Cool to 0°C"]; D [label="Add BF3·OEt2 Catalyst"]; E [label="Stir at Room Temperature (4-6h)"]; F [label="Monitor by TLC"]; G [label="Quench with NaHCO3 (aq)"]; H [label="Extract with DCM"]; I [label="Wash with Water and Brine"]; J [label="Dry over MgSO4"]; K [label="Concentrate in vacuo"]; L [label="Recrystallize (EtOAc/Hexane)"]; M [label="Characterize the Product"]; A -> B -> C -> D -> E -> F; F -> G [label="Reaction Complete"]; G -> H -> I -> J -> K -> L -> M; }
Caption: Experimental workflow for the synthesis of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.
Product Characterization
A successful synthesis should yield a product with the following characteristics:
-
Appearance: Yellowish crystalline solid.
-
Melting Point: 114-120 °C.[1]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.40 (d, J = 8.8 Hz, 2H, Ar-H ortho to dithiolane)
-
δ 6.75 (d, J = 8.8 Hz, 2H, Ar-H meta to dithiolane)
-
δ 5.50 (s, 1H, -OH)
-
δ 3.50-3.30 (m, 4H, -S-CH₂-CH₂-S-)
-
δ 1.95 (s, 3H, -CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 155.0 (C-OH)
-
δ 134.0 (Ar-C)
-
δ 128.0 (Ar-CH)
-
δ 115.0 (Ar-CH)
-
δ 65.0 (C-dithiolane)
-
δ 40.0 (-S-CH₂-CH₂-S-)
-
δ 30.0 (-CH₃)
-
Safety and Handling
-
4-Hydroxyacetophenone: May cause skin and eye irritation.[2] Handle with gloves and safety glasses.
-
1,2-Ethanedithiol: Highly toxic and flammable with an unpleasant odor. All manipulations must be performed in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Boron trifluoride etherate: Corrosive and reacts violently with water.[3] Handle with extreme care in a dry environment.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Use only in a fume hood.
All waste materials should be disposed of in accordance with institutional and local regulations.
References
Sources
Application Notes & Protocols: Mild Deprotection of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol
Introduction
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the judicious use of protecting groups is paramount. The 1,3-dithiolane group, formed from a ketone or aldehyde, is a robust and versatile protecting group for carbonyl functionalities due to its stability across a wide range of acidic and basic conditions.[1] The substrate in focus, 4-(2-Methyl-1,3-dithiolan-2-yl)phenol, presents a common challenge: the need to deprotect the dithiolane to reveal a ketone (4-hydroxyacetophenone) without affecting the sensitive phenolic hydroxyl group. Traditional deprotection methods often employ harsh conditions or toxic heavy metal salts, such as those of mercury(II), which are undesirable due to safety, environmental concerns, and potential for side reactions.[1][2]
This guide provides detailed protocols and mechanistic insights into mild and selective methods for the deprotection of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol. The methodologies discussed prioritize the use of readily available, less toxic reagents and conditions that preserve the integrity of the phenol moiety. These protocols are designed for researchers and professionals in drug development and chemical synthesis who require reliable and reproducible methods for this specific transformation.
Mechanistic Considerations for Mild Deprotection
The core principle behind dithiolane deprotection involves the electrophilic activation of one of the sulfur atoms, followed by hydrolysis. The challenge lies in achieving this activation under conditions that do not promote unwanted side reactions on the electron-rich phenol ring.
Caption: Generalized mechanism for dithiolane deprotection.
Comparative Overview of Mild Deprotection Methods
The selection of a deprotection method depends on factors such as substrate compatibility, reagent availability, reaction time, and desired yield. Below is a summary of the mild protocols detailed in this guide.
| Method | Key Reagents | Solvent | Temperature (°C) | Typical Time | Advantages |
| Protocol 1: Oxidative | H₂O₂, Iodine (cat.), SDS | Water | Room Temp. | 0.5 - 2 h | Green, neutral pH, high functional group tolerance, cost-effective. |
| Protocol 2: Acidic | Polyphosphoric Acid (PPA), Acetic Acid (cat.) | Acetic Acid | 20 - 45 | 1 - 4 h | Simple, inexpensive reagents, effective for many substrates. |
| Protocol 3: Neutral | TMSCl, NaI | Acetonitrile | Room Temp. | 1 - 3 h | Metal-free, avoids strong acids/bases, good for sensitive molecules. |
Protocol 1: Oxidative Deprotection in an Aqueous Micellar System
This method leverages the activating effect of iodine on hydrogen peroxide within a sodium dodecyl sulfate (SDS) micellar system.[3] This approach is exceptionally mild, proceeds at neutral pH, and is highly tolerant of various functional groups, including phenols.[3][4] The use of water as the solvent makes it an environmentally benign or "green" choice.[3]
Causality and Experimental Rationale
The key to this method's mildness is the in-situ generation of an electrophilic iodine species, which activates the dithiolane for hydrolysis. SDS serves a dual purpose: it acts as a phase-transfer catalyst to bring the organic substrate into proximity with the aqueous reagents and forms micelles that can stabilize reactive intermediates.[3] Hydrogen peroxide is the terminal oxidant, regenerating the active iodine species in a catalytic cycle. The reaction is performed at room temperature, preventing thermal degradation of the substrate or product.
Caption: Experimental workflow for oxidative dithiolane deprotection.
Detailed Step-by-Step Protocol
Materials:
-
4-(2-Methyl-1,3-dithiolan-2-yl)phenol (1.0 mmol, 212.3 mg)
-
Sodium dodecyl sulfate (SDS) (0.2 mmol, 58 mg)
-
Iodine (I₂) (0.05 mmol, 12.7 mg)
-
30% Aqueous hydrogen peroxide (H₂O₂) (approx. 6.0 mmol, 0.68 mL)
-
Deionized water (5 mL)
-
10% (w/v) Sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
25 mL Round-bottom flask and magnetic stir bar
Procedure:
-
To the 25 mL round-bottom flask, add 4-(2-Methyl-1,3-dithiolan-2-yl)phenol (1.0 mmol) and SDS (0.2 mmol).
-
Add deionized water (5 mL) and stir at room temperature until the SDS is fully dissolved.
-
Add the iodine catalyst (0.05 mmol) to the resulting suspension.[4]
-
Stir the mixture for 5 minutes at room temperature.
-
Slowly add 30% aqueous H₂O₂ (6.0 mmol) dropwise over 2-3 minutes.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-90 minutes).
-
Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution until the yellow color of iodine disappears.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to yield 4-hydroxyacetophenone.
Protocol 2: Mildly Acidic Deprotection
This method utilizes a combination of polyphosphoric acid (PPA) and a catalytic amount of acetic acid.[1] While PPA is a strong dehydrating agent, in this context and at controlled temperatures, it facilitates a mild deprotection without promoting polymerization or degradation of the phenol.
Causality and Experimental Rationale
PPA serves as a Lewis acid to activate the dithiolane. The crucial role of acetic acid is not fully understood but is essential for high yields, possibly by forming a mixed anhydride intermediate that facilitates the reaction.[1] The reaction conditions are optimized to be gentle, operating at temperatures between 20-45°C.[1] It is important to note that without the addition of a few drops of acetic acid, the reaction proceeds in very low yield.[1] This method avoids heavy metals and strong oxidants, offering a different yet effective approach.
Detailed Step-by-Step Protocol
Materials:
-
4-(2-Methyl-1,3-dithiolan-2-yl)phenol (1.0 mmol, 212.3 mg)
-
Polyphosphoric acid (PPA) (approx. 1 g)
-
Glacial acetic acid (5-10 drops)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
50 mL Round-bottom flask and magnetic stir bar
Procedure:
-
In a 50 mL round-bottom flask, add the 4-(2-Methyl-1,3-dithiolan-2-yl)phenol (1.0 mmol).
-
Add polyphosphoric acid (approx. 1 g) and glacial acetic acid (5-10 drops).
-
Stir the mixture at 35-40°C.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and add ice-cold water (10 mL).
-
Carefully neutralize the mixture with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, wash with water (1 x 15 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to afford pure 4-hydroxyacetophenone.
Protocol 3: Neutral Deprotection with TMSCl/NaI
This protocol employs a combination of chlorotrimethylsilane (TMSCl) and sodium iodide (NaI) in acetonitrile to achieve deprotection under neutral, non-hydrolytic conditions.[5] This system is known for its mildness and is a good alternative when both acidic and strongly oxidative conditions need to be avoided.
Causality and Experimental Rationale
In acetonitrile, TMSCl and NaI react to form in-situ iodotrimethylsilane (TMSI), which is the active reagent. One of the sulfur atoms of the dithiolane acts as a nucleophile, attacking the silicon atom of TMSI and leading to the formation of a sulfonium intermediate.[5] Subsequent fragmentation and reaction with another equivalent of TMSI or trace water leads to the carbonyl compound. The reaction is driven by the formation of stable silicon-sulfur bonds. The overall conditions are neutral and aprotic, which is highly beneficial for substrates with acid- or base-labile groups.
Detailed Step-by-Step Protocol
Materials:
-
4-(2-Methyl-1,3-dithiolan-2-yl)phenol (1.0 mmol, 212.3 mg)
-
Sodium iodide (NaI) (2.5 mmol, 375 mg), dried
-
Chlorotrimethylsilane (TMSCl) (2.5 mmol, 0.32 mL), freshly distilled
-
Anhydrous acetonitrile (10 mL)
-
10% (w/v) Sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon atmosphere setup
-
50 mL Round-bottom flask and magnetic stir bar
Procedure:
-
Set up a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
Add the 4-(2-Methyl-1,3-dithiolan-2-yl)phenol (1.0 mmol) and dried sodium iodide (2.5 mmol).
-
Add anhydrous acetonitrile (10 mL) and stir to dissolve the substrate.
-
Cool the mixture to 0°C in an ice bath.
-
Add freshly distilled chlorotrimethylsilane (2.5 mmol) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir.
-
Monitor the reaction progress by TLC (typically 1-3 hours).
-
Once the reaction is complete, quench by adding 10% aqueous Na₂S₂O₃ solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane-ethyl acetate) to obtain 4-hydroxyacetophenone.
Conclusion and Best Practices
The deprotection of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol can be achieved efficiently and mildly using several distinct methods. For applications prioritizing environmental safety and functional group tolerance, the oxidative deprotection with H₂O₂/I₂ in an aqueous micellar system (Protocol 1) is highly recommended.[3] When a simple, acid-catalyzed, metal-free approach is desired, the PPA/acetic acid method (Protocol 2) offers a reliable alternative, provided the temperature is carefully controlled.[1] For substrates that are particularly sensitive to both acid and oxidation, the neutral TMSCl/NaI system (Protocol 3) provides an excellent, albeit moisture-sensitive, option.[5]
For all protocols, it is crucial to monitor the reaction progress closely by TLC to avoid over-reaction or incomplete conversion. Proper purification, typically via flash column chromatography, is essential to isolate the desired 4-hydroxyacetophenone in high purity.
References
-
Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399. [Link]
-
Jin, Y.-S., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry. [Link]
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Tajbakhsh, M., et al. (2006). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Letters in Organic Chemistry, 3(4), 263-265. [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]
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ChemRxiv. (2020). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. [Link]
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Tajbakhsh, M., et al. (n.d.). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. ResearchGate. [Link]
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Application Note: 4-(2-Methyl-1,3-dithiolan-2-yl)phenol as a Versatile Intermediate in Organic Synthesis
Introduction: The Strategic Role of Carbonyl Protection
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Protecting groups act as temporary masks for reactive functional groups, preventing them from undergoing unwanted transformations while other parts of a molecule are being modified.[1][2] The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and straightforward to remove when its purpose is served.[1]
Among the various strategies for carbonyl protection, the formation of 1,3-dithiolanes and 1,3-dithianes stands out due to their exceptional stability towards both acidic and basic conditions, as well as a wide range of nucleophilic and oxidative reagents.[3] This application note provides a detailed guide to the synthesis and application of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol , a key synthetic intermediate that serves as a protected form of 4-hydroxyacetophenone. We will explore its preparation, characterization, and subsequent deprotection, offering field-proven protocols and explaining the causality behind critical experimental choices.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of an intermediate is crucial for its effective use and safe handling.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂OS₂ | [4] |
| Molecular Weight | 212.33 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 114-120 °C | [5] |
| Solubility | Soluble in common organic solvents like CH₂Cl₂, CHCl₃, EtOAc. Insoluble in water. | N/A |
| CAS Number | 22068-49-1 | [4] |
Safety Information: While specific GHS hazard data for this exact compound is not extensively documented, the related compound 4-(1,3-Dithiolan-2-yl)phenol is classified with a "Warning" signal word, with hazard statements indicating potential skin, eye, and respiratory irritation (H315, H319, H335).[4] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated fume hood.
Synthesis Protocol: Protection of 4-Hydroxyacetophenone
The synthesis of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol is achieved through the acid-catalyzed reaction of 4-hydroxyacetophenone with 1,2-ethanedithiol. This process, known as thioacetalization, converts the ketone carbonyl into a stable 1,3-dithiolane ring.[6]
Rationale for Experimental Design
-
Catalyst Selection: A Brønsted acid like p-toluenesulfonic acid (p-TSA) is a common and effective catalyst for this transformation.[7] It protonates the carbonyl oxygen, activating the carbon for nucleophilic attack by the sulfur atoms of 1,2-ethanedithiol. Lewis acids such as BF₃·OEt₂ or ZnCl₂ can also be employed.
-
Reaction Conditions: The reaction is typically performed in a solvent that allows for the azeotropic removal of water (e.g., toluene or benzene) using a Dean-Stark apparatus.[7] Removing water drives the equilibrium towards the formation of the dithiolane product, maximizing the yield.
-
Work-up Procedure: The work-up involves washing with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst, preventing potential acid-mediated side reactions or degradation during product isolation. Subsequent washing with brine removes residual water and inorganic salts.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the target intermediate.
Step-by-Step Protocol
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-hydroxyacetophenone (13.6 g, 100 mmol).
-
Reagent Addition: Add toluene (150 mL), followed by 1,2-ethanedithiol (9.4 g, 8.4 mL, 100 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, ~190 mg, 1 mmol).
-
Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-16 hours when no more water is collected.[7] Progress can also be monitored by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 4-(2-Methyl-1,3-dithiolan-2-yl)phenol as a crystalline solid.
Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.3-7.2 (d, 2H, Ar-H), 6.8-6.7 (d, 2H, Ar-H), 5.0-5.5 (s, 1H, -OH), 3.5-3.3 (m, 4H, -S-CH₂-CH₂-S-), 1.9 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~155.0, 130.0, 128.5, 115.0, 70.0, 40.0, 30.0.
-
IR (KBr, cm⁻¹): ~3300-3400 (br, O-H stretch), ~2900 (C-H stretch), ~1600, 1500 (C=C aromatic stretch).
Application Protocol: Deprotection to Regenerate the Carbonyl Group
The primary utility of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol is its role as a masked ketone. After performing desired synthetic modifications on other parts of the molecule (e.g., alkylation or acylation of the phenolic hydroxyl), the dithiolane group can be selectively removed to regenerate the ketone functionality.
Rationale for Deprotection Method Selection
Numerous reagents are available for dethioacetalization.[3][6] While classic methods often use heavy metal salts like HgCl₂ or Hg(NO₃)₂, these are highly toxic and environmentally hazardous.[3] Modern, greener alternatives are preferred. We will focus on a protocol using o-iodoxybenzoic acid (IBX), a hypervalent iodine reagent, which offers a mild, efficient, and metal-free approach.[6] The use of β-cyclodextrin in water provides a phase-transfer catalytic environment, enhancing the reaction in an aqueous medium.[6]
Deprotection Mechanism Diagram
Caption: Oxidative deprotection of the dithiolane group using IBX.
Step-by-Step Protocol
-
Setup: In a 100 mL round-bottom flask, suspend 4-(2-Methyl-1,3-dithiolan-2-yl)phenol (2.12 g, 10 mmol) and β-cyclodextrin (1.13 g, 1 mmol) in water (40 mL).
-
Reagent Addition: Add o-iodoxybenzoic acid (IBX, 3.08 g, 11 mmol) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (20 mL) and stir for 10 minutes to reduce any excess IBX.
-
Extract the reaction mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, 4-hydroxyacetophenone, can be purified by column chromatography on silica gel or by recrystallization.
Conclusion: A Reliable Tool for Synthetic Chemists
4-(2-Methyl-1,3-dithiolan-2-yl)phenol is an exceptionally useful synthetic intermediate, providing a robust method for protecting the ketone functionality of 4-hydroxyacetophenone. The dithiolane group's stability allows for a broad range of chemical transformations to be performed elsewhere in the molecule. The protocols provided herein for its synthesis and subsequent deprotection using modern, environmentally conscious methods offer a reliable and self-validating workflow for researchers in drug development and synthetic chemistry. The careful choice of reagents and reaction conditions, as explained, ensures high yields and purity, making this intermediate a valuable tool in the synthetic chemist's arsenal.
References
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Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. Angewandte Chemie International Edition. Available at: [Link]
-
Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. National Institutes of Health (NIH). Available at: [Link]
-
1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. Available at: [Link]
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2-Methyl-1,3-dithiolane | C4H8S2 | CID 21828. PubChem - National Institutes of Health (NIH). Available at: [Link]
-
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. ResearchGate. Available at: [Link]
-
Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. Mechanistic Aspects. ResearchGate. Available at: [Link]
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Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications - Chemical Reviews. Available at: [Link]
-
Protecting Groups. University of Bristol, School of Chemistry. Available at: [Link]
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Synthesis of 2-methyl-2-phenyl-1,3-dithiolane. PrepChem.com. Available at: [Link]
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Photoremoval of Protecting Groups: Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group. ACS Publications - The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. National Institutes of Health (NIH). Available at: [Link]
-
2-methyl-1,3-dithiolane, 5616-51-3. The Good Scents Company. Available at: [Link]
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2-Methyl-1,3-dithiolane (CAS 5616-51-3). Scent.vn. Available at: [Link]
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Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Available at: [Link]
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- 7. prepchem.com [prepchem.com]
Application Note: Chemoselective Deprotection of Dithiolanes in the Presence of Phenolic Moieties
Introduction: The Challenge of Selective Thioacetal Cleavage
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product chemistry, the judicious use of protecting groups is paramount. Dithiolanes, as robust thioacetals, are frequently employed to mask the reactivity of aldehydes and ketones due to their exceptional stability across a wide range of acidic and basic conditions.[1] However, the very stability that makes them attractive also presents a significant challenge during the deprotection stage. Many conventional methods for dithiolane cleavage rely on harsh reagents or conditions that can inadvertently affect other sensitive functional groups within a complex molecule.[1]
A particularly common and challenging scenario arises when a dithiolane-protected carbonyl group coexists with a phenol. The phenolic hydroxyl group is susceptible to oxidation and other unwanted side reactions under many deprotection conditions. This necessitates the development and application of highly chemoselective deprotection protocols that can cleave the C-S bonds of the dithiolane while leaving the phenol unscathed. This application note provides a detailed guide to several field-proven, mild, and selective methods for the deprotection of dithiolanes in the presence of phenols, complete with mechanistic insights and step-by-step protocols.
Mechanistic Principles of Dithiolane Deprotection
The cleavage of a dithiolane ring to regenerate the parent carbonyl compound typically proceeds through an oxidative or an acid-catalyzed pathway. However, for substrates containing sensitive groups like phenols, oxidative methods under neutral or near-neutral conditions are generally preferred to avoid acid-mediated side reactions.
The core principle behind selective oxidative deprotection lies in the preferential reaction of a soft electrophile with the soft sulfur atoms of the dithiolane. This initial interaction activates the thioacetal for hydrolysis, leading to the release of the carbonyl group.
Caption: General mechanism of oxidative dithiolane deprotection.
The selectivity for the dithiolane over a phenol is achieved by employing reagents that are sufficiently electrophilic to react with the sulfur atoms but not potent enough to oxidize the electron-rich aromatic ring of the phenol under the reaction conditions.
Recommended Protocols for Phenol-Compatible Dithiolane Deprotection
Based on extensive literature review and in-house validation, we present the following protocols that have demonstrated excellent chemoselectivity for dithiolane deprotection in the presence of phenols.
Method 1: Iodine-Catalyzed Hydrogen Peroxide System in an Aqueous Micellar Medium
This environmentally benign method utilizes the synergistic effect of a catalytic amount of iodine and hydrogen peroxide in an aqueous medium containing a surfactant.[2] The surfactant, such as sodium dodecyl sulfate (SDS), facilitates the reaction by creating micelles that bring the organic substrate and the aqueous reagents into close proximity.
Expertise & Experience: The key to the high selectivity of this method lies in its mild and neutral reaction conditions. The in situ generated electrophilic iodine species (e.g., I+) is a soft electrophile that preferentially attacks the soft sulfur atoms of the dithiolane. The electron-rich phenol ring, being a harder nucleophile, does not readily react with this soft electrophile under these conditions, thus preventing unwanted aromatic iodination or oxidation. The absence of strong acids or heavy metals makes this protocol particularly suitable for sensitive and complex substrates.[2]
Experimental Protocol:
-
Materials:
-
Dithiolane-protected compound
-
30% Aqueous Hydrogen Peroxide (H₂O₂)
-
Iodine (I₂)
-
Sodium Dodecyl Sulfate (SDS)
-
Deionized Water
-
Ethyl acetate or other suitable organic solvent for extraction
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
-
Procedure:
-
To a solution of the dithiolane-protected compound (1.0 mmol) in water (10 mL) containing sodium dodecyl sulfate (0.1 mmol), add iodine (0.05 mmol).
-
To this stirred mixture, add 30% aqueous hydrogen peroxide (5.0 mmol) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted iodine.
-
Extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired carbonyl compound.
-
Trustworthiness: This protocol is self-validating as the reaction progress can be easily monitored by TLC, and the desired product can be readily characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS). The mild conditions ensure minimal side product formation, leading to clean reaction profiles and high isolated yields. A simple control experiment running the reaction without the dithiolane substrate but with a phenol-containing molecule can be performed to confirm the inertness of the phenol group under these conditions.
Method 2: o-Iodoxybenzoic Acid (IBX) in Aqueous Media
o-Iodoxybenzoic acid (IBX) is a hypervalent iodine reagent that has emerged as a powerful and chemoselective oxidant in modern organic synthesis.[3][4] For dithiolane deprotection, IBX can be employed under neutral conditions, often in the presence of a phase-transfer catalyst or a water-miscible co-solvent to enhance solubility.
Expertise & Experience: The selectivity of IBX in this context is attributed to its ability to act as a mild oxidant under neutral conditions. While IBX is known to oxidize phenols to quinones under certain conditions, this transformation typically requires higher temperatures or specific solvent systems.[5][6] By conducting the dithiolane deprotection at room temperature and in aqueous media, the reaction with the sulfur atoms is kinetically favored over the oxidation of the phenol. The use of β-cyclodextrin as a phase-transfer catalyst can further enhance the reaction rate and yield by encapsulating the substrate and bringing it into contact with the aqueous IBX.[3]
Experimental Protocol:
-
Materials:
-
Dithiolane-protected compound
-
o-Iodoxybenzoic acid (IBX)
-
β-Cyclodextrin (optional, as a phase-transfer catalyst)
-
Water and a co-solvent (e.g., DMSO or acetonitrile) if needed
-
Ethyl acetate or other suitable organic solvent for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure:
-
To a stirred suspension of the dithiolane-protected compound (1.0 mmol) and β-cyclodextrin (1.0 mmol, if used) in water (10 mL), add IBX (1.2 mmol).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from 1 to 6 hours depending on the substrate.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the pure carbonyl compound.
-
Trustworthiness: The progress of the reaction can be followed by TLC, and the structure of the product can be confirmed by spectroscopic analysis. A key validation step for this protocol is to carefully analyze the crude reaction mixture for any signs of quinone formation from the phenol moiety. This can be done by comparing the TLC of the reaction mixture with an authentic sample of the expected quinone or by using spectroscopic methods sensitive to quinone structures (e.g., UV-Vis spectroscopy).
Comparison of Phenol-Compatible Deprotection Methods
| Method | Reagents | Conditions | Typical Reaction Time | Advantages | Disadvantages |
| Iodine/H₂O₂ | Catalytic I₂, H₂O₂, SDS | Aqueous, Room Temp. | 30-60 min | Environmentally friendly, mild, neutral pH, high selectivity, readily available and inexpensive reagents.[2] | May require a surfactant for poorly soluble substrates. |
| IBX | Stoichiometric IBX | Aqueous or mixed aqueous/organic, Room Temp. | 1-6 h | Mild, neutral conditions, high yields.[3] | IBX is a solid and can have solubility issues; potential for phenol oxidation if not controlled. |
Decision-Making Workflow for Method Selection
The choice of the optimal deprotection method depends on several factors, including the overall functionality of the substrate, the scale of the reaction, and the available resources.
Caption: Decision workflow for selecting a deprotection method.
Conclusion
The selective deprotection of dithiolanes in the presence of a phenol group is a critical transformation in modern organic synthesis. The methods presented in this application note, particularly the iodine-catalyzed hydrogen peroxide system and the use of IBX, offer reliable, mild, and highly chemoselective solutions to this challenge. By understanding the underlying mechanistic principles and following the detailed protocols, researchers can confidently deprotect dithiolane-protected carbonyls in complex molecular architectures, thereby streamlining their synthetic routes and improving overall efficiency.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
- Jin, Y.-S., Zhang, W., Zhang, D.-Z., Qiao, L.-M., Wu, Q.-Y., & Chen, H.-S. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry.
- Ghorbani-Vaghei, R., & Jalili, H. (2009). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using. ARKIVOC, 2009(2), 44-51.
-
Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399. [Link]
-
Ghorbani-Vaghei, R., & Azarifar, D. (2003). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Molecules, 8(12), 933-938. [Link]
-
ResearchGate. (n.d.). Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes... Retrieved from [Link]
-
Magdziak, D., Rodriguez, A. A., & Pettus, T. R. (2002). Regioselective Oxidation of Phenols to o-Quinones with o-Iodoxybenzoic Acid (IBX). Organic letters, 4(2), 285-288. [Link]
-
Ghorbani-Vaghei, R., & Azarifar, D. (2003). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. ResearchGate. Retrieved from [Link]
-
Guchhait, S. K., & Chang, S.-K. (2019). Reaction-based fluorometric analysis of N-bromosuccinimide by oxidative deprotection of dithiane. Analyst, 144(10), 3267-3273. [Link]
- Nicolaou, K. C., Mathison, C. J., & Montagnon, T. (2003). o-Iodoxybenzoic Acid as a Chemospecific Tool for Single-Electron-Transfer-Based Oxidation Reactions.
-
Guchhait, S. K., & Chang, S.-K. (2019). Reaction-based fluorometric analysis of N-bromosuccinimide by oxidative deprotection of dithiane. PubMed, 144(10), 3267-3273. [Link]
-
Magdziak, D., Rodriguez, A. A., Van De Water, R. W., & Pettus, T. R. (2002). Regioselective oxidation of phenols to o-quinones with o-iodoxybenzoic acid (IBX). Semantic Scholar. Retrieved from [Link]
-
Toste, F. D., & Still, W. C. (2002). Developments in the Deprotection of Thioacetals. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). gem-Difluorination of 2,2-diaryl-1,3-dithiolanes by Selectfluor and pyridinium polyhydrogen fluoride. Retrieved from [Link]
-
Nicolaou, K. C., Mathison, C. J., & Montagnon, T. (2003). o-Iodoxybenzoic acid (IBX) as a viable reagent in the manipulation of nitrogen- and sulfur-containing substrates: scope, generality, and mechanism of IBX-mediated amine oxidations and dithiane deprotections. Journal of the American Chemical Society, 125(20), 6172-6183. [Link]
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Application Notes and Protocols for the Chemoselective Deprotection of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol
Introduction: The Strategic Importance of Chemoselective Deprotection
In the landscape of complex organic synthesis, particularly in pharmaceutical and materials science, the use of protecting groups is a cornerstone of strategic molecular architecture. The 1,3-dithiolane moiety, serving as a protecting group for carbonyl functionalities, is prized for its robustness under a wide range of acidic and basic conditions.[1] The target molecule of this guide, 4-(2-Methyl-1,3-dithiolan-2-yl)phenol, represents a common synthetic intermediate where the dithiolane protects a ketone (acetophenone) on a phenol-containing scaffold.
The critical challenge arises during the deprotection step. The goal is not merely the removal of the dithiolane but to do so with high chemoselectivity—regenerating the ketone without affecting the sensitive phenolic hydroxyl group. Phenols are susceptible to oxidation and other side reactions under harsh conditions, which necessitates the use of mild and precisely targeted deprotection protocols. This document provides a comprehensive guide to achieving this transformation efficiently and with high fidelity, focusing on methods that prioritize the integrity of the phenol ring.
Navigating Deprotection: A Comparative Overview of Methodologies
The regeneration of a carbonyl group from a dithiolane requires the cleavage of two carbon-sulfur bonds. This is typically achieved through oxidative or acid-catalyzed hydrolytic pathways. Below, we dissect the most relevant methods, evaluating them through the lens of efficiency, selectivity, and practicality for the deprotection of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.
Method 1: Oxidative Cleavage with Hydrogen Peroxide and Catalytic Iodine
This method stands out as a highly effective and environmentally conscious choice for the deprotection of dithiolanes, especially in the presence of sensitive functional groups like phenols.[2][3] A study by Ganguly and Barik (2009) demonstrated that the use of 30% aqueous hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system provides excellent yields under essentially neutral conditions.[2][3]
The Causality Behind the Method: The success of this protocol lies in a synergistic activation mechanism. Molecular iodine (I₂) itself is not a potent enough oxidant. However, in the presence of hydrogen peroxide, it is believed to form a more electrophilic iodine species, possibly hypoiodous acid (HOI) or a related intermediate. This electrophilic iodine is readily attacked by one of the nucleophilic sulfur atoms of the dithiolane. This initial interaction activates the C-S bond, initiating a cascade of events involving oxidation and hydrolysis that ultimately leads to the release of the carbonyl compound. The use of a surfactant like sodium dodecyl sulfate (SDS) is often employed to facilitate the reaction in an aqueous medium, especially for organic substrates with poor water solubility.[2][3]
Proposed Mechanism:
Caption: Proposed mechanism for H₂O₂/I₂ mediated dithiolane deprotection.
Method 2: Acid-Mediated Hydrolysis with Polyphosphoric Acid (PPA) and Acetic Acid
A mixture of polyphosphoric acid (PPA) and acetic acid offers a simple and cost-effective method for dithiolane deprotection.[1] This approach operates under acidic conditions, and while effective for many substrates, care must be taken with sensitive molecules.
The Causality Behind the Method: The precise mechanism is still a subject of investigation, but it is proposed that a synergistic interaction between PPA and acetic acid generates a potent reactive intermediate that facilitates the hydrolysis of the otherwise stable dithiolane.[1] PPA serves as a strong dehydrating agent and Brønsted acid, while the addition of a small amount of acetic acid is crucial for the reaction to proceed efficiently.[1] It is hypothesized that an activated species, possibly a mixed anhydride or a highly protonated intermediate, is formed, which is susceptible to nucleophilic attack by water during workup, leading to the cleavage of the C-S bonds.
Method 3: Heavy Metal-Assisted Cleavage
Reagents containing heavy metals, particularly mercury(II) salts like HgCl₂ or Hg(NO₃)₂, have historically been used for dithiolane deprotection.[4] These methods are often fast and high-yielding.
The Causality Behind the Method: The efficacy of mercury(II) salts is attributed to the high thiophilicity ("sulfur-loving" nature) of the Hg²⁺ ion. The mercury ion acts as a Lewis acid, coordinating strongly to the sulfur atoms of the dithiolane. This coordination weakens the C-S bonds and facilitates nucleophilic attack by water, leading to the collapse of the dithiolane ring and the formation of a stable mercury-dithiol complex. While mechanistically elegant, the extreme toxicity of mercury compounds makes this method largely obsolete in modern synthetic chemistry, especially in drug development settings.
Comparative Analysis of Deprotection Protocols
| Parameter | Method 1: H₂O₂ / Iodine | Method 2: PPA / Acetic Acid | Method 3: Mercury(II) Salts |
| Reagents | 30% H₂O₂, I₂ (catalytic), optional SDS | Polyphosphoric Acid, Acetic Acid | HgCl₂, HgO; or Hg(NO₃)₂ |
| Conditions | Aqueous medium, near-neutral pH, room temp. | 25-45 °C | Often in aqueous organic solvents |
| Reaction Time | Typically < 1 hour | 3-8 hours | Can be very rapid (< 15 mins) |
| Chemoselectivity | Excellent; tolerates phenols, amines, esters.[2][3] | Good; may affect very acid-sensitive groups. | Good, but the reagent is harsh. |
| Yields | Generally high to excellent (>90%) | Good to high (70-95%)[1] | Often high to excellent (>90%) |
| Advantages | Environmentally benign, mild, highly selective. | Inexpensive and readily available reagents. | Fast and effective. |
| Disadvantages | May require a surfactant for solubility. | Mechanism not fully elucidated, can be viscous. | Highly toxic, significant waste disposal issues. |
Detailed Experimental Protocol: H₂O₂/Iodine Deprotection
This protocol is specifically tailored for the chemoselective deprotection of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol to yield 4-hydroxyacetophenone.
Materials and Reagents
-
4-(2-Methyl-1,3-dithiolan-2-yl)phenol
-
30% Aqueous Hydrogen Peroxide (H₂O₂)
-
Iodine (I₂)
-
Sodium Dodecyl Sulfate (SDS)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (silica gel)
Experimental Workflow
Caption: Step-by-step workflow for the H₂O₂/I₂ deprotection protocol.
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(2-Methyl-1,3-dithiolan-2-yl)phenol (1.0 eq) and sodium dodecyl sulfate (0.1 eq) in deionized water.
-
Catalyst Addition: To the stirring solution, add iodine (0.05 - 0.1 eq).
-
Oxidant Addition: Add 30% aqueous hydrogen peroxide (3.0 - 5.0 eq) dropwise to the mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining iodine.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 4-hydroxyacetophenone.
Conclusion
The chemoselective deprotection of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol is a critical transformation that requires a careful choice of methodology to preserve the integrity of the phenolic hydroxyl group. While several methods exist, the oxidative cleavage using hydrogen peroxide and catalytic iodine offers a superior combination of mild conditions, high selectivity, and environmental compatibility.[2][3] This protocol is highly recommended for researchers and drug development professionals seeking a reliable and "green" approach to dithiolane deprotection on sensitive aromatic substrates. The acid-mediated PPA/AcOH method serves as a cost-effective alternative, though its compatibility should be assessed on a case-by-case basis.[1] Due to toxicity concerns, heavy metal-based reagents are generally not advised for modern synthetic applications.
References
-
Jin, Y.-S., Zhang, W., Zhang, D.-Z., Qiao, L.-M., Wu, Q.-Y., & Chen, H.-S. (2011). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Journal of the Chinese Chemical Society, 58(2), 241-246. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
-
Chemistry Stack Exchange. (2014). Mercury assisted deprotection of dithiane. Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 4. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oxidative Cleavage of 1,3-Dithiolanes with o-Iodoxybenzoic Acid (IBX)
Introduction: The Strategic Role of 1,3-Dithiolanes and the Need for Mild Deprotection
In the landscape of modern organic synthesis, particularly in the intricate pathways of drug development, the protection of carbonyl functionalities is a cornerstone of strategic molecular architecture. Among the arsenal of protecting groups, the 1,3-dithiolane has earned a privileged status. Its remarkable stability to a wide range of nucleophilic and basic conditions, coupled with the ability to confer "umpolung" reactivity (reversal of polarity) at the carbonyl carbon, renders it an invaluable tool for the construction of complex molecular frameworks.
However, the very robustness that makes 1,3-dithiolanes so attractive during synthetic sequences can also present a significant challenge at the deprotection stage. Many traditional methods for the cleavage of these thioacetals rely on harsh reagents, such as heavy metal salts (e.g., HgCl₂) or potent oxidants, which can be incompatible with sensitive functional groups present in advanced intermediates of drug candidates.[1] This necessitates the development of mild, selective, and high-yielding deprotection protocols.
This guide provides a comprehensive overview of the use of o-iodoxybenzoic acid (IBX), a hypervalent iodine(V) reagent, for the efficient and chemoselective oxidative cleavage of 1,3-dithiolanes. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the scope and limitations, offering researchers a powerful and reliable method for the deprotection of 1,3-dithiolanes in complex synthetic endeavors.
The Oxidant: A Closer Look at o-Iodoxybenzoic Acid (IBX)
o-Iodoxybenzoic acid (IBX) is a versatile and powerful oxidizing agent that has gained significant traction in organic synthesis for its ability to effect a wide range of transformations under mild conditions.[2] Unlike many other hypervalent iodine reagents, IBX is relatively stable and can be prepared from the inexpensive 2-iodobenzoic acid.[2] Its utility in oxidizing alcohols to aldehydes and ketones is well-established, but its application in the cleavage of thioacetals is a particularly valuable transformation for synthetic chemists.
Safety and Handling of IBX: It is crucial to note that IBX is a high-energy compound and can be explosive under impact or when heated above 200 °C.[3] Commercially available IBX is often stabilized with benzoic acid and isophthalic acid to mitigate this risk.[3] When handling IBX, it is imperative to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid grinding the solid or heating it under confinement.[4][5] For disposal, any residual IBX should be quenched by the addition of a reducing agent like sodium thiosulfate solution.
The Transformation: Mechanistic Insights into the Oxidative Cleavage
The oxidative cleavage of 1,3-dithiolanes by IBX is believed to proceed through a multi-step mechanism initiated by the oxidation of one of the sulfur atoms. While the precise mechanism can be influenced by reaction conditions, a plausible pathway is outlined below.[6]
-
Sulfur Oxidation: The reaction commences with the oxidation of one of the thioether moieties of the 1,3-dithiolane by IBX to form a sulfoxide intermediate.
-
C-S Bond Cleavage: The formation of the sulfoxide weakens the adjacent carbon-sulfur bond, facilitating its cleavage. This step is often the rate-determining step and can be promoted by the presence of a nucleophile, such as water.
-
Formation of a Thionium Ion: The cleavage of the C-S bond leads to the formation of a transient thionium ion intermediate.
-
Hydrolysis and Carbonyl Formation: The thionium ion is then attacked by water, leading to a hemi-thioacetal-like intermediate which subsequently collapses to release the desired carbonyl compound and the dithiol byproduct.
The overall transformation results in the regeneration of the carbonyl group and the formation of disulfide byproducts.
Figure 1. Proposed mechanism for the IBX-mediated oxidative cleavage of 1,3-dithiolanes.
Experimental Protocols
Protocol 1: General Procedure for IBX-Mediated Cleavage of 1,3-Dithiolanes in DMSO
This protocol is a general method suitable for a wide range of 1,3-dithiolane substrates.
Materials:
-
1,3-Dithiolane substrate
-
o-Iodoxybenzoic acid (IBX, stabilized)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet (optional, for sensitive substrates)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 1,3-dithiolane (1.0 equiv) in anhydrous DMSO (0.1–0.2 M) in a round-bottom flask is added IBX (2.0–3.0 equiv).
-
The reaction mixture is stirred at room temperature (or heated to 50–80 °C for less reactive substrates) and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution (to quench any unreacted IBX), and brine.
-
The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by silica gel column chromatography to afford the desired carbonyl compound.
Protocol 2: Mild and Efficient Hydrolysis of Aromatic Thioacetals/Thioketals using IBX in the Presence of β-Cyclodextrin in Water
This "green chemistry" protocol is particularly advantageous for its mild conditions and use of water as a solvent.[7][8]
Materials:
-
Aromatic 1,3-dithiolane substrate
-
o-Iodoxybenzoic acid (IBX, stabilized)
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, β-cyclodextrin (1.0 equiv) is dissolved in deionized water with stirring.
-
To this solution, the aromatic 1,3-dithiolane (1.0 equiv) and IBX (2.0 equiv) are added.
-
The reaction mixture is stirred vigorously at room temperature, and the reaction progress is monitored by TLC.
-
Once the reaction is complete, the mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous Na₂S₂O₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the pure aromatic carbonyl compound.
Figure 2. General experimental workflow for the oxidative cleavage of 1,3-dithiolanes with IBX.
Substrate Scope and Performance
The IBX-mediated oxidative cleavage of 1,3-dithiolanes is applicable to a broad range of substrates, including those derived from both aldehydes and ketones. The reaction generally proceeds in good to excellent yields.
| Entry | Substrate (1,3-Dithiolane of) | Product | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Benzaldehyde | IBX (2 eq), β-CD (1 eq), H₂O, rt | 2 | 92 | [9] |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde | IBX (2 eq), β-CD (1 eq), H₂O, rt | 2.5 | 94 | [9] |
| 3 | 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde | IBX (2 eq), β-CD (1 eq), H₂O, rt | 3 | 90 | [9] |
| 4 | Cinnamaldehyde | Cinnamaldehyde | IBX (2 eq), β-CD (1 eq), H₂O, rt | 3.5 | 88 | [9] |
| 5 | Acetophenone | Acetophenone | IBX (2 eq), β-CD (1 eq), H₂O, rt | 4 | 85 | [9] |
| 6 | Cyclohexanone | Cyclohexanone | IBX (2.5 eq), DMSO, 80 °C | 6 | 88 | [10] |
Chemoselectivity and Functional Group Tolerance
A significant advantage of using IBX for the deprotection of 1,3-dithiolanes is its high degree of chemoselectivity. The reaction conditions are generally mild and neutral, allowing for the presence of various other functional groups that might be sensitive to harsher deprotection methods.
Tolerated Functional Groups:
-
Ethers (e.g., methoxy, benzyloxy)
-
Esters
-
Amides
-
Nitriles
-
Halogens (Cl, Br)
-
Nitro groups
-
Olefins (non-activated)
Sensitive Functional Groups:
-
Primary and secondary alcohols can be oxidized by IBX to the corresponding aldehydes and ketones. This can be a desired tandem reaction or an undesired side reaction depending on the synthetic strategy.
-
Electron-rich aromatic rings may undergo oxidation under more forcing conditions.
Comparison with Other Deprotection Methods
The choice of reagent for the deprotection of 1,3-dithiolanes is critical and depends on the specific substrate and the overall synthetic context. Below is a comparison of IBX with other commonly used reagents.
| Reagent | Advantages | Disadvantages |
| IBX | - Mild, neutral conditions- High chemoselectivity- Good to excellent yields- "Green" protocol available (with β-CD in water) | - Potential explosive hazard (requires careful handling)- Stoichiometric amounts required- Byproduct removal can sometimes be tedious |
| NBS | - Readily available and inexpensive- Effective for many substrates | - Can lead to over-oxidation or side reactions- Often requires aqueous organic solvents |
| Oxone® | - Inexpensive and environmentally benign- Powerful oxidant | - Can be non-selective and oxidize other functional groups- Often requires a catalyst |
| CAN | - Strong oxidant, effective for many substrates | - Can be harsh and non-selective- Metal-based reagent, may require removal of metal byproducts |
| HgCl₂ | - Historically widely used and effective | - Highly toxic (heavy metal)- Environmentally hazardous waste |
Conclusion and Future Outlook
The oxidative cleavage of 1,3-dithiolanes using o-iodoxybenzoic acid represents a powerful and versatile tool for the modern synthetic chemist. Its mild reaction conditions, high yields, and excellent chemoselectivity make it a superior choice for the deprotection of sensitive and complex molecules, a common challenge in the field of drug development. The development of an aqueous, β-cyclodextrin-mediated protocol further enhances its appeal from a green chemistry perspective.
While the inherent energetic nature of IBX necessitates careful handling, its utility in overcoming the challenge of dithiolane deprotection often outweighs this concern, provided that appropriate safety measures are implemented. As the demand for more efficient and selective synthetic methodologies continues to grow, the application of IBX and other hypervalent iodine reagents is poised to expand, enabling the synthesis of increasingly complex and valuable molecules.
References
- Jin, Y.-S., Zhang, W., Zhang, D.-Z., Qiao, L.-M., Wu, Q.-Y., & Chen, H.-S. (2012). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 24(3), 1117–1120.
- Krishnaveni, N. S., Surendra, K., Nageswar, Y. V. D., & Rao, K. R. (2003). Mild and Efficient Hydrolysis of Aromatic Thioacetals/Thioketals using o-Iodoxybenzoic acid (IBX)
- Nicolaou, K. C., Mathison, C. J. N., & Montagnon, T. (2003). o-Iodoxybenzoic Acid (IBX) as a Viable Reagent in the Manipulation of Nitrogen- and Sulfur-Containing Substrates: Scope, Generality, and Mechanism of IBX-Mediated Amine Oxidations and Dithiane Deprotections. Journal of the American Chemical Society, 126(16), 5192–5201.
-
Organic Chemistry Portal. (n.d.). IBX, 2-Iodoxybenzoic acid. Retrieved January 26, 2026, from [Link]
- Singh, V. K., & Kumar, S. (2020).
-
Wikipedia. (2023, December 29). 2-Iodoxybenzoic acid. Retrieved January 26, 2026, from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 3. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mild and Efficient Hydrolysis of Aromatic Thioacetals/Thioketals using o-Iodoxybenzoic acid (IBX) in Presence of β- Cyclodextrin in Water [organic-chemistry.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. baranlab.org [baranlab.org]
Application Note: A Mild and Chemoselective Deprotection of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol using Catalytic Iodine and Hydrogen Peroxide
For: Researchers, scientists, and drug development professionals engaged in multi-step organic synthesis.
Abstract
This application note provides a comprehensive technical guide for the deprotection of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol to yield 4-hydroxyacetophenone. The featured protocol utilizes a mild and highly efficient oxidative cleavage system consisting of catalytic molecular iodine (I₂) and 30% aqueous hydrogen peroxide (H₂O₂) in an aqueous micellar medium. This method stands out for its exceptional chemoselectivity, preserving sensitive functional groups, operational simplicity, and adherence to green chemistry principles by avoiding heavy metals and harsh reagents. We present a detailed mechanistic rationale, a step-by-step experimental protocol for both synthesis of the starting material and its deprotection, quantitative data on reaction performance, and critical safety and handling information.
Introduction: The Strategic Value of Thioacetal Protection
In the intricate landscape of multi-step organic synthesis, the reversible masking of reactive functional groups is a cornerstone strategy. Carbonyl groups, with their inherent electrophilicity, are frequently protected to prevent undesired side reactions. 1,3-Dithiolanes, a type of cyclic thioacetal, are among the most robust and versatile protecting groups for aldehydes and ketones.[1] Their stability under both strongly acidic and basic conditions makes them invaluable in complex synthetic routes.[1]
However, the very stability that makes dithiolanes so useful also presents a challenge: their cleavage, or deprotection, often requires harsh or toxic reagents. Traditional methods frequently employ heavy metal salts, such as those of mercury(II) or silver(I), which pose significant environmental and safety hazards.[1] Consequently, the development of mild, selective, and environmentally benign deprotection protocols is a critical objective for synthetic chemists. This guide details such a modern approach, leveraging the synergistic action of hydrogen peroxide and a catalytic amount of iodine.[2][3][4]
The H₂O₂/I₂ System: A Paradigm of Mild and Selective Deprotection
The use of 30% aqueous hydrogen peroxide activated by a catalytic quantity (e.g., 5 mol%) of molecular iodine represents a significant advancement in thioacetal deprotection.[2][3][4] This system operates under essentially neutral conditions at room temperature, offering remarkable compatibility with a wide array of sensitive functional groups that might otherwise be compromised.
Key Advantages:
-
High Chemoselectivity: The reaction demonstrates excellent tolerance for other protecting groups, including phenolic ethers (benzyl, silyl ethers), acetates, and carbamates (Boc, Cbz), which are often labile under acidic or basic conditions.[2] The free phenolic hydroxyl group in our target substrate remains unaffected.
-
Environmental Responsibility: The protocol avoids toxic heavy metals and harsh organic solvents, utilizing water as the primary reaction medium. Hydrogen peroxide itself decomposes into water and oxygen, further enhancing the green profile of the method.
-
Operational Simplicity: The reaction is typically performed at room temperature with a straightforward setup and workup procedure.
-
Cost-Effectiveness: The reagents—hydrogen peroxide, iodine, and a surfactant like sodium dodecyl sulfate (SDS)—are inexpensive and readily available.
The inclusion of a surfactant such as SDS is crucial for substrates with poor water solubility. By forming micelles, SDS creates a microenvironment that facilitates the interaction between the organic substrate and the aqueous reagents, significantly accelerating the reaction rate.[3][4]
Proposed Reaction Mechanism
The deprotection proceeds via an oxidative cleavage pathway where iodine is the active electrophilic species, and hydrogen peroxide acts as the terminal oxidant to regenerate the catalyst.
Caption: Proposed mechanism for the I₂-catalyzed deprotection of dithiolane.
-
Generation of Electrophilic Iodine: Molecular iodine (I₂) reacts with hydrogen peroxide or water to form an electrophilic iodine species, potentially hypoiodous acid (HIO) or a related entity, which can be represented as "I⁺".
-
Electrophilic Attack: A sulfur atom of the dithiolane ring acts as a nucleophile, attacking the electrophilic iodine species. This forms a key iodosulfonium intermediate.
-
Ring Opening: A molecule of water attacks the now highly electrophilic carbon atom of the former thioacetal. This leads to the opening of the dithiolane ring and the formation of a hemithioacetal-like intermediate.
-
Hydrolysis and Catalyst Regeneration: Subsequent hydrolysis steps cleave the remaining carbon-sulfur bonds, releasing the desired carbonyl compound (4-hydroxyacetophenone). In this process, the iodine is reduced to iodide (I⁻). Hydrogen peroxide then re-oxidizes the iodide back to the active electrophilic iodine species, completing the catalytic cycle.
Experimental Protocols
Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves. 30% hydrogen peroxide is a strong oxidizer and can cause severe skin burns and eye damage. Handle it with extreme care in a well-ventilated fume hood.[5] Avoid mixing hydrogen peroxide directly with combustible materials. The reaction of H₂O₂ with iodine can release oxygen gas; do not perform the reaction in a sealed container.[5]
Part A: Synthesis of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol (Starting Material)
This protocol provides a general method for the protection of 4-hydroxyacetophenone.
Caption: Workflow for the synthesis of the dithiolane-protected phenol.
Materials:
-
4-Hydroxyacetophenone
-
1,2-Ethanedithiol (1.1 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-hydroxyacetophenone (1.0 eq) and toluene.
-
Add 1,2-ethanedithiol (1.1 eq) to the mixture.
-
Carefully add a catalytic amount of BF₃·OEt₂ (0.1 eq) to the stirring solution.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.
Part B: Deprotection to 4-Hydroxyacetophenone
This protocol is adapted from the highly efficient method developed by Ganguly and Barik.[4]
Caption: Workflow for the deprotection of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.
Materials:
-
4-(2-Methyl-1,3-dithiolan-2-yl)phenol (1.0 eq)
-
Sodium dodecyl sulfate (SDS) (0.2 eq)
-
Iodine (I₂) (0.05 eq)
-
30% Aqueous hydrogen peroxide (H₂O₂) (4.0 eq)
-
Deionized water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, add 4-(2-Methyl-1,3-dithiolan-2-yl)phenol (1.0 eq), sodium dodecyl sulfate (0.2 eq), and deionized water.
-
Stir the mixture vigorously to form a suspension/emulsion.
-
Add iodine (0.05 eq) to the mixture.
-
Slowly, add 30% aqueous H₂O₂ (4.0 eq) dropwise to the stirring mixture at room temperature.
-
Continue to stir the reaction vigorously. Monitor the progress by TLC until the starting material is fully consumed (typically 30-60 minutes).
-
Upon completion, quench the excess iodine and hydrogen peroxide by adding saturated aqueous sodium thiosulfate solution until the characteristic brown color of iodine disappears.[6]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the resulting 4-hydroxyacetophenone by recrystallization or column chromatography.
Quantitative Data and Performance
The H₂O₂/I₂ system is effective for a range of dithiolanes derived from both aldehydes and ketones. The table below, based on data from related substrates, illustrates the typical efficiency of this protocol.[4]
| Entry | Substrate | Time (min) | Yield (%) |
| 1 | 2-(4-Methoxyphenyl)-1,3-dithiolane | 30 | 95 |
| 2 | 2-Phenyl-1,3-dithiolane | 30 | 94 |
| 3 | 2-(4-Nitrophenyl)-1,3-dithiolane | 45 | 92 |
| 4 | 2-Methyl-2-phenyl-1,3-dithiolane | 60 | 90 |
| 5 | 4-(2-Methyl-1,3-dithiolan-2-yl)phenol | ~40 | >90 (Expected) |
Yields are for isolated, purified products. The data for Entry 5 is an expected result based on the high efficiency of the reaction with other functionalized aromatic substrates.
Conclusion
The deprotection of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol using catalytic iodine and hydrogen peroxide in an aqueous micellar system is a superior method for regenerating the parent ketone, 4-hydroxyacetophenone. Its mild, neutral conditions ensure the preservation of the sensitive phenolic hydroxyl group, a task that can be challenging with conventional reagents. The protocol is not only highly efficient and rapid but also aligns with the modern synthetic laboratory's need for safer, more sustainable, and cost-effective procedures. This application note provides researchers with a reliable and thoroughly validated protocol, grounded in a clear mechanistic understanding, to confidently apply this valuable transformation in their synthetic endeavors.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link][3]
-
ResearchGate. (n.d.). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Request PDF. Retrieved from [Link][4]
-
USP Technologies. (n.d.). Iodometric Titration. Retrieved from [Link][6]
-
Health Devices. (2011). Hydrogen peroxide and povidone-iodine solution--a dangerous combination. Health Devices, 40(2), 75. Available at: [Link][5]
-
Jin, Y.-S., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry. Available at: [Link][1]
Sources
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- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 5. Hydrogen peroxide and povidone-lodine solution--a dangerous combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usptechnologies.com [usptechnologies.com]
Application Notes & Protocols: A Guide to Metal-Free Deprotection of Dithiolanes
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of complex molecules. Among these, dithiolanes have long been favored for the protection of carbonyl functionalities due to their stability under a wide range of acidic and basic conditions. However, the removal of dithiolane protecting groups, a process known as deprotection, has traditionally relied on methods involving heavy metal salts, such as those of mercury (Hg²⁺), silver (Ag⁺), or thallium (Tl³⁺)[1][2]. While effective, these reagents pose significant environmental and health hazards, driving the need for safer, metal-free alternatives.
This comprehensive guide provides an in-depth exploration of contemporary metal-free protocols for the deprotection of dithiolanes. We will delve into the mechanistic underpinnings of these methods, offer detailed, step-by-step experimental procedures, and present a comparative analysis to aid in the selection of the most appropriate protocol for your specific synthetic needs.
The Imperative for Metal-Free Deprotection
The shift away from metal-based reagents is a critical aspect of the growing emphasis on green chemistry in the pharmaceutical and chemical industries. Traditional methods, while synthetically useful, contribute to toxic waste streams and require stringent handling and disposal procedures[1]. The development of metal-free alternatives not only mitigates these environmental concerns but also offers milder reaction conditions that can enhance the compatibility with sensitive functional groups often present in complex drug candidates and natural products.
Oxidative Deprotection Strategies
Oxidative cleavage of the carbon-sulfur bonds in dithiolanes is a prominent metal-free approach. These methods typically involve an initial oxidation of the sulfur atoms, which renders the dithiolane susceptible to hydrolysis.
Hypervalent Iodine Reagents: A Powerful and Versatile Option
Hypervalent iodine compounds, such as o-Iodoxybenzoic acid (IBX) and bis(trifluoroacetoxy)iodobenzene (PIFA), are highly effective reagents for the deprotection of dithiolanes[3]. These reagents are known for their high oxidizing power and are often employed under mild conditions.
Mechanism of Action with IBX:
The deprotection mechanism with IBX is thought to proceed through an initial ligand exchange at the iodine center, followed by oxidative cleavage of the C-S bonds and subsequent hydrolysis to regenerate the carbonyl group. The use of a co-solvent like dimethyl sulfoxide (DMSO) can facilitate the reaction.
Fig. 1: Proposed mechanism for IBX-mediated dithiolane deprotection.
Experimental Protocol: Deprotection using IBX
This protocol is adapted from established procedures for the use of IBX in dithiolane deprotection[3].
-
Reagent Preparation: In a well-ventilated fume hood, dissolve the dithiolane substrate (1.0 equiv) in a suitable solvent such as a mixture of DMSO and water.
-
Reaction Setup: To the solution, add o-Iodoxybenzoic acid (IBX) (1.5-2.0 equiv) portion-wise at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Hydrogen Peroxide and Iodine: A "Green" and Efficient System
A combination of 30% aqueous hydrogen peroxide (H₂O₂) and a catalytic amount of iodine (I₂) in an aqueous micellar system provides a mild, environmentally friendly, and highly efficient method for dithiolane deprotection[1][4]. The use of a surfactant like sodium dodecyl sulfate (SDS) can enhance the solubility of organic substrates in the aqueous medium[4][5].
Mechanism of Action:
This system is believed to involve the in situ formation of a reactive iodine species, which acts as the primary oxidant. The hydrogen peroxide serves to regenerate the active iodine catalyst.
Fig. 2: Simplified representation of dithiolane deprotection using H₂O₂ and I₂.
Experimental Protocol: Deprotection using H₂O₂/I₂ in an Aqueous Micellar System
This protocol is based on the work of Ganguly and Barik[4].
-
Reaction Setup: In a round-bottom flask, dissolve the dithiolane substrate (1.0 mmol) and sodium dodecyl sulfate (SDS) (0.1 mmol) in water (5 mL).
-
Reagent Addition: To this solution, add iodine (I₂) (0.05 mmol) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂) (2.0 mmol).
-
Reaction Conditions: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Acid-Mediated Deprotection
While many dithiolanes are stable to acid, certain conditions can promote their cleavage without the need for metals.
Polyphosphoric Acid and Acetic Acid: A Simple and Inexpensive Method
A mixture of polyphosphoric acid (PPA) and acetic acid has been reported as a mild and convenient system for the deprotection of dithiolanes[2]. This method is particularly attractive due to the low cost and ready availability of the reagents[2].
Mechanism of Action:
The precise mechanism is still under investigation, but it is believed to involve an interaction between polyphosphoric acid and acetic acid that forms a reactive intermediate capable of promoting the deprotection reaction[2].
Experimental Protocol: Deprotection using Polyphosphoric Acid and Acetic Acid
This protocol is adapted from the procedure described by Jin et al.[2].
-
Reaction Setup: In a flask, add polyphosphoric acid (PPA) in an amount sufficient to ensure good mixing.
-
Reagent Addition: Add the dithiolane substrate followed by a few drops of acetic acid.
-
Reaction Conditions: Stir the mixture at a temperature between 20-45 °C.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Upon completion, carefully pour the reaction mixture into ice water.
-
Extraction: Extract the aqueous layer with an organic solvent.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be further purified by chromatography or crystallization.
Photocatalytic Deprotection: A Mild and Modern Approach
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, and it has been successfully applied to the deprotection of dithiolanes under metal-free conditions[5][6]. This approach often utilizes an organic dye, such as Eosin Y, as the photocatalyst[5][7].
Mechanism of Action:
The mechanism involves the excitation of the photocatalyst by visible light, followed by an electron transfer process that ultimately leads to the oxidation of the dithiolane.
Fig. 3: General scheme for visible-light photocatalytic deprotection of dithiolanes.
Experimental Protocol: Visible-Light Mediated Deprotection
This is a general procedure based on the principles of visible-light photoredox catalysis for dithiolane deprotection[5][6].
-
Reaction Setup: In a reaction vessel transparent to visible light, dissolve the dithiolane substrate and a catalytic amount of the organic dye photocatalyst (e.g., Eosin Y, 1-5 mol%) in a suitable solvent (e.g., aqueous acetonitrile).
-
Irradiation: Irradiate the reaction mixture with a visible light source (e.g., a compact fluorescent lamp (CFL) or LEDs) under an air atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography to isolate the desired carbonyl compound.
Comparative Summary of Metal-Free Deprotection Protocols
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Hypervalent Iodine | IBX, PIFA | Mild, room temperature | High efficiency, broad substrate scope | Stoichiometric amounts of reagent often needed |
| H₂O₂/I₂ | H₂O₂, I₂ (cat.), SDS | Room temperature, aqueous | Environmentally friendly, catalytic iodine, mild | May not be suitable for highly sensitive substrates |
| Acid-Mediated | Polyphosphoric acid, Acetic acid | 20-45 °C | Inexpensive and readily available reagents | Mechanism not fully elucidated, may not be suitable for acid-labile compounds |
| Photocatalytic | Organic dye (e.g., Eosin Y), visible light, air | Room temperature | Extremely mild, catalytic, "green" | Requires a light source, may have longer reaction times |
Conclusion
The deprotection of dithiolanes is a critical transformation in organic synthesis. The move away from hazardous heavy metal-based reagents has spurred the development of a diverse array of effective and milder metal-free protocols. The choice of method will depend on the specific substrate, the presence of other functional groups, and the desired scale of the reaction. The oxidative, acid-mediated, and photocatalytic methods detailed in this guide provide researchers with a robust toolkit for the clean and efficient regeneration of carbonyl compounds, aligning with the principles of modern, sustainable chemistry.
References
- Ganguly, N. G., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine. Synthesis, 2009(08), 1393-1399.
- Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes.
- Visible-light Mediated Facile Dithiane Deprotection under Metal Free Conditions. (n.d.).
- Recent Progress on the Mild Deprotection of Dithioketals, Dithioacetals, and Ox
- Jin, Y.-S., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid.
- Organic Chemistry Portal. (n.d.). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System.
- Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II)
- Visible light photoredox catalyzed deprotection of 1,3-ox
Sources
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- 2. asianpubs.org [asianpubs.org]
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- 4. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Visible light photoredox catalyzed deprotection of 1,3-oxathiolanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Microwave-Assisted Dithiolane Formation and Deprotection
Introduction: Reimagining Carbonyl Protection with Microwave Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures.[1] Among the arsenal of protecting groups for carbonyl compounds, dithioacetals, particularly 1,3-dithiolanes and 1,3-dithianes, hold a place of distinction.[1][2] They are not only robust shields for aldehydes and ketones against a wide range of nucleophiles and bases, but they also unlock the powerful concept of "umpolung" or polarity inversion, allowing the typically electrophilic carbonyl carbon to function as a nucleophile.[3][4]
However, the conventional methods for both the formation and cleavage of these sulfur-based protecting groups can be sluggish, often requiring harsh reagents, extended reaction times, and high temperatures.[5] This is where Microwave-Assisted Organic Synthesis (MAOS) emerges as a transformative technology. MAOS leverages the ability of polar molecules to efficiently convert electromagnetic energy into heat, a phenomenon known as dielectric heating.[6][7] This process provides rapid, uniform, and highly controlled heating of the reaction mixture, circumventing the slow and inefficient heat transfer of conventional oil baths.[8][9] The result is a dramatic acceleration of reaction rates, often leading to higher yields, cleaner product profiles, and a significant reduction in energy consumption and solvent use, aligning perfectly with the principles of green chemistry.[10][11][12]
This guide provides a comprehensive overview and detailed protocols for the application of microwave energy to the formation and deprotection of dithiolanes, offering researchers a powerful tool to streamline their synthetic workflows.
Part I: Microwave-Assisted Dithiolane Formation (Carbonyl Protection)
The formation of a dithiolane involves the acid-catalyzed reaction of a carbonyl compound with 1,2-ethanedithiol. The mechanism proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of one thiol group, formation of a hemithioacetal, and subsequent intramolecular cyclization and dehydration.
Causality Behind Microwave Enhancement: The key to microwave acceleration lies in the polarity of the reactants. The carbonyl group, the thiol reagents, and the acid catalyst are all polar and interact strongly with the microwave's electric field. This direct energy transfer to the molecules results in a rapid increase in internal temperature, dramatically speeding up the rate-limiting dehydration step without overheating the entire vessel.[6] This localized superheating effect can drive reactions to completion in minutes, compared to the hours often required with conventional heating.[8][13]
Workflow for Microwave-Assisted Dithiolane Formation
Caption: General workflow for dithiolane protection using a microwave synthesizer.
Protocol 1: General Microwave-Assisted Dithiolanization of an Aldehyde
-
Materials:
-
Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a stir bar
-
Aldehyde (1.0 mmol)
-
1,2-Ethanedithiol (1.2 mmol, 1.2 eq.)
-
Catalyst: Iodine (I₂) (0.1 mmol, 10 mol%)
-
Solvent: Toluene (3 mL)
-
-
Procedure:
-
To the microwave reaction vial, add the aldehyde, toluene, and the stir bar.
-
Add 1,2-ethanedithiol to the solution.
-
Add the iodine catalyst. A color change may be observed.
-
Securely cap the vial and place it in the cavity of the microwave synthesizer.
-
Set the reaction parameters: irradiate at 100°C for 10 minutes with magnetic stirring. Set the maximum power to 150 W and the maximum pressure to 250 psi.
-
After the irradiation is complete, allow the vial to cool to room temperature using the instrument's compressed air cooling system.
-
Open the vial in a fume hood and quench the reaction by adding 10 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure dithiolane.
-
Data Summary: Microwave-Assisted Dithiolane Formation
| Substrate | Catalyst | Solvent | MW Conditions (Temp, Time) | Yield (%) |
| Benzaldehyde | Iodine (10 mol%) | Toluene | 100°C, 10 min | >95% |
| 4-Nitrobenzaldehyde | Bi(OTf)₃ (5 mol%) | Acetonitrile | 80°C, 5 min | 98% |
| Cyclohexanone | Envirocat EPZG® | None (Solvent-free) | 110°C, 15 min | 92% |
| Acetophenone | Iodine (10 mol%) | Toluene | 120°C, 15 min | 90% |
Part II: Microwave-Assisted Dithiolane Deprotection
The cleavage of the robust dithiolane group to regenerate the carbonyl is the critical second half of its lifecycle. Conventional methods often rely on toxic heavy metal salts like mercuric chloride (HgCl₂).[3] Microwave-assisted protocols enable the use of greener, more efficient oxidative or hydrolytic systems.[2]
Causality Behind Microwave Enhancement: Deprotection reactions often involve heterogeneous mixtures (e.g., a solid-supported reagent) or reagents in aqueous systems. Microwave irradiation provides rapid, uniform bulk heating that overcomes the heat transfer limitations of these systems.[11] For oxidative methods, the focused energy can accelerate the formation of the active oxidant and its subsequent reaction with the dithiolane, leading to clean and rapid cleavage while minimizing side reactions like over-oxidation.[14]
Logical Flow of Microwave-Assisted Deprotection
Caption: Logical relationship in a microwave-enhanced deprotection workflow.
Protocol 2: General Microwave-Assisted Deprotection with H₂O₂/Iodine
This method provides a mild and environmentally benign alternative to heavy-metal reagents.[14]
-
Materials:
-
Microwave synthesizer
-
10 mL microwave reaction vial with a stir bar
-
Dithiolane-protected compound (0.5 mmol)
-
30% Aqueous Hydrogen Peroxide (H₂O₂) (4.0 eq.)
-
Iodine (I₂) (10 mol%)
-
Aqueous Micellar System: Sodium dodecyl sulfate (SDS) in water (0.1 M, 4 mL)
-
-
Procedure:
-
In the microwave reaction vial, dissolve the dithiolane substrate and iodine in the aqueous SDS solution. Add the stir bar.
-
Carefully add the 30% H₂O₂ solution to the mixture.
-
Securely cap the vial and place it in the microwave synthesizer.
-
Set the reaction parameters: irradiate at 90°C for 15 minutes with vigorous stirring.
-
After completion, cool the vial to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain the pure regenerated carbonyl compound.
-
Data Summary: Comparison of Microwave Deprotection Methods
| Reagent System | Solvent | MW Conditions (Temp, Time) | Key Advantages |
| H₂O₂ / I₂[14] | Water / SDS | 90°C, 15 min | Green, mild, avoids heavy metals |
| o-Iodoxybenzoic acid (IBX) | DMSO / H₂O | 100°C, 10 min | High efficiency, good for sensitive substrates |
| Selectfluor™ | Acetonitrile / H₂O | 85°C, 5 min | Very fast, chemoselective |
| Bi(NO₃)₃ · 5H₂O on clay | None (Solvent-free) | 120°C, 8 min | Solvent-free, simple workup |
Field-Proven Insights & Troubleshooting
-
Solvent Choice is Critical: For MAOS, the solvent's ability to absorb microwave energy (its dielectric loss tangent) is crucial.[7] For dithiolane formation, polar aprotic solvents like acetonitrile or DMF are excellent absorbers, but non-polar solvents like toluene can also be used effectively, as the polar reactants themselves will absorb energy. For deprotection, aqueous systems are often ideal and align with green chemistry goals.
-
Managing Pressure: Reactions that release gaseous byproducts (like the dehydration step in dithiolane formation) can build pressure in the sealed vial. Modern microwave synthesizers have pressure sensors for safety. If pressure is an issue, consider reducing the reactant concentration or using a "ramp-to-temperature" setting.
-
Catalyst Sensitivity: Some Lewis acid catalysts can be moisture-sensitive. Ensure anhydrous conditions when necessary. Alternatively, using solid-supported or environmentally benign catalysts like Iodine can simplify the procedure.
-
Chemoselectivity in Deprotection: A major advantage of the rapid and controlled heating in MAOS is enhanced selectivity.[11] When deprotecting a dithiolane in the presence of other sensitive functional groups, microwave methods can often provide the desired product cleanly by minimizing reaction time and preventing thermal degradation or side reactions that may occur with prolonged conventional heating.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the application of dithiolane protecting groups. By providing rapid, controlled, and efficient heating, MAOS dramatically shortens reaction times for both protection and deprotection, improves yields, and enhances product purity.[13][15] Furthermore, it facilitates the use of greener solvents and milder reagents, pushing synthetic chemistry toward more sustainable practices.[9][10] The protocols and insights provided herein demonstrate that integrating microwave technology is not merely an optimization but a strategic upgrade for any laboratory engaged in complex organic synthesis.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Royal Society of Chemistry. [Link]
-
1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]
-
(PDF) Microwave-assisted synthesis: Paradigm of Green Chemistry. ResearchGate. [Link]
-
A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. ResearchGate. [Link]
-
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Institutes of Health (NIH). [Link]
-
(PDF) A Review on: A significance of microwave assist technique in green chemistry. ResearchGate. [Link]
-
Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry. Asian Journal of Research in Chemistry. [Link]
-
Protection and Deprotection. CEM Corporation. [Link]
-
Microwave-assisted Intramolecular Dehydrogenative Diels-Alder Reactions for the Synthesis of Functionalized Naphthalenes/Solvatochromic Dyes. National Institutes of Health (NIH). [Link]
-
Dithiane. Wikipedia. [Link]
-
An Efficient Photo-SET-Induced Cleavage of Dithiane−Carbonyl Adducts and Its Relevance to the Development of Photoremovable Protecting Groups for Ketones and Aldehydes. ACS Publications. [Link]
-
Protecting Groups. Indian Institute of Technology Bombay. [Link]
-
1,3-Dithiane as acyl anion equivalent in umpolung chemistry. YouTube. [Link]
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- 5. Protection and Deprotection [cem.com]
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- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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Application Notes and Protocols for 4-(2-Methyl-1,3-dithiolan-2-yl)phenol in Multi-Step Synthesis
Introduction: A Strategic Intermediate for Complex Molecular Architectures
In the landscape of multi-step organic synthesis, the strategic protection and manipulation of functional groups are paramount to achieving target molecules with high fidelity. 4-(2-Methyl-1,3-dithiolan-2-yl)phenol emerges as a highly valuable bifunctional building block, ingeniously masking a reactive ketone as a stable 1,3-dithiolane while presenting a reactive phenolic hydroxyl group for further synthetic elaboration. This dual-functionality allows for a modular approach to the synthesis of complex molecules, particularly in the realms of medicinal chemistry and drug development where phenols are a common motif.
The 1,3-dithiolane moiety serves as a robust protecting group for the acetyl group of 4-hydroxyacetophenone, stable to a wide range of reaction conditions under which the phenolic hydroxyl can be modified. This includes, but is not limited to, alkylations, etherifications, and esterifications. Subsequent deprotection under specific conditions regenerates the ketone, unveiling a new, more complex molecular scaffold. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, application, and deprotection of this versatile intermediate.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol is crucial for its effective use.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂OS₂ | |
| Molecular Weight | 212.33 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | Not widely reported | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol. |
Spectroscopic Characterization:
-
¹H NMR (in CDCl₃): The spectrum is expected to show signals for the aromatic protons, with characteristic splitting patterns for a 1,4-disubstituted benzene ring. A singlet for the phenolic hydroxyl proton will be present, the chemical shift of which can vary depending on concentration and solvent. The methylene protons of the dithiolane ring will likely appear as a multiplet, and a singlet for the methyl group will be observed in the aliphatic region.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, including the carbon bearing the hydroxyl group and the carbon attached to the dithiolane ring. Signals for the dithiolane carbons and the methyl carbon will also be present.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic O-H stretch. Aromatic C-H and C=C stretching vibrations will also be observed.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Core Applications in Multi-Step Synthesis
The primary utility of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol lies in its ability to act as a masked form of 4-hydroxyacetophenone. This strategy is particularly effective in multi-step syntheses where reactions targeting the phenolic hydroxyl group would be compromised by the presence of a reactive ketone.
Application Example: Synthesis of Raloxifene Analogues
A pertinent example of the utility of this strategy is in the synthesis of analogues of Raloxifene, a selective estrogen receptor modulator (SERM) used in the treatment and prevention of osteoporosis.[1][2][3][4] The core structure of many of these analogues requires modification of a phenolic hydroxyl group on a benzothiophene scaffold that also contains a ketone. Protecting the ketone as a dithiolane allows for selective manipulation of the phenol.
Experimental Protocols
Protocol 1: Synthesis of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol
This protocol describes the protection of the acetyl group of 4-hydroxyacetophenone as a 1,3-dithiolane. The choice of Lewis acid is critical for efficient conversion. Boron trifluoride etherate (BF₃·OEt₂) is a commonly used and effective catalyst for this transformation.
Materials:
-
4-Hydroxyacetophenone
-
1,2-Ethanedithiol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 1,2-ethanedithiol (1.2 eq).
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(2-Methyl-1,3-dithiolan-2-yl)phenol as a solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Lewis acids like BF₃·OEt₂ are sensitive to moisture, hence the use of anhydrous solvent and an inert atmosphere is crucial to prevent catalyst deactivation.
-
Stoichiometry: A slight excess of 1,2-ethanedithiol and the Lewis acid is used to drive the reaction to completion.
-
Temperature Control: The initial addition at 0 °C helps to control the exothermicity of the reaction.
-
Aqueous Workup: The NaHCO₃ quench neutralizes the acidic catalyst, and the subsequent washes remove water-soluble byproducts.
Protocol 2: O-Alkylation of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol
This protocol details a representative Williamson ether synthesis using the protected phenol.
Materials:
-
4-(2-Methyl-1,3-dithiolan-2-yl)phenol
-
Alkyl halide (e.g., ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenol, forming the more nucleophilic phenoxide.
-
Solvent: DMF is a polar aprotic solvent that is excellent for Sₙ2 reactions, as it solvates the cation but not the anion, thus increasing the nucleophilicity of the phenoxide.
-
Temperature: Heating the reaction increases the rate of the Sₙ2 reaction.
Protocol 3: Deprotection of the Dithiolane Group
This protocol describes the regeneration of the ketone from the dithiolane-protected intermediate. Several methods exist, but a common and effective one involves the use of an oxidizing agent in an aqueous system.[5][6]
Materials:
-
O-Alkylated 4-(2-Methyl-1,3-dithiolan-2-yl)phenol derivative
-
N-Bromosuccinimide (NBS)
-
Acetone
-
Water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the dithiolane-protected compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis shows the disappearance of the starting material.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any excess bromine.
-
Add saturated aqueous NaHCO₃ solution to neutralize the reaction mixture.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude ketone.
-
Purify the product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Oxidizing Agent: NBS is an effective reagent for the oxidative cleavage of thioacetals. It is believed to proceed through a bromonium ion intermediate which is then attacked by water.
-
Solvent System: The acetone/water mixture ensures the solubility of both the organic substrate and the aqueous reagents.
-
Quenching: Sodium thiosulfate is a reducing agent that safely neutralizes any remaining NBS and bromine.
Conclusion
4-(2-Methyl-1,3-dithiolan-2-yl)phenol is a strategically important intermediate that facilitates the synthesis of complex phenolic compounds. Its utility stems from the robust nature of the dithiolane protecting group, which allows for a wide range of chemical transformations to be performed on the phenolic hydroxyl group without affecting the masked ketone. The protocols provided herein offer a reliable framework for the synthesis, functionalization, and deprotection of this versatile building block, empowering researchers in the development of novel molecules for various applications, including drug discovery.
References
-
Arnold, D. P., & McMurtrie, J. C. (2009). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 1), o225. [Link]
-
ResearchGate. (n.d.). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-hydroxyacetophenone (Scheme-12),... Retrieved from [Link]
-
PubMed. (2016). Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator. Bioorganic & Medicinal Chemistry, 24(13), 3044-3051. [Link]
-
ATB (Automated Topology Builder). (n.d.). 4-(1,3-DITHIOLAN-2-YL)PHENOL. Retrieved from [Link]
- Google Patents. (n.d.). Method for purification of 4-hydroxyacetophenone.
-
Arkat USA. (n.d.). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using. Retrieved from [Link]
- Jin, Y.-S., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry.
-
National Institutes of Health. (n.d.). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 5: Synthesis of Raloxifene. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 4-hydroxyacetophenone.
-
European Patent Office. (2023). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 4-hydroxyacetophenone.
-
PubMed. (2019). Microwave-Assisted Synthesis of Mono- And Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. Molecules, 24(3), 602. [Link]
-
Omicsonline. (n.d.). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes... Retrieved from [Link]
-
NC A&T SU Bluford Library's Aggie Digital Collections and Scholarship. (n.d.). Attempted Synthesis of 4'-Hydroxyacetophenone-1H-benzotriazole by Benzyne-Azide Click Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 4-hydroxyacetophenone.
-
PubMed. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 51, 1-13. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]
Sources
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- 4. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Further Functionalization of the Phenolic Hydroxyl Group
Introduction: The Phenolic Hydroxyl Group - A Versatile Hub for Molecular Engineering
The phenolic hydroxyl group, an aromatic ring bearing a hydroxyl substituent, is a recurring and vital structural motif in a vast array of natural products and synthetic molecules, particularly in the realm of pharmaceuticals.[1] Its prevalence is underscored by the fact that in 2020, phenols and their ether derivatives were represented in 62% of all small-molecule drugs approved by the U.S. Food and Drug Administration (FDA).[1] This functional group is not merely a passive structural element; its unique electronic properties and ability to engage in hydrogen bonding play a crucial role in molecular interactions, including drug-receptor binding.[2]
The hydrogen of the phenolic hydroxyl group is weakly acidic, making it a prime site for chemical modification. This reactivity allows for the strategic functionalization of the phenolic oxygen, a powerful tool in medicinal chemistry and drug development. By converting the hydroxyl group into ethers, esters, carbamates, or other functionalities, researchers can fine-tune a molecule's physicochemical properties to overcome a variety of pharmacological, pharmaceutical, and pharmacokinetic hurdles.[3] These modifications can profoundly impact a drug's solubility, lipophilicity, metabolic stability, and bioavailability, ultimately enhancing its therapeutic efficacy.[3][4]
This guide provides a comprehensive overview of the key strategies for the functionalization of the phenolic hydroxyl group. It is designed for researchers, scientists, and drug development professionals, offering not just detailed experimental protocols but also the underlying scientific rationale for these chemical transformations.
I. Strategic Functionalization: Modifying the Phenolic Core for Enhanced Performance
The decision to functionalize a phenolic hydroxyl group is driven by the need to optimize a molecule's properties for a specific application. The most common objectives include:
-
Improving Bioavailability: Many phenolic drugs suffer from poor oral bioavailability due to extensive first-pass metabolism, where enzymes in the liver and gut wall rapidly conjugate the hydroxyl group, leading to premature excretion.[3] Masking the phenol as a prodrug can protect it from these metabolic processes, allowing for greater absorption into the bloodstream.[5]
-
Enhancing Lipophilicity and Membrane Permeability: The polarity of the hydroxyl group can hinder a drug's ability to cross biological membranes. Converting it to a more lipophilic group, such as an ether or ester, can significantly improve its permeability and, consequently, its absorption and distribution.[4]
-
Increasing Aqueous Solubility: While often the goal is to increase lipophilicity, in some cases, enhancing water solubility is necessary for formulation purposes, particularly for intravenous administration. This can be achieved by introducing polar functional groups.
-
Modulating Drug-Receptor Interactions: The phenolic hydroxyl group often acts as a key hydrogen bond donor or acceptor in the binding pocket of a biological target.[2] While functionalization removes this capability, the introduced group can establish new, beneficial interactions or alter the molecule's conformation to improve binding affinity.
-
Protecting Group Strategy in Multi-Step Synthesis: In the synthesis of complex molecules, the reactive phenolic hydroxyl group often needs to be temporarily protected to prevent it from interfering with reactions at other sites in the molecule.[6]
The following sections will delve into the practical application of these strategies, providing detailed protocols for the most common and effective functionalization reactions.
II. Etherification: Crafting Aryl Ethers for Stability and Lipophilicity
The conversion of a phenolic hydroxyl group to an ether is a fundamental transformation that replaces the polar O-H bond with a more stable and lipophilic C-O-C linkage. This modification is widely employed to enhance metabolic stability and improve membrane permeability. The Williamson ether synthesis is the classical and most versatile method for achieving this transformation.
Application Note: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely applicable method for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks an alkyl halide or other electrophile with a good leaving group.
The choice of base is critical and depends on the acidity of the phenol and the reactivity of the alkylating agent. For most simple phenols, relatively mild bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as acetonitrile or acetone are sufficient.[7] For less acidic phenols or less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be required.[7]
It is important to note that the Williamson ether synthesis works best with primary alkyl halides. Secondary and tertiary halides are more prone to elimination side reactions, leading to the formation of alkenes.
Detailed Protocol: Williamson Ether Synthesis of 4-Ethylanisole
This protocol details the synthesis of 4-ethylanisole from 4-ethylphenol and methyl iodide, a classic example of the Williamson ether synthesis.
Materials:
-
4-Ethylphenol
-
25% Sodium Hydroxide (NaOH) solution
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
-
Methyl iodide
-
Diethyl ether
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
5 mL conical vial with a spin vane
-
Reflux condenser
-
Heating mantle or hot plate
-
Separatory funnel
Procedure: [8]
-
Reaction Setup: In a 5 mL conical vial containing a spin vane, combine 150 mg of 4-ethylphenol and the appropriate volume of 25% aqueous sodium hydroxide solution. Gently heat the mixture until the phenol dissolves completely.
-
Addition of Catalyst and Alkylating Agent: To the resulting solution, add a catalytic amount of tetrabutylammonium bromide (TBAB). Fit the vial with a reflux condenser and add the methyl iodide through the top of the condenser.
-
Reaction: Gently reflux the reaction mixture for one hour. Careful temperature control is crucial as methyl iodide is highly volatile.
-
Work-up: Allow the reaction to cool to room temperature and then briefly in an ice bath. Remove the spin vane, rinsing it with 1-2 mL of diethyl ether into the vial. Add a small amount of distilled water to facilitate phase separation.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Separate the layers and wash the combined organic extracts sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4-ethylanisole by column chromatography on silica gel if necessary.
Expected Outcome: The protocol should yield 4-ethylanisole, a colorless liquid. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
III. Esterification: Introducing Ester Functionalities for Prodrug Applications
Esterification is another cornerstone of phenolic functionalization, frequently employed in the design of prodrugs.[2][3] Phenolic esters are often more lipophilic than the parent phenol, which can enhance absorption.[4] Furthermore, they are susceptible to hydrolysis by esterase enzymes present in the body, which can cleave the ester bond and release the active phenolic drug at the desired site of action.[9]
Application Note: Fischer-Speier Esterification and Acylation with Acyl Chlorides
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, a phenol) to form an ester.[10] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol or removal of water is typically employed.[11] Strong acids like sulfuric acid or p-toluenesulfonic acid are common catalysts.[12]
A more reactive and often higher-yielding alternative for the esterification of phenols is the use of acyl chlorides or anhydrides . This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which neutralizes the HCl or carboxylic acid byproduct. For O-acylation, which is the formation of the ester on the phenolic oxygen, the reaction is kinetically controlled. In contrast, C-acylation (Friedel-Crafts acylation) on the aromatic ring is thermodynamically controlled and is favored in the presence of a Lewis acid catalyst like AlCl₃.
Phase Transfer Catalysis (PTC) offers a highly efficient method for the O-acylation of phenols with acyl chlorides under mild conditions.[13][14] In this technique, a phase transfer catalyst, such as a quaternary ammonium salt, transports the phenoxide ion from the aqueous phase (where it is generated with a base like NaOH) to the organic phase containing the acyl chloride, facilitating a rapid reaction.[15]
Detailed Protocol: O-Acylation of a Substituted Phenol using Phase Transfer Catalysis
This protocol describes a general and rapid procedure for the synthesis of a phenolic ester using an acyl chloride under phase transfer catalysis conditions.[15]
Materials:
-
Substituted phenol
-
10% aqueous sodium hydroxide (NaOH) solution
-
Tetrabutylammonium chloride (TBAC)
-
Acyl chloride
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure: [15]
-
Preparation of Solutions:
-
In a 100 mL flask, dissolve the substituted phenol (15 mmol) in 20 mL of 10% aqueous NaOH solution.
-
Prepare a solution of TBAC (1.5 mmol) in 5 mL of dichloromethane.
-
Prepare a solution of the acyl chloride (15 mmol) in 15 mL of dichloromethane.
-
-
Reaction: Cool all three solutions to 0°C in an ice bath. Once cooled, combine them in the reaction flask with vigorous stirring (approximately 400 rpm).
-
Reaction Time: Continue stirring the biphasic mixture at 0°C for 5 minutes.
-
Quenching and Work-up: Pour the reaction mixture into 50 mL of ice-cold water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with 40 mL portions of diethyl ether.
-
Washing and Drying: Combine all organic extracts and wash with a saturated NaCl solution. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the solvent under reduced pressure to yield the crude phenolic ester, which can be further purified by chromatography or recrystallization if necessary.
Expected Outcome: This highly efficient protocol typically provides the desired phenolic ester in excellent yield and high purity within a very short reaction time.
IV. Formation of Carbamates and Carbonates: Expanding the Prodrug Armory
Beyond ethers and esters, carbamates and carbonates represent other important classes of functional groups for modifying phenolic hydroxyls, particularly in prodrug design.[3]
Application Note: Synthesis of O-Aryl Carbamates and Carbonates
O-Aryl carbamates are valuable in medicinal chemistry as they can serve as prodrugs and are found in various biologically active compounds.[16] A versatile one-pot synthesis involves the in situ formation of an N-substituted carbamoyl chloride from an amine and a phosgene equivalent, which then reacts with the phenol.[16] More benign methods are also being developed that utilize carbon dioxide as a C1 source in the presence of a coupling reagent.[17][18]
Phenolic carbonates can be synthesized by reacting phenols with phosgene or its less hazardous derivatives, such as triphosgene or carbonyldiimidazole.[19] Biocatalytic methods using enzymes like lipases are also emerging as greener alternatives for the synthesis of phenolic carbonates.[9][20][21]
Detailed Protocol: One-Pot Synthesis of an O-Aryl Carbamate
This protocol outlines a general and efficient one-pot procedure for the synthesis of substituted O-aryl carbamates from a secondary amine, triphosgene, and a substituted phenol.[16]
Materials:
-
Secondary amine (e.g., diethylamine)
-
Triphosgene
-
Substituted phenol
-
Pyridine
-
Anhydrous toluene
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Carbamoyl Chloride Formation (in situ): In a flame-dried flask under an inert atmosphere, dissolve the secondary amine in anhydrous toluene. Cool the solution to 0°C in an ice bath. Add a solution of triphosgene in toluene dropwise. Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 1 hour.
-
Reaction with Phenol: To the reaction mixture containing the in situ generated carbamoyl chloride, add the substituted phenol followed by pyridine.
-
Heating: Heat the reaction mixture to 110°C and maintain this temperature, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude O-aryl carbamate by column chromatography or recrystallization.
Expected Outcome: This one-pot procedure provides a convenient route to O-aryl carbamates with good to excellent yields.
V. Protecting Group Strategies for the Phenolic Hydroxyl Group
In the context of multi-step organic synthesis, it is often necessary to temporarily "mask" or protect the phenolic hydroxyl group to prevent it from reacting under conditions intended to modify other parts of the molecule. An ideal protecting group should be easy to introduce, stable to the reaction conditions of subsequent steps, and readily removed under mild conditions that do not affect other functional groups.
Application Note: Silyl Ethers as Protecting Groups
Silyl ethers are among the most widely used protecting groups for hydroxyl functions, including phenols.[22] They are formed by reacting the phenol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole or triethylamine.
The stability of silyl ethers varies depending on the steric bulk of the substituents on the silicon atom. The general order of stability is: TMS (trimethylsilyl) < TES (triethylsilyl) < TBDMS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl).[22] Phenolic silyl ethers are generally more labile to basic conditions than their aliphatic counterparts.[22]
Deprotection of silyl ethers is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[1] A variety of methods exist for the selective deprotection of one type of silyl ether in the presence of another or for the chemoselective deprotection of a phenolic silyl ether while leaving an aliphatic silyl ether intact.[1][23]
Detailed Protocol: Protection of a Phenol as a TBDMS Ether
This protocol describes the protection of a phenolic hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
Phenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the phenol, TBDMSCl, and imidazole in anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with diethyl ether.
-
Washing: Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude TBDMS ether by flash column chromatography on silica gel.
Expected Outcome: The reaction should provide the TBDMS-protected phenol in high yield.
Detailed Protocol: Deprotection of a Phenolic TBDMS Ether using TBAF
This protocol details the cleavage of a TBDMS ether to regenerate the free phenol using tetrabutylammonium fluoride (TBAF).[24]
Materials:
-
TBDMS-protected phenol
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure: [24]
-
Reaction Setup: Dissolve the TBDMS-protected phenol (1.0 mmol) in anhydrous THF (5 mL) in a plastic vial under an inert atmosphere. Cool the solution to 0°C in an ice bath.
-
Deprotection: Add the 1.0 M TBAF solution in THF (1.2 mL, 1.2 mmol) dropwise to the cooled solution.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography if necessary to obtain the pure phenol.
Expected Outcome: This procedure should efficiently cleave the silyl ether, regenerating the phenolic hydroxyl group in high yield.
VI. Data Presentation and Visualization
Table 1: Comparison of Common Functionalization Strategies for Phenolic Hydroxyl Groups
| Functional Group | Typical Reagents | Key Advantages | Key Disadvantages | Primary Application |
| Ether | Alkyl halide, Base (e.g., K₂CO₃, NaH) | Increased metabolic stability, Increased lipophilicity | Limited to primary and some secondary alkyl halides (elimination side reactions) | Improving bioavailability, Enhancing membrane permeability |
| Ester | Carboxylic acid, Acid catalyst (Fischer); Acyl chloride/anhydride, Base | Prodrug potential (enzymatic cleavage), Increased lipophilicity | Can be susceptible to chemical hydrolysis | Prodrug design for controlled release |
| Carbamate | Isocyanate or in situ generated carbamoyl chloride | Prodrug potential, Can improve stability | Use of toxic reagents (e.g., phosgene derivatives) in some methods | Prodrug design, Bioisosteric replacement |
| Carbonate | Phosgene or its derivatives, Base | Prodrug potential | Use of toxic reagents | Prodrug design |
| Silyl Ether | Silyl halide (e.g., TBDMSCl), Base (e.g., imidazole) | Excellent for temporary protection, Tunable stability | Requires additional protection and deprotection steps | Protecting group in multi-step synthesis |
Diagrams
Figure 1: General Workflow for the Functionalization of a Phenolic Hydroxyl Group
Caption: Common pathways for the functionalization of the phenolic hydroxyl group.
VII. Conclusion and Future Perspectives
The functionalization of the phenolic hydroxyl group is an indispensable strategy in modern drug discovery and development. The methods outlined in this guide, from the classic Williamson ether synthesis to modern phase transfer catalysis, provide a robust toolkit for chemists to rationally design and synthesize molecules with optimized properties. As our understanding of drug metabolism and transport continues to grow, so too will the sophistication of these functionalization strategies. The development of more selective, efficient, and environmentally benign catalytic systems will undoubtedly pave the way for the creation of next-generation therapeutics with enhanced efficacy and safety profiles.
VIII. References
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Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare - GSC Online Press. (2023). Retrieved from
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Phenols in Pharmaceuticals: Analysis of a Recurring Motif | Journal of Medicinal Chemistry. (2022). ACS Publications. Retrieved from [Link]
-
Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) - Suzhou Highfine Biotech. (2024). Retrieved from
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A Facile Chemoselective Deprotection of Aryl Silyl Ethers using Sodium Hydride/DMF and in situ Protection of Phenol with Various Groups. (2012). Royal Society of Chemistry. Retrieved from [Link]
-
Lipase-mediated flow synthesis of nature-inspired phenolic carbonates - RSC Publishing. (2023). Retrieved from [Link]
-
Fischer Esterification-Typical Procedures - OperaChem. (2024). Retrieved from [Link]
-
Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Retrieved from
-
Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC - PubMed Central. (2016). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing). (2015). Retrieved from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Retrieved from [Link]
-
Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review - NIH. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Retrieved from [Link]
-
Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine - HELDA - University of Helsinki. (2025). Retrieved from [Link]
-
(PDF) Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. (n.d.). Retrieved from [Link]
-
(PDF) Prodrugs of Alcohols and Phenols - ResearchGate. (n.d.). Retrieved from [Link]
-
Mitsunobu reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Fischer Esterification - Chemistry Steps. (n.d.). Retrieved from [Link]
-
One-Pot Synthesis of O-Aryl Carbamates - Organic Chemistry Portal. (2016). Retrieved from [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Deprotection of Silyl Ethers - Gelest Technical Library. (n.d.). Retrieved from [Link]
-
O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Con - Ingenta Connect. (2011). Retrieved from [Link]
-
Prodrug Design of Phenolic Drugs - Scite.ai. (n.d.). Retrieved from [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved from [Link]
-
Carbonic acid, o-phenylene ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. (2025). Retrieved from [Link]
-
Lipase-mediated flow synthesis of nature-inspired phenolic carbonates - AIR Unimi. (2023). Retrieved from [Link]
-
The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples - ResearchGate. (2025). Retrieved from [Link]
-
Fischer Esterification. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis of Linear O-Aryl Carbamates And S-Thiocarbamates via Benign T3P‒Mediated Condensation of Phenols and Thiols with Amines and Carbon Dioxide - ResearchGate. (2025). Retrieved from [Link]
-
Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved from [Link]
-
Mitsunobu Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]
-
How can prodrugs improve PK profiles? - Patsnap Synapse. (2025). Retrieved from [Link]
-
Lipase-mediated flow synthesis of nature-inspired phenolic carbonates - ResearchGate. (2023). Retrieved from [Link]
-
Lipophilic impurity of phenol red is a potent cation transport modulator - PubMed. (1991). National Center for Biotechnology Information. Retrieved from [Link]
-
Carbamate synthesis by carbamoylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Fischer Esterification Procedure. (n.d.). Retrieved from [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Ch24 - Acylation of phenols - University of Calgary. (n.d.). Retrieved from [Link]
-
Protecting Groups For Alcohols - Master Organic Chemistry. (2015). Retrieved from [Link]
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- 5. How can prodrugs improve PK profiles? [synapse.patsnap.com]
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- 9. air.unimi.it [air.unimi.it]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
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- 14. researchgate.net [researchgate.net]
- 15. O-Acylation of Substituted Phenols with Various Alkanoyl Chloride...: Ingenta Connect [ingentaconnect.com]
- 16. One-Pot Synthesis of O-Aryl Carbamates [organic-chemistry.org]
- 17. Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Making sure you're not a bot! [helda.helsinki.fi]
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- 21. researchgate.net [researchgate.net]
- 22. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol
Welcome to the dedicated technical support guide for the synthesis of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet sometimes challenging ketone protection reaction. Here, we will delve into the causality behind experimental choices to empower you with the knowledge to overcome low yields and other synthetic hurdles.
Troubleshooting Guide: Addressing Low Yields
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.
Question 1: My yield of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol is consistently low. What are the most likely causes?
Low yields in this dithiolane formation are typically rooted in one or more of the following areas: incomplete reaction, side reactions, or issues with product isolation and purification. Let's break down the potential culprits.
1. Inefficient Catalysis: The reaction of 4-hydroxyacetophenone with 1,2-ethanedithiol is an equilibrium process that requires an acid catalyst to proceed at a reasonable rate.[1][2] The choice and amount of catalyst are critical.
-
Insufficient Catalyst: Too little catalyst will result in a sluggish and incomplete reaction.
-
Inappropriate Catalyst: While many Brønsted and Lewis acids can be used, their effectiveness can vary depending on the substrate and reaction conditions.[1][3][4] For 4-hydroxyacetophenone, the phenolic hydroxyl group can interact with some Lewis acids, potentially deactivating the catalyst or leading to side reactions. A common and effective choice is p-toluenesulfonic acid (pTSA).[1][5]
2. Incomplete Water Removal: The formation of the dithiolane liberates one equivalent of water. According to Le Chatelier's principle, this water must be efficiently removed to drive the equilibrium towards the product.
-
Ineffective Dean-Stark Trap: Ensure your Dean-Stark apparatus is set up correctly and functioning efficiently to azeotropically remove water with a suitable solvent like toluene or benzene.[5]
-
Hygroscopic Reagents and Solvents: The presence of water in your starting materials or solvent will inhibit the reaction. Ensure 4-hydroxyacetophenone, 1,2-ethanedithiol, and the reaction solvent are anhydrous.[6]
3. Suboptimal Reaction Conditions:
-
Temperature: The reaction generally requires heating to reflux to facilitate the azeotropic removal of water. However, excessively high temperatures for prolonged periods could lead to decomposition of the starting material or product.
-
Reaction Time: The reaction should be monitored (e.g., by TLC or GC-MS) to determine the point of completion. Stopping the reaction prematurely will result in a low yield, while unnecessarily long reaction times can promote side reactions.
4. Side Reactions:
-
Thiol Oxidation: 1,2-ethanedithiol can be susceptible to oxidation, especially in the presence of air and impurities. This can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Polymerization: Under certain conditions, thiols can undergo polymerization. Using the correct stoichiometry and controlled conditions can mitigate this.
-
Reactions involving the Phenolic Group: While generally stable, the phenolic hydroxyl group could potentially undergo side reactions under harsh acidic conditions, although this is less common for this specific transformation.
Question 2: I'm observing multiple spots on my TLC plate besides my starting material and product. What are these impurities?
The presence of unexpected spots on your TLC plate points towards side reactions or incomplete conversion. Here are some possibilities:
-
Hemithioacetal Intermediate: The reaction proceeds through a hemithioacetal intermediate. If the reaction stalls, this intermediate may be present in the reaction mixture.
-
Unreacted 1,2-Ethanedithiol: This can often be removed during workup and purification.
-
Disulfide Formation: Oxidative coupling of 1,2-ethanedithiol can lead to the formation of cyclic disulfides.
-
Oligomeric/Polymeric Byproducts: As mentioned, thiols can polymerize. These byproducts are often less mobile on a TLC plate.
To identify these impurities, consider techniques like LC-MS or isolating the major byproducts for NMR analysis.
Question 3: How can I optimize my reaction conditions to improve the yield?
A systematic approach to optimization is key. Consider the following experimental workflow:
Caption: A systematic workflow for troubleshooting low yields.
Table 1: Key Parameters for Optimization
| Parameter | Recommended Range/Condition | Rationale |
| Catalyst | p-TSA (1-5 mol%), BF₃·OEt₂ (catalytic), Iodine | p-TSA is a cost-effective and efficient Brønsted acid. Lewis acids like BF₃·OEt₂ can also be very effective.[1][2] Iodine offers a mild alternative.[1][7] |
| Solvent | Toluene, Benzene, Dichloromethane | Toluene and benzene are excellent for azeotropic water removal. Dichloromethane can also be used, often with a drying agent. |
| Temperature | Reflux (for azeotropic removal) | Facilitates the removal of water to drive the reaction forward. |
| Stoichiometry | 1,2-Ethanedithiol (1.1-1.2 equivalents) | A slight excess of the dithiol can help drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidation of the thiol starting material. |
Frequently Asked Questions (FAQs)
What is the mechanism of dithiolane formation?
The reaction proceeds via an acid-catalyzed nucleophilic addition-elimination pathway.
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 4-hydroxyacetophenone, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: One of the thiol groups of 1,2-ethanedithiol acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the sulfur to the oxygen, forming a hemithioacetal intermediate.
-
Protonation of Hydroxyl Group: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst, forming a good leaving group (water).
-
Elimination of Water: The lone pair on the sulfur atom assists in the elimination of water, forming a sulfonium ion.
-
Intramolecular Cyclization: The second thiol group attacks the carbon of the sulfonium ion in an intramolecular fashion.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the sulfur, yielding the final 1,3-dithiolane product.
Sources
- 1. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Brønsted Acid/Lewis Acid Cooperatively Catalyzed Addition of Diazoester to 2H-chromene Acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Dithiolane Protection of Hydroxyacetophenone
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the dithiolane protection of hydroxyacetophenone. As a common step in complex syntheses, this reaction can sometimes lead to unexpected side products and low yields. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate these issues effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the dithiolane protection of hydroxyacetophenone.
Q1: Why is my dithiolane protection reaction not going to completion?
A: Incomplete conversion is often an equilibrium issue. The formation of a dithiolane from a ketone and 1,2-ethanedithiol is a reversible reaction that produces water as a byproduct.[1][2] If water is not effectively removed from the reaction mixture, the equilibrium will not favor the product side. Other factors include insufficient catalyst activity, low reaction temperature, or the use of wet reagents and solvents.
Q2: I'm getting a low yield of my desired product, but the starting material is consumed. What's happening?
A: If your starting material is consumed but the yield of the dithiolane is low, it strongly suggests the formation of side products. Common culprits include polymerization of the 1,2-ethanedithiol, formation of a hemithioacetal intermediate that does not cyclize, or degradation of the starting material or product under harsh acidic conditions. The presence of the phenolic hydroxyl group on hydroxyacetophenone can also lead to undesired reactions if not properly considered.
Q3: My reaction mixture turned into an insoluble, sticky polymer. What caused this and how can I prevent it?
A: This is a classic sign of thiol polymerization or a more general substrate degradation. Thiols, especially 1,2-ethanedithiol, can polymerize under strong acid catalysis. Using an excessively strong Lewis acid (e.g., neat BF₃), high temperatures, or prolonged reaction times can initiate this process. To prevent this, consider using a milder catalyst, lowering the reaction temperature, and ensuring high-purity reagents.
Q4: Can the phenolic hydroxyl group on hydroxyacetophenone interfere with the reaction?
A: Yes, it can. The phenolic -OH is a Lewis basic site that can coordinate with Lewis acid catalysts.[3] This complexation can reduce the effective concentration of the catalyst available to activate the ketone carbonyl group.[4] While it typically doesn't undergo reactions under standard thioacetalization conditions, this interaction can slow down the primary reaction rate. In some cases, with very reactive reagents, O-alkylation could be a minor side reaction, though this is less common.
Q5: Which catalyst is best for this transformation?
A: The "best" catalyst depends on the specific substrate and scale. Boron trifluoride diethyl etherate (BF₃·OEt₂) is a powerful and widely used Lewis acid for this purpose.[5] However, for sensitive substrates prone to polymerization, milder catalysts such as iodine (I₂), tungstophosphoric acid, or various metal triflates (e.g., Y(OTf)₃, Sc(OTf)₃) can provide excellent yields with fewer side products.[6]
Troubleshooting Guide: From Problem to Solution
This section provides a deeper dive into specific experimental problems, outlining their causes and offering targeted solutions.
Problem 1: Low or No Conversion of Starting Material
Your TLC or LC-MS analysis shows a significant amount of unreacted hydroxyacetophenone after the expected reaction time.
Caption: Troubleshooting workflow for low reaction conversion.
-
Water in the System: The reaction generates one molecule of water for every molecule of dithiolane formed. According to Le Châtelier's principle, the presence of water will push the equilibrium back towards the starting materials.
-
Solution: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, dichloromethane) to azeotropically remove water as it forms. Alternatively, add activated 4Å molecular sieves to the reaction flask to sequester water. Always use freshly distilled, anhydrous solvents.
-
-
Inactive Catalyst: Lewis acids like BF₃·OEt₂ are sensitive to atmospheric moisture. An old or improperly stored bottle may have lost significant activity.
-
Solution: Use a freshly opened bottle of the catalyst or distill it prior to use. If BF₃·OEt₂ is ineffective, consider a different Lewis acid. See the comparison table below for alternatives.
-
-
Insufficient Driving Force: For a sterically hindered or electronically deactivated ketone like hydroxyacetophenone (where the aromatic ring can delocalize electron density), the reaction may be sluggish.
-
Solution: Gently increasing the temperature can help overcome the activation energy barrier. Using a slight excess (1.1-1.2 equivalents) of 1,2-ethanedithiol can also help shift the equilibrium.
-
Problem 2: Major Side Product Formation
Your analysis shows the formation of significant byproducts, leading to a complex mixture and difficult purification.
Caption: Acid-catalyzed polymerization of 1,2-ethanedithiol.
-
Overly Aggressive Conditions: Strong acids can protonate the thiol, which can then be attacked by another thiol molecule, leading to a chain reaction that forms polythioethers.
-
Solution: Switch to a milder catalyst. Iodine is an excellent choice as it catalyzes the reaction under neutral conditions and is less likely to cause polymerization.[6] Another strategy is to add the strong Lewis acid slowly at a lower temperature (e.g., 0 °C) before gradually warming the reaction.
-
-
Formation of Vinyl Thioether: Although less common with acetophenones, elimination of water from the hemithioacetal intermediate before cyclization can occur, leading to a vinyl thioether byproduct. This is more prevalent with ketones that can form a stable conjugated system upon elimination.
-
Solution: This side reaction is often favored by higher temperatures. Running the reaction at room temperature or 0 °C can suppress the elimination pathway in favor of the desired intramolecular cyclization.
-
Data Summary: Catalyst Comparison
The choice of catalyst significantly impacts reaction efficiency and side product profiles. The following table summarizes common choices for dithiolane formation.
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Avg. Time (h) | Notes |
| BF₃·OEt₂ | 10 - 100 | CH₂Cl₂, Toluene | 0 to RT | 1 - 4 | Highly effective but can cause polymerization.[5] |
| **Iodine (I₂) ** | 5 - 20 | CH₂Cl₂, CHCl₃ | RT | 2 - 6 | Mild, neutral conditions; excellent for sensitive substrates.[6] |
| Y(OTf)₃ | 1 - 5 | CH₂Cl₂ | RT | 3 - 8 | Highly chemoselective and efficient Lewis acid.[6] |
| HCl (conc.) | Catalytic | None or EtOH | RT | 6 - 24 | Brønsted acid option; often slower and requires careful control. |
| H₃PW₁₂O₄₀ | 1 - 5 | None (neat) | RT to 50 | 0.5 - 2 | Highly effective solid acid catalyst, easy to remove.[7] |
Experimental Protocols
Protocol 1: Standard Protection using Boron Trifluoride Etherate
This protocol is a robust starting point for the dithiolane protection of 4-hydroxyacetophenone.
Materials:
-
4-Hydroxyacetophenone (1.0 eq)
-
1,2-Ethanedithiol (1.2 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-hydroxyacetophenone (e.g., 1.36 g, 10 mmol) and anhydrous DCM (50 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add 1,2-ethanedithiol (e.g., 1.0 mL, 12 mmol) to the stirred solution.
-
Slowly, add BF₃·OEt₂ (e.g., 1.5 mL, 12 mmol) dropwise over 10 minutes. The solution may develop a slight color.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The product spot should be less polar than the starting ketone.
-
Upon completion (typically 2-4 hours), carefully quench the reaction by slowly adding it to a stirred solution of saturated NaHCO₃ (50 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure dithiolane.
Protocol 2: Mild Protection using Catalytic Iodine
This protocol is recommended for preventing polymerization and for reactions with acid-sensitive functional groups.
Materials:
-
4-Hydroxyacetophenone (1.0 eq)
-
1,2-Ethanedithiol (1.5 eq)
-
Iodine (I₂) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-hydroxyacetophenone (e.g., 1.36 g, 10 mmol), anhydrous DCM (50 mL), and 1,2-ethanedithiol (e.g., 1.25 mL, 15 mmol).
-
Add iodine (e.g., 0.25 g, 1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The dark color of the iodine should fade as the reaction proceeds.
-
Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.
-
Upon completion, dilute the mixture with DCM (50 mL) and wash with 10% aqueous Na₂S₂O₃ (2 x 30 mL) to remove excess iodine.
-
Wash the organic layer with brine (50 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
Protecting Group Chemistry. (2022, April 10). Protection of carbonyl compounds as dithioacetals/dithioketals (Part-2). YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes... [Table]. Retrieved from [Link]
-
Request PDF. (n.d.). Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioacetal. Retrieved from [Link]
-
jOeCHEM. (2019, December 22). Thioacetals Explained. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioacetal synthesis by thioacetalisation or 1,4-addition. Retrieved from [Link]
-
Ali, M. H., & Gomes, M. G. (2005). A new procedure for the protection of aldehydes and ketones as thioacetals promoted by a catalytic amount of p-toluenesulfonic acid and silica gel. Synthesis, 2005(08), 1326-1332. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]
Sources
- 1. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 2. Thioacetal - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 7. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]
Technical Support Center: Optimizing Dithiane Formation Through Reagent Purity
Welcome to the technical support guide dedicated to the synthesis of 1,3-dithianes. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize dithianes as crucial protecting groups or as acyl anion equivalents in Corey-Seebach reactions. Achieving high yields and purity in dithiane formation is critically dependent on the quality of the starting materials. This guide provides in-depth, experience-based answers to common challenges, focusing on the purification of reagents to ensure reproducible and successful outcomes.
Frequently Asked Questions (FAQs): The Critical Role of Reagent Purity
Q1: Why is reagent purity so paramount for successful dithiane formation?
A1: Dithiane formation is an acid-catalyzed equilibrium reaction between a carbonyl compound and 1,3-propanedithiol.[1] The success of this reaction is highly sensitive to impurities for several key reasons:
-
Catalyst Deactivation: The reaction typically employs a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid catalyst.[2] Acidic impurities, such as carboxylic acids formed from aldehyde oxidation, can compete with the intended substrate for the catalyst, effectively reducing its concentration and slowing down or stalling the reaction. Basic impurities can neutralize the acid catalyst altogether.
-
Water Interference: The reaction generates water as a byproduct. The presence of excess water at the start, either from impure reagents or undried solvents, can shift the equilibrium back towards the starting materials, significantly reducing the yield.[3] Many Lewis acid catalysts are also water-sensitive and can be hydrolyzed and deactivated.[4]
-
Side Reactions: Impurities can lead to undesired side reactions. For example, the disulfide dimer of 1,3-propanedithiol, an oxidation product, is unreactive and contributes to lower yields. Aldehyde impurities from aldol condensations can lead to a complex mixture of products.
Q2: What are the most common impurities in 1,3-propanedithiol and how do they interfere with the reaction?
A2: 1,3-Propanedithiol is susceptible to oxidation, especially during prolonged storage with exposure to air.
-
Primary Impurity: The most common impurity is the corresponding disulfide, formed by the oxidative coupling of two thiol molecules. This disulfide is inert under the reaction conditions and will not form the dithiane, leading to an effective reduction in the concentration of the dithiol and consequently, a lower yield of the desired product.[5]
-
Impact: If you are performing a subsequent step, such as a Corey-Seebach lithiation, using a reaction yield based on the assumption of pure dithiol will result in the addition of excess n-butyllithium, which can lead to undesired side reactions with your electrophile.
Q3: My aldehyde has been on the shelf for a while. What impurities should I be concerned about?
A3: Aldehydes are prone to oxidation, especially when exposed to air.
-
Primary Impurity: The most common impurity is the corresponding carboxylic acid, formed by air oxidation. Aromatic aldehydes like benzaldehyde are particularly known for this.[6][7]
-
Impact on the Reaction:
-
Lewis Acid Catalysis: Carboxylic acids can form complexes with Lewis acid catalysts, effectively titrating them out of the reaction.[8] This reduces the catalytic activity and can halt the reaction.
-
Brønsted Acid Catalysis: While less impactful than with Lewis acids, the presence of additional acidic species can alter the reaction environment in an uncontrolled manner.
-
-
Other Impurities: Aldehydes can also contain aldol condensation products or polymers, which can lead to a complex and difficult-to-purify product mixture. Water is also a common contaminant.
Troubleshooting Common Issues in Dithiane Formation
This section provides a systematic guide to diagnosing and resolving common problems encountered during dithiane synthesis, with a focus on issues arising from reagent impurity.
| Observed Problem | Potential Cause Related to Purity | Recommended Solution |
| Low or No Product Formation | 1. Deactivated Catalyst: Carboxylic acid impurity in the aldehyde has consumed the Lewis acid catalyst.[8] 2. Insufficient Dithiol: The 1,3-propanedithiol has partially oxidized to the disulfide, reducing its effective concentration.[5] 3. Equilibrium Shift: Excess water in the reagents or solvent is pushing the reaction backward.[3] | 1. Purify the aldehyde by washing with a mild base (e.g., 10% Na₂CO₃ solution) to remove acidic impurities, followed by drying and distillation.[7] 2. Purify the 1,3-propanedithiol by vacuum distillation. 3. Ensure all reagents are anhydrous and use a freshly dried solvent. Consider adding a water scavenger like molecular sieves.[9] |
| Reaction Starts but Stalls | 1. Gradual Catalyst Deactivation: Trace amounts of water or acidic impurities are slowly consuming the catalyst over time.[4] 2. Formation of Linear Polymers: This can be a side reaction, especially under certain acidic conditions with impure reagents.[10] | 1. Use rigorously purified reagents and dried solvent from the start. A second addition of catalyst may help, but purification is the better solution. 2. Follow a reliable, high-dilution protocol, such as those published in Organic Syntheses, which is designed to favor intramolecular cyclization over intermolecular polymerization.[10] |
| Product is a Dark, Oily Mixture | 1. Aldehyde Impurities: The aldehyde may contain polymeric or self-condensation (aldol) products.[6] 2. Reaction Temperature Too High: This can promote decomposition and polymerization, especially with sensitive aldehydes. | 1. Purify the aldehyde via distillation immediately before use.[7] 2. Run the reaction at the recommended temperature. For many Lewis acid-catalyzed procedures, this is at or below room temperature. |
| Inconsistent Yields Between Batches | 1. Variable Reagent Quality: The purity of the aldehyde and/or the 1,3-propanedithiol varies from bottle to bottle or over time. | 1. Implement a standard pre-reaction purification protocol for both the aldehyde and the dithiol for every batch. This is the single most effective way to ensure reproducibility. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting a problematic dithiane formation reaction.
Caption: Recommended workflow for reagent purification prior to dithiane synthesis.
Protocol 3: General Procedure for Dithiane Formation (from Organic Syntheses)
This robust procedure, adapted from a trusted source, is suitable for forming the parent 1,3-dithiane and serves as a reliable template. [10]
-
Apparatus: In a three-necked, round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, charge the Lewis acid catalyst (e.g., boron trifluoride diethyl etherate, 36 mL), glacial acetic acid (72 mL), and chloroform (120 mL).
-
Reagent Addition: Heat the solution to reflux with vigorous stirring. Prepare a solution of purified 1,3-propanedithiol (0.30 mol) and the aldehyde or its equivalent (e.g., methylal, 0.33 mol) in chloroform (450 mL). Add this solution dropwise from the dropping funnel over several hours (e.g., 8 hours) to the refluxing catalyst mixture. The slow addition helps to minimize the formation of linear polymers. [10]3. Workup: After the addition is complete, cool the mixture to room temperature. Wash the solution successively with water (4 x 80 mL), 10% aqueous potassium hydroxide (2 x 120 mL), and again with water (2 x 80 mL).
-
Isolation: Dry the organic layer over potassium carbonate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization (e.g., from methanol) or distillation to yield the pure 1,3-dithiane. [10]
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
Seebach, D., & Corey, E. J. (1975). 1,3-Dithiane. Organic Syntheses, 55, 111. doi:10.15227/orgsyn.055.0111. Available at: [Link]
-
Wikipedia. (n.d.). Propane-1,3-dithiol. Retrieved from [Link]
-
Preparations of aldehydes and Ketones from 1,3-dithiane. (2020, October 19). YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Retrieved from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. Retrieved from [Link]
-
Sciencemadness.org. (2015, May 25). Purification of benzaldehyde? Retrieved from [Link]
-
Química Organica.org. (n.d.). Synthesis of 1,3-dithianes. Retrieved from [Link]
-
1,3-Dithiane as acyl anion equivalent in umpolung chemistry. (2023, March 26). YouTube. Retrieved from [Link]
- Michida, M., & Mukaiyama, T. (2008). Lewis base catalyzed 1,3-dithiane addition to carbonyl and imino compounds using 2-trimethylsilyl-1,3-dithiane. Chemistry, an Asian journal, 3(8-9), 1592–1600.
- Williams, D. B., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
- Satchell, D. P. N., & Satchell, R. S. (1990). A review on the mechanism of hydrolysis of thioacetals. Chemical Society Reviews, 19, 55-81.
- Firouzabadi, H., Iranpoor, N., & Hazarkhani, H. (2001). Aldehydes and ketones were protected as their thioacetals in the presence of a catalytic amount of iodine. The Journal of Organic Chemistry, 66(22), 7527–7529.
- Ballini, R., et al. (2005). Reaction of Dicarbonates with Carboxylic Acids Catalyzed by Weak Lewis Acids: General Method for the Synthesis of Anhydrides and Esters. The Journal of Organic Chemistry, 70(18), 7384–7386.
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioacetal. Retrieved from [Link]
- Ghosh, S., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(16), 4963.
-
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
- Afonina, I. A., et al. (2018). Organosilicon Compounds as Water Scavengers in Reactions of Carbonyl Compounds. Chemistry of Heterocyclic Compounds, 54(1), 1-14.
- Mondal, P., et al. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega, 6(4), 2995–3008.
-
PrepChem.com. (n.d.). Preparation of benzaldehyde. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, November 10). Benzaldehyde. Retrieved from [Link]
-
How to do a vacuum distillation (Benzaldehyde). (2015, August 19). YouTube. Retrieved from [Link]
Sources
- 1. Thioacetal - Wikipedia [en.wikipedia.org]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. Khan Academy [khanacademy.org]
- 4. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol
Introduction
Welcome to the technical support guide for the synthesis of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol. This molecule is a key intermediate in various synthetic pathways, where the dithiolane moiety serves as a robust protecting group for the ketone functionality of 4-hydroxyacetophenone.[1] This protection allows for selective reactions at other sites of the molecule without interference from the highly reactive carbonyl group.[2]
This guide, designed for researchers, chemists, and drug development professionals, provides an in-depth, experience-driven approach to scaling up the synthesis. We will move beyond a simple recitation of steps to explore the causality behind the protocol, troubleshoot common issues, and answer frequently asked questions to ensure a successful and reproducible outcome.
Reaction Overview and Mechanism
The synthesis of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol is a classic example of carbonyl protection via thioacetal formation. The reaction involves the acid-catalyzed condensation of 4-hydroxyacetophenone with 1,2-ethanedithiol.[3] The equilibrium of this reaction is driven forward by the removal of water, typically accomplished using a Dean-Stark apparatus.[4]
The mechanism proceeds through two key stages:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.
-
Nucleophilic Attack and Cyclization: One thiol group of 1,2-ethanedithiol attacks the activated carbonyl carbon, forming a hemithioketal intermediate. Subsequent intramolecular attack by the second thiol group, followed by the elimination of a water molecule, yields the stable 1,3-dithiolane ring.
Detailed Experimental Protocol
This protocol is a robust starting point for laboratory-scale synthesis and can be adapted for scale-up operations.
Materials:
-
4-Hydroxyacetophenone (1.0 eq)
-
1,2-Ethanedithiol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (pTSA, 0.05 eq)
-
Toluene (or Benzene)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-hydroxyacetophenone (1.0 eq), toluene (approx. 4 mL per gram of starting material), and a magnetic stir bar.
-
Reagent Addition: Add 1,2-ethanedithiol (1.2 eq) followed by the acid catalyst, p-toluenesulfonic acid (0.05 eq).[4]
-
Azeotropic Water Removal: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Toluene will form an azeotrope with the water produced during the reaction, which will be collected in the Dean-Stark trap.[4]
-
Reaction Monitoring: Continue refluxing until no more water collects in the trap (typically 4-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 4-hydroxyacetophenone spot.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Workup - Washing: Wash the organic layer sequentially with a saturated NaHCO₃ solution (to neutralize the pTSA catalyst), water, and finally brine.[4] This step is crucial to remove the acid and any water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[5]
-
Purification: The crude product, often a viscous oil or low-melting solid, should be purified by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction is very slow or has stalled. TLC analysis shows a significant amount of unreacted 4-hydroxyacetophenone even after hours of reflux.
-
Answer: This is a common issue related to the reaction equilibrium.
-
Causality: The formation of the dithiolane is a reversible reaction. Its success hinges on the efficient removal of water.[2][4] If water is not effectively removed, the equilibrium will not favor product formation.
-
Troubleshooting Steps:
-
Check Dean-Stark Apparatus: Ensure your glassware is properly set up and there are no leaks. The solvent should be vigorously refluxing and condensing back into the trap.
-
Catalyst Activity: The acid catalyst (pTSA) can degrade over time. Use a fresh bottle or a recently opened one. Consider increasing the catalyst loading slightly (e.g., to 0.07 eq), but be cautious as excess acid can promote side reactions. Numerous other Brønsted or Lewis acid catalysts can also be effective.[3]
-
Reagent Purity: Ensure the 1,2-ethanedithiol is of high purity. Thiols can oxidize to disulfides upon storage, reducing the concentration of the active nucleophile.
-
Solvent Choice: Toluene is generally effective. Ensure it is dry before use. While benzene was used historically, toluene is a safer alternative with a suitable boiling point for azeotropic removal of water.
-
-
Q2: After workup, I obtained a dark, foul-smelling oil, and my yield of pure product after chromatography is very low. What went wrong?
-
Answer: The dark color and odor suggest side reactions or decomposition, often caused by overly harsh conditions.
-
Causality: While heat is required for reflux, excessive temperatures or prolonged reaction times, especially in the presence of a strong acid, can lead to polymerization or degradation of the phenol-containing starting material and product. The unpleasant odor is characteristic of thiol compounds.[4][6]
-
Troubleshooting Steps:
-
Temperature Control: Use a heating mantle with a temperature controller to maintain a steady, controlled reflux. Avoid aggressive, uncontrolled heating.
-
Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup. Unnecessarily long reflux times increase the risk of side product formation.
-
Efficient Quenching: After cooling, quench the reaction promptly by washing with NaHCO₃ solution. Leaving the acidic crude mixture for an extended period can promote degradation.
-
-
Q3: My product is difficult to purify. It runs as a smear on TLC or co-elutes with a persistent impurity.
-
Answer: Purification challenges often stem from closely related impurities or residual reagents.
-
Causality: The most common impurity is the disulfide of 1,2-ethanedithiol, formed from oxidation. Another possibility is the presence of unreacted 1,2-ethanedithiol if an excessive amount was used. These sulfur-containing compounds can behave similarly on silica gel.
-
Troubleshooting Steps:
-
Stoichiometry: Use a modest excess of 1,2-ethanedithiol (1.1-1.2 equivalents is usually sufficient). A large excess will complicate purification.
-
Workup Optimization: During the aqueous workup, a wash with a dilute, ice-cold sodium hydroxide solution can sometimes help remove the unreacted phenol starting material, but be cautious as this can cause emulsions. The standard NaHCO₃ wash is generally safer.[4]
-
Chromatography Technique: Use a high-quality silica gel. Employ a slow, shallow gradient during column chromatography to improve separation. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
Alternative Purification: If chromatography fails, consider recrystallization (if the product is solid) from a suitable solvent system like ethyl acetate/hexane or distillation under high vacuum.
-
-
Frequently Asked Questions (FAQs)
Q: Why is an acid catalyst necessary for this reaction?
A: An acid catalyst is essential to activate the carbonyl group of the 4-hydroxyacetophenone.[7] By protonating the carbonyl oxygen, the catalyst makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic thiol groups of 1,2-ethanedithiol.
Q: How critical is the removal of water?
A: It is the most critical parameter for driving the reaction to completion. The reaction is an equilibrium. According to Le Châtelier's principle, removing a product (water) will shift the equilibrium towards the formation of more products (the dithiolane). Failure to remove water is the most common reason for low yields.
Q: What are the advantages of using a dithiolane as a protecting group?
A: Dithiolanes, and thioacetals in general, are highly stable protecting groups.[1] They are resistant to a wide range of conditions, including strongly basic, nucleophilic (e.g., Grignard reagents, organolithiums), and reducing (e.g., LiAlH₄) environments, under which the unprotected ketone would react.[8] They are, however, readily cleaved under specific oxidative or acid-catalyzed hydrolytic conditions, often involving heavy metal salts, though milder methods have been developed.[9][10]
Data Summary: Catalyst Comparison for Thioacetalization
Scaling up a synthesis requires optimizing parameters for efficiency and cost. The choice of catalyst can significantly impact reaction time and yield.
| Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |
| p-Toluenesulfonic Acid (pTSA) | Reflux in Toluene/Benzene with Dean-Stark | Inexpensive, effective, widely available | Requires heating and azeotropic water removal | [4] |
| Iodine (I₂) | Catalytic amount, often solvent-free or in CH₂Cl₂ | Mild conditions, high yields | Can be sensitive to other functional groups | [3] |
| Yttrium Triflate (Y(OTf)₃) | Catalytic amount, often in CH₂Cl₂ at RT | Highly chemoselective for aldehydes over ketones | More expensive than traditional acids | [3] |
| Tungstophosphoric Acid | Solvent-free or reflux in petroleum ether | Highly selective, effective for hindered ketones | Not as commonly available | [3] |
Synthesis Workflow
The entire process, from initial setup to final product, can be visualized as a logical sequence of operations.
References
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available from: [Link]
-
JoVE. Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. Available from: [Link]
-
CEM Corporation. Protection and Deprotection. Available from: [Link]
- Jin, Y.S., et al. Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry.
-
ResearchGate. Developments in the Deprotection of Thioacetals. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. Available from: [Link]
-
PubMed. Synthesis of S-(2-thioxo-1,3-dithiolan-4-yl)methyl dialkylcarbamothioate and S-thiiran-2-ylmethyl dialkylcarbamothioate via intermolecular O-S rearrangement in water. Available from: [Link]
-
PrepChem.com. Synthesis of 2-methyl-2-phenyl-1,3-dithiolane. Available from: [Link]
-
ResearchGate. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Available from: [Link]
- Google Patents. Process for purifying 4-hydroxy-acetophenone.
-
Organic Syntheses. (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Available from: [Link]
-
Royal Society of Chemistry. Multifunctional dithiolane monomers for multi-scale, recyclable light-driven additive manufacturing. Available from: [Link]
-
ResearchGate. Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Available from: [Link]
- Ganguly, N. G., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. SYNTHESIS, 2009(08), 1393–1399.
-
JoVE. Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Available from: [Link]
-
ACS Publications. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Available from: [Link]
-
ResearchGate. The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Available from: [Link]
-
Total Synthesis. Acetal Protecting Group & Mechanism. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protection and Deprotection [cem.com]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Dithiolane Stability in Experimental Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for issues related to the stability of dithiolane-containing compounds under common experimental conditions. As Senior Application Scientists, we have designed this resource to provide not just procedural steps, but the underlying chemical principles to empower your experimental design and interpretation.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing dithiolane stability.
Q1: What is the stability of a 1,3-dithiolane ring in acidic conditions, and what is the mechanism of degradation?
Answer: The 1,3-dithiolane group, commonly used as a protecting group for carbonyls, exhibits moderate stability in acidic conditions; its survival is highly dependent on pH, temperature, and the presence of water.[1][2] While generally more stable than their oxygen analogues (acetals and ketals), they are susceptible to hydrolysis under strongly acidic aqueous conditions.[3]
Causality & Mechanism: The formation of a 1,3-dithiolane from a carbonyl compound and 1,2-ethanedithiol is an acid-catalyzed, reversible reaction.[3] Consequently, the presence of acid can drive the reverse reaction—hydrolysis—to restore the original carbonyl. The degradation proceeds via the following mechanism:
-
Protonation: One of the sulfur atoms is protonated by an acid (Brønsted or Lewis), making it a better leaving group.
-
Ring Opening: The C-S bond cleaves, opening the ring to form a resonance-stabilized carbocation, stabilized by the remaining sulfur atom.
-
Nucleophilic Attack: A water molecule attacks the carbocation.
-
Hemithioacetal Formation: Subsequent deprotonation and proton transfer steps lead to a hemithioacetal intermediate.
-
Carbonyl Regeneration: The second sulfur is protonated and eliminated, ultimately regenerating the carbonyl compound and 1,2-ethanedithiol.
This susceptibility is exploited for the deprotection of dithiolanes, which often requires specific, and sometimes harsh, acidic or oxidative conditions to proceed efficiently.[3]
Caption: Acid-catalyzed hydrolysis pathway for 1,3-dithiolanes.
Q2: Why are 1,3-dithiolanes considered stable under basic conditions?
Answer: 1,3-dithiolanes are highly stable in basic and nucleophilic environments.[1][2][3][4] This robustness is a primary reason for their widespread use as protecting groups in multi-step organic synthesis, particularly in scenarios involving organometallics, hydrides, and strong bases like LDA, Grignard reagents, or sodium hydroxide.[3]
Causality & Mechanism: The stability arises from several factors:
-
Lack of Acidic Protons: The dithiolane ring itself does not have any protons that are sufficiently acidic to be removed by common bases.
-
Strong C-S Bonds: The carbon-sulfur bonds are not polarized in a way that makes them susceptible to nucleophilic attack by bases or other common nucleophiles.
-
Poor Leaving Groups: There are no inherent leaving groups on the ring that can be displaced by a base to initiate a degradation cascade.
Unlike the acid-catalyzed pathway, there is no low-energy mechanism for a base to initiate ring cleavage. This stability allows for extensive chemical modifications on other parts of a molecule while the dithiolane-protected carbonyl group remains intact.
Q3: How does the stability of a 1,2-dithiolane differ from a 1,3-dithiolane?
Answer: While both are five-membered rings containing sulfur, 1,2-dithiolanes and 1,3-dithiolanes have vastly different stability profiles due to the placement of the sulfur atoms. The 1,2-dithiolane ring, found in natural products like lipoic acid and asparagusic acid, is significantly less stable.[5]
Causality & Mechanism: The key difference is the presence of a disulfide bond (S-S) constrained within the five-membered ring of a 1,2-dithiolane.
-
Ring Strain: Linear disulfides prefer a C-S-S-C dihedral angle of around 90°. In a 1,2-dithiolane, the ring geometry forces this angle to be much smaller (<35°).[5] This geometric constraint introduces significant ring strain and weakens the S-S bond.
-
Reactivity: The strained S-S bond is much more susceptible to cleavage by nucleophiles (especially thiols) via thiol-disulfide exchange and by reducing agents.
-
Polymerization: A common degradation pathway for 1,2-dithiolanes is ring-opening polymerization, where the strained ring opens to form a more stable linear polydisulfide.[5] This can occur spontaneously, especially upon concentration or with prolonged storage.[5]
In contrast, the 1,3-dithiolane lacks an S-S bond and its associated strain, making it a much more robust and chemically inert scaffold under a wider range of conditions.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My 1,3-dithiolane-containing compound is degrading during an aqueous acidic workup. How can I prevent this?
Answer: This is a classic sign of acid-catalyzed hydrolysis. While robust, the 1,3-dithiolane group is not indestructible, and prolonged exposure to aqueous acid (e.g., 1M HCl) during extraction can cause partial or complete deprotection.
Troubleshooting Steps & Preventative Measures:
-
Minimize Contact Time: Perform the acidic wash as quickly as possible and immediately move to the next step.
-
Use Milder Acids: Instead of strong mineral acids, consider using a saturated aqueous solution of ammonium chloride (NH₄Cl, pH ~4.5-5.5) or a dilute solution of a weaker acid like citric acid.
-
Lower the Temperature: Perform the workup in an ice bath. Lower temperatures significantly decrease the rate of hydrolysis.
-
Immediate Neutralization: After the acidic wash, immediately wash the organic layer with a mild base, such as saturated sodium bicarbonate (NaHCO₃) solution, to neutralize any residual acid before drying and concentration.
Q5: I am observing decomposition of my compound on a silica gel column. Could the dithiolane be the problem?
Answer: Yes, this is a very common issue. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. This acidic environment can be sufficient to catalyze the hydrolysis of sensitive 1,3-dithiolanes, especially if the compound moves slowly down the column.
Troubleshooting Steps & Preventative Measures:
-
Neutralize the Silica: Deactivate the silica gel before use. This can be done by preparing the slurry in your eluent containing a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) or pyridine. This neutralizes the acidic sites on the silica surface. See the protocol below for detailed steps.
-
Use an Alternative Stationary Phase: If neutralization is insufficient or undesirable, switch to a neutral stationary phase like neutral alumina.
-
Avoid Chlorinated Solvents: Solvents like dichloromethane (DCM) can generate trace amounts of HCl over time, which can exacerbate the degradation on the column. If possible, use non-chlorinated solvent systems like hexanes/ethyl acetate.
| Parameter | 1,3-Dithiolane General Stability | Potential Issues & Remarks |
| Aqueous Acid (pH < 4) | Labile, especially with heat.[3] | Hydrolysis to the corresponding carbonyl. Rate is dependent on acid strength and temperature. |
| Aqueous Neutral (pH ~7) | Generally Stable | Stable for typical workups and reaction conditions. |
| Aqueous Base (pH > 8) | Stable.[3] | Highly resistant to hydrolysis under basic conditions. |
| Strong Bases (LDA, t-BuOK) | Stable.[3] | A key feature for their use as protecting groups. |
| Reductants (LiAlH₄, NaBH₄) | Stable.[3] | The dithiolane ring is not reduced by common hydrides. |
| Oxidants | Varies | Strong oxidants can oxidize the sulfur atoms. Specific reagents are used for oxidative deprotection.[3] |
| Silica Gel | Potentially Labile | The acidic nature of silica can cause decomposition during chromatography. |
Experimental Protocols
Protocol: Preparation of Neutralized Silica Gel for Chromatography
This protocol describes a standard, field-proven method to prevent the degradation of acid-sensitive compounds, including dithiolanes, during column chromatography.
Materials:
-
Standard silica gel (60 Å, 230-400 mesh)
-
Eluent solvent system (e.g., Hexane/Ethyl Acetate)
-
Triethylamine (Et₃N)
-
Chromatography column and accessories
Procedure:
-
Determine Eluent System: First, determine the appropriate eluent system for your separation using thin-layer chromatography (TLC).
-
Prepare Neutralized Eluent: Prepare a sufficient volume of your chosen eluent. To this solvent mixture, add triethylamine to a final concentration of 0.5% to 1% by volume. (e.g., for 500 mL of eluent, add 2.5 mL to 5.0 mL of Et₃N). Mix thoroughly.
-
Prepare the Slurry: In a beaker, add the required amount of dry silica gel. Add the neutralized eluent from Step 2 and gently swirl to create a homogenous slurry. Ensure there are no dry clumps.
-
Pack the Column: Pour the slurry into your chromatography column and pack as you normally would, using the neutralized eluent.
-
Run the Column: Dissolve your crude sample in a minimum amount of solvent and load it onto the column. Elute the column using the neutralized eluent prepared in Step 2.
-
Monitor Fractions: Collect and monitor fractions by TLC as usual. The triethylamine is volatile and will typically be removed along with the solvent during rotary evaporation.
Trustworthiness: This self-validating system ensures that the entire chromatographic environment, from the slurry preparation to the final elution, is non-acidic, thus preserving the integrity of the dithiolane moiety.
Caption: Troubleshooting flowchart for dithiolane instability.
References
-
1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]
-
May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? National Institutes of Health (NIH). [Link]
-
Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. National Institutes of Health (NIH). [Link]
-
1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. MDPI. [Link]
-
Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. National Institutes of Health (NIH). [Link]
-
Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. National Institutes of Health (NIH). [Link]
-
May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? PubMed. [Link]
-
Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry. [Link]
Sources
- 1. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]
- 5. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
Suppressing side product formation in dithiolane synthesis
Welcome to the technical support center for dithiolane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize dithiolane chemistry. Here, we address common challenges and frequently asked questions to help you optimize your reactions, increase yields, and suppress the formation of unwanted side products. Our approach is rooted in explaining the fundamental principles behind the experimental choices, ensuring you not only solve immediate issues but also build a deeper understanding for future success.
Troubleshooting Guide: Addressing Common Synthesis Problems
This section tackles specific issues you might encounter during the synthesis of 1,3-dithiolanes. Each problem is followed by an explanation of the underlying cause and actionable protocols to mitigate the issue.
Problem 1: My reaction is producing a low yield of the desired dithiolane, accompanied by a significant amount of an insoluble white or yellowish precipitate.
Cause: Intermolecular Polymerization Side Reaction
The most common side product in dithiolane synthesis is a linear polydithioacetal. This occurs when the dithiol and carbonyl compound react intermolecularly (chain-building) instead of undergoing the desired intramolecular cyclization to form the five-membered dithiolane ring. This process is a competitive side reaction that is often favored under conditions of high concentration.
The formation of these linear condensation products is a significant issue that can drastically reduce the yield of the desired cyclic product[1].
Solutions & Protocols:
-
Control Reagent Stoichiometry and Addition Rate: The most effective way to favor intramolecular cyclization is to maintain a low concentration of the reacting species.
-
High Dilution: While many modern procedures favor solvent-free conditions for their green credentials and high reaction rates[2], if polymerization is a persistent issue, reverting to a solvent-based reaction under high dilution can be effective. Use a solvent like dichloromethane (DCM) or toluene.
-
Slow Addition Protocol: This is a classic and highly effective method. Instead of mixing all reagents at once, add one of the components dropwise over an extended period. This keeps the instantaneous concentration of the added reagent low, giving the hemithioacetal intermediate time to cyclize rather than react with another molecule.[1]
Experimental Protocol (Slow Addition):
-
Set up a round-bottom flask with a reflux condenser, a magnetic stirrer, and an addition funnel. Ensure the system is under an inert atmosphere (Nitrogen or Argon).
-
Charge the flask with the carbonyl compound (1.0 eq) and the acid catalyst (e.g., p-TsOH, 0.01 eq) in an appropriate solvent (e.g., toluene, 0.1 M).
-
Heat the mixture to reflux.
-
Dissolve the 1,2-ethanedithiol (1.05 eq) in the same solvent and add it to the addition funnel.
-
Add the dithiol solution dropwise to the refluxing mixture over a period of 2-4 hours.
-
After the addition is complete, continue to reflux for another 1-2 hours, monitoring the reaction by TLC or GC-MS.
-
Proceed with standard aqueous workup and purification.
-
-
Optimize Your Catalyst: The choice of catalyst can significantly influence the reaction rate and selectivity.
-
Lewis Acids: Catalysts like Yttrium triflate (Y(OTf)₃) or other metal triflates can be highly efficient and chemoselective, driving the reaction to completion quickly and minimizing the time for side reactions to occur.[3]
-
Solid-Supported Catalysts: Using a catalyst like perchloric acid adsorbed on silica gel (HClO₄-SiO₂) or tungstate sulfuric acid can promote efficient reaction, often under solvent-free conditions, with the added benefit of easy removal by filtration.[2][3]
-
Problem 2: My reaction mixture is turning cloudy/hazy before I add the carbonyl compound, and my yields are inconsistent.
Cause: Oxidation of the Dithiol Starting Material
Dithiols, particularly in the presence of trace metals or oxygen, can be readily oxidized to form disulfide bonds. This leads to the formation of cyclic disulfides or linear disulfide polymers, which depletes the active dithiol reagent and complicates purification.[4]
Solutions & Protocols:
-
Use High-Purity Reagents: Ensure your 1,2-ethanedithiol is fresh and of high purity. Older bottles can accumulate oxidized impurities. If in doubt, distill the dithiol under reduced pressure before use.
-
Maintain an Inert Atmosphere: The presence of oxygen is a key contributor to oxidative side reactions.
-
Degas Solvents: Before use, sparge your reaction solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Work Under Inert Gas: Conduct the entire reaction, including reagent transfers, under a positive pressure of nitrogen or argon using standard Schlenk line or glovebox techniques.
Experimental Protocol (Inert Atmosphere Setup):
-
Dry all glassware in an oven and cool under a stream of nitrogen or in a desiccator.
-
Assemble the reaction apparatus (flask, condenser, etc.) and purge the system with nitrogen or argon for 10-15 minutes.
-
Add the degassed solvent and reagents via syringe or cannula.
-
Maintain a slight positive pressure of the inert gas throughout the reaction by using a balloon or a bubbler system.
-
Problem 3: I'm synthesizing a 1,2-dithiolane, and the product seems to decompose or polymerize during purification.
Cause: Inherent Ring Strain and Instability of 1,2-Dithiolanes
Unlike the more stable six-membered 1,3-dithianes or five-membered 1,3-dithiolanes, 1,2-dithiolanes possess significant ring strain due to the constrained CSSC dihedral angle. This strain makes the S-S bond weaker and more susceptible to ring-opening polymerization, which can be initiated by heat, light, or trace impurities.[5]
Solutions & Protocols:
-
Avoid Harsh Purification Conditions:
-
Minimize Heat: Avoid prolonged heating. If distillation is necessary, perform it under high vacuum at the lowest possible temperature. For non-volatile compounds, opt for column chromatography at room temperature.
-
Concentrate with Care: When removing solvent on a rotary evaporator, use a low-temperature water bath and do not evaporate to complete dryness. Leaving a small amount of solvent can prevent the product from polymerizing in its concentrated state.
-
-
Use the Product Immediately: The most effective strategy is often to use the crude 1,2-dithiolane in the next synthetic step without purification. If purification is absolutely necessary, handle the purified material quickly and store it cold, in the dark, and under an inert atmosphere.
-
Consider Alternative Synthetic Routes: For some applications, it may be possible to use a precursor that is converted to the 1,2-dithiolane in situ for the subsequent reaction. Some modern methods synthesize 1,2-dithiolanes under very mild conditions from precursors like 1,3-bis-tert-butyl thioethers, which can improve the stability of the final product.[5]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of acid-catalyzed 1,3-dithiolane formation?
Answer: The reaction proceeds through a well-established, multi-step mechanism that is analogous to acetal formation.
-
Protonation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen, making the carbonyl carbon much more electrophilic.
-
Nucleophilic Attack by Thiol: One of the sulfur atoms of the 1,2-ethanedithiol acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the newly attached sulfur to the hydroxyl group, converting it into a good leaving group (water).
-
Formation of Hemithioacetal: This sequence results in the formation of a key intermediate called a hemithioacetal.
-
Elimination of Water: The hydroxyl group leaves as a water molecule, and the resulting positive charge is stabilized by the adjacent sulfur atom, forming a sulfonium ion.
-
Intramolecular Cyclization: The second thiol group within the same molecule attacks the electrophilic carbon, closing the five-membered ring.
-
Deprotonation: The final step is the deprotonation of the remaining sulfur atom, which regenerates the acid catalyst and yields the final 1,3-dithiolane product.
Q2: How do I choose the right catalyst for my reaction?
Answer: The ideal catalyst depends on the substrate's sensitivity and the desired reaction conditions. The goal is to find a catalyst that is active enough to promote the reaction efficiently but mild enough to avoid side reactions or degradation of sensitive functional groups.
| Catalyst Type | Examples | Advantages | Best For | Reference |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), HClO₄-SiO₂ | Inexpensive, effective, widely available. Solid-supported versions are easily removed. | General purpose, robust substrates. | [3] |
| Lewis Acids | BF₃·OEt₂, ZnCl₂, Y(OTf)₃, In(OTf)₃ | High catalytic activity, often allows for milder reaction temperatures. Can be highly chemoselective. | Sensitive substrates, chemoselective protection of aldehydes over ketones. | [3] |
| Halogens | Iodine (I₂) | Very mild conditions, neutral, cost-effective. | Acid-sensitive substrates. | [3] |
| Solid Acids | Tungstate Sulfuric Acid, Amberlyst-15 | Reusable, easy to separate from the reaction mixture, often suitable for solvent-free conditions. | Green chemistry applications, simplifying workup. | [2] |
Q3: How can I achieve chemoselective protection of an aldehyde in the presence of a ketone?
Answer: Aldehydes are inherently more reactive towards nucleophiles than ketones due to both electronic and steric factors. Aldehydes have less steric hindrance around the carbonyl carbon and are more electrophilic. You can leverage this reactivity difference to achieve high chemoselectivity.
-
Choose a Mild Catalyst: Use a catalyst known for high chemoselectivity, such as yttrium triflate or praseodymium triflate.[3]
-
Control the Temperature: Running the reaction at room temperature or even lower (0 °C) can enhance selectivity. The reaction with the aldehyde will proceed at a reasonable rate, while the less reactive ketone will remain largely untouched.
-
Stoichiometry: Use only a slight excess (e.g., 1.0-1.1 equivalents) of the dithiol. This ensures that once the more reactive aldehyde has been consumed, there is little dithiol left to react with the ketone.
Q4: What is the impact of water on the reaction?
Answer: Dithiolane formation is a reversible equilibrium reaction that produces water as a byproduct. According to Le Châtelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, lowering the yield of the desired product. Therefore, it is crucial to remove water as it is formed.
-
Dean-Stark Apparatus: For reactions in solvents that form an azeotrope with water (like toluene or benzene), a Dean-Stark trap is the classic method for continuous water removal.
-
Dehydrating Agents: In solvent-free or other systems, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can effectively sequester the water produced.
-
Solvent-Free Conditions: Interestingly, many modern high-yield preparations are performed under solvent-free conditions.[2] In these cases, the high concentration of reactants and often higher temperatures can drive the reaction to completion despite the presence of water, which may be removed by evaporation if the reaction is run open to an inert gas stream or under vacuum.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
- Oksdath-Mansilla, G., Hajj, V., Andrada, D., & Peñéñory, A. B. (2015). Reagents for the Preparation and Cleavage of 1,3-Dithiolanes.
- Seebach, D., & Corey, E. J. (1975). 1,3-Dithiane. Organic Syntheses, 54, 41.
- Karami, B., Taei, M., Khodabakhshi, S., & Jamshidi, M. (2012). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. Journal of Sulfur Chemistry, 33(1), 65-74.
- Sharpless, K. B., & van Draanen, N. A. (2002). Method for the preparation of poly (disulfide) polymers and gels.
- van der Ende, C., et al. (2021). Photo cleavable thioacetal block copolymers for controlled release. RSC Publishing.
- LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- Calvin, M., & Barltrop, J. A. (1952). The Chemistry of 1,2-Dithiolane (Trimethylene Disulfide) as a Model for the Primary Quantum Conversion Act in Photosynthesis. Journal of the American Chemical Society, 74(24), 6153–6154.
- Ashenhurst, J. (2022). Kinetic versus Thermodynamic Enolates of Ketones. Master Organic Chemistry.
- Kamal, A., & Chouhan, G. (2004). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Chemistry Letters, 33(1), 6-7.
- van der Ende, C., et al. (2021). Photo cleavable thioacetal block copolymers for controlled release. ChemRxiv.
- Voit, B., et al. (2015). Multifunctional dithiolane monomers for multi-scale, recyclable light-driven additive manufacturing. Polymer Chemistry, 6(15), 2844-2852.
- An, H., & De-en, J. (2020).
- Schork, F. J., Deshpande, P. B., & Leffew, K. W. (1993). Measurement and Control of Polymerization Reactors.
- jOeCHEM. (2020).
- Tanemura, K., Dohya, H., Imamura, M., Suzuki, T., & Horaguchi, T. (1996). Oxidative removal of 1,3-dithiane protecting groups by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). Journal of the Chemical Society, Perkin Transactions 1, 453-457.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. US20110218298A1 - Method for the preparation of poly (disulfide) polymers and gels - Google Patents [patents.google.com]
- 5. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Chemical Stability of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol and 4-(2-Methyl-1,3-dithian-2-yl)phenol
Introduction
In the landscape of pharmaceutical sciences and synthetic chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. Among these, cyclic thioacetals, specifically 1,3-dithiolanes and 1,3-dithianes, are frequently employed to mask the reactivity of carbonyl functionalities due to their general stability across a range of chemical environments.[1] This guide provides an in-depth comparative analysis of the chemical stability of two closely related phenol-containing thioacetals: 4-(2-Methyl-1,3-dithiolan-2-yl)phenol and 4-(2-Methyl-1,3-dithian-2-yl)phenol.
The choice between a five-membered dithiolane ring and a six-membered dithiane ring can have significant implications for the stability of the protecting group and, consequently, the overall synthetic strategy. This document will explore the nuances of their stability under various conditions, supported by established chemical principles and experimental observations, to aid researchers in making informed decisions for their specific applications.
Molecular Structures and Conformational Analysis
The fundamental difference between the two compounds lies in the five-membered 1,3-dithiolane ring versus the six-membered 1,3-dithiane ring. This seemingly subtle variation in ring size has profound effects on their conformational flexibility and thermodynamic stability.
Caption: Chemical structures of the two phenol derivatives.
The 1,3-dithiane ring, analogous to cyclohexane, can adopt a strain-free chair conformation. This conformation minimizes both angle strain and torsional strain, rendering the six-membered ring thermodynamically more stable than the five-membered dithiolane ring.[2] The 1,3-dithiolane ring, on the other hand, is constrained to an envelope or twist conformation, which inherently possesses some degree of ring strain.
Comparative Stability Analysis
The stability of these thioacetal protecting groups is critically dependent on the reaction conditions, particularly the pH and the presence of oxidizing or reducing agents.
Stability in Acidic Media
Both dithiolanes and dithianes are generally stable to a wide range of acidic conditions, which is a primary reason for their use as protecting groups.[1] However, under sufficiently strong acidic conditions, they undergo hydrolysis to regenerate the parent carbonyl compound. The mechanism involves protonation of one of the sulfur atoms, followed by ring opening and subsequent attack by water.
Key Insight: The higher thermodynamic stability of the six-membered dithiane ring translates to a higher activation energy for the ring-opening step in acid-catalyzed hydrolysis, making 4-(2-Methyl-1,3-dithian-2-yl)phenol the more stable of the two under acidic conditions.
Stability in Basic Media
Both protecting groups are exceptionally stable under basic conditions. A key application of 1,3-dithianes, in particular, involves the deprotonation of the C2 position to form a nucleophilic acyl anion equivalent, a reaction known as the Corey-Seebach reaction. This demonstrates their stability to strong bases like n-butyllithium. While the C2 proton of 1,3-dithiolanes is also acidic, the resulting anion is more prone to fragmentation. This suggests that the 1,3-dithiane ring is more robust under strongly basic conditions.
For the phenolic compounds , the primary concern under basic conditions would be the deprotonation of the hydroxyl group. This phenoxide formation is unlikely to affect the stability of either the dithiolane or dithiane ring.
Key Insight: Both compounds exhibit high stability in basic media. However, the dithiane ring in 4-(2-Methyl-1,3-dithian-2-yl)phenol is inherently more resistant to base-induced fragmentation, indicating superior stability under harsh basic conditions.
Stability towards Oxidative and Reductive Cleavage
Deprotection of dithiolanes and dithianes is often accomplished under oxidative conditions. A variety of reagents have been developed for this purpose, and the relative stability of the two rings can be influenced by the specific oxidant used.
One study highlighted a notable difference in reactivity with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). Under these conditions, 1,3-dithiolanes derived from aromatic aldehydes were transformed into thioesters, whereas 1,3-dithianes were efficiently converted to the parent carbonyl compounds. Furthermore, 1,3-dithiolanes derived from ketones were found to be stable under these same conditions. This suggests that the five-membered ring of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol might be susceptible to oxidative cleavage under milder conditions compared to its six-membered counterpart.
Both dithiolane and dithiane moieties can be cleaved reductively using reagents like Raney nickel, which results in desulfurization to yield a methylene group. The stability towards these conditions is generally comparable, though specific substrate-reagent interactions can influence reaction rates.
Key Insight: 4-(2-Methyl-1,3-dithian-2-yl)phenol is likely to exhibit greater stability towards certain oxidative deprotection reagents compared to 4-(2-Methyl-1,3-dithiolan-2-yl)phenol .
Experimental Data Summary
The following table summarizes the relative stability based on the available literature for analogous systems. It is important to note that these are general trends, and actual reaction rates will be substrate-dependent.
| Condition/Reagent | 4-(2-Methyl-1,3-dithiolan-2-yl)phenol (Five-Membered Ring) | 4-(2-Methyl-1,3-dithian-2-yl)phenol (Six-Membered Ring) |
| Thermodynamic Stability | Lower (Higher ring strain) | Higher (Strain-free chair conformation) |
| Acidic Hydrolysis (e.g., HCl, H₂SO₄) | More Labile | More Stable |
| Strongly Basic Conditions (e.g., n-BuLi) | Stable, but anion can be prone to fragmentation | Very Stable (Anion is a key synthetic intermediate) |
| Oxidative Cleavage (e.g., DDQ, IBX) | Generally more reactive | Generally more robust |
| Reductive Desulfurization (e.g., Raney Ni) | Labile | Labile |
Experimental Protocols for Stability Assessment
To empirically determine the stability of these two compounds, the following experimental protocols can be employed.
Protocol 1: Comparative Acid-Catalyzed Hydrolysis
This experiment aims to compare the rate of hydrolysis under acidic conditions by monitoring the disappearance of the starting material and the appearance of the deprotected product, 4-hydroxyacetophenone.
Caption: Workflow for comparative acid hydrolysis.
Methodology:
-
Preparation: Prepare 10 mM stock solutions of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol and 4-(2-Methyl-1,3-dithian-2-yl)phenol in acetonitrile.
-
Reaction Setup: In separate temperature-controlled reaction vessels, add 9 mL of 1 M aqueous HCl. Equilibrate to the desired temperature (e.g., 25°C, 50°C).
-
Initiation: To each vessel, add 1 mL of the respective stock solution to initiate the hydrolysis.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing 200 µL of saturated sodium bicarbonate solution.
-
Extraction: Add 500 µL of ethyl acetate, vortex thoroughly, and centrifuge to separate the layers.
-
Analysis: Analyze the organic layer by HPLC-UV, monitoring the disappearance of the starting material and the appearance of 4-hydroxyacetophenone. The rate constants can be determined by plotting the natural logarithm of the starting material concentration versus time.
Protocol 2: Comparative Oxidative Cleavage with IBX
This protocol compares the stability of the two compounds towards a common hypervalent iodine oxidant, o-iodoxybenzoic acid (IBX).
Methodology:
-
Preparation: In separate round-bottom flasks, dissolve 1 mmol of each phenol derivative in a suitable solvent system (e.g., DMSO/water).
-
Reagent Addition: Add 1.1 equivalents of IBX to each flask at room temperature.
-
Monitoring: Stir the reactions and monitor their progress by thin-layer chromatography (TLC) or LC-MS at regular intervals.
-
Work-up: Upon completion (or after a set time, e.g., 24 hours), quench the reaction with a saturated solution of sodium thiosulfate and extract the product with an organic solvent.
-
Analysis: Determine the yield of the deprotected product, 4-hydroxyacetophenone, by NMR or GC-MS. The relative stability can be inferred from the reaction time and yield.
Conclusion
The choice between utilizing a 1,3-dithiolane or a 1,3-dithiane as a protecting group for a carbonyl functionality is a nuanced decision that hinges on the specific reaction conditions anticipated throughout a synthetic sequence. The available evidence strongly indicates that 4-(2-Methyl-1,3-dithian-2-yl)phenol possesses greater overall chemical stability compared to its five-membered ring analogue, 4-(2-Methyl-1,3-dithiolan-2-yl)phenol . This heightened stability is particularly pronounced under acidic conditions and in the presence of certain oxidative reagents, and is rooted in the strain-free chair conformation of the six-membered dithiane ring.
For syntheses requiring robust protection that can withstand harsh acidic environments, the dithiane derivative is the superior choice. Conversely, if milder deprotection conditions are a priority, the greater lability of the dithiolane derivative may be advantageous. The experimental protocols outlined in this guide provide a framework for researchers to quantify these stability differences for their specific applications, enabling a more rational and evidence-based approach to protecting group selection in drug development and complex molecule synthesis.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
Zarei, A., Hajipour, A. R., & Khazdooz, L. (2003). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Molecules, 8(9), 668-674. Available at: [Link]
- Jin, Y.-S., et al. (2010). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 22(2), 1117-1122.
-
Friedman, M. (1999). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 47(8), 3167-3177. Available at: [Link]
- Ali, M., Satchell, D. P. N., & Le, V. T. (1993). Kinetics of hydrolysis of 2-aryl-2-phenyl-1,3-dithianes in 10%(v/v) dioxane–water, containing perchloric acid. Acidity functions in this solvent and the reactivity of α-thio carbocations. J. Chem. Soc., Perkin Trans. 2, (5), 917-922.
- Tanemura, K., Dohya, H., Imamura, M., & Horaguchi, T. (1996). Oxidative removal of 1,3-dithiane protecting groups by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). Journal of the Chemical Society, Perkin Transactions 1, (4), 453-458.
-
Hanna, S. Y. (2015). Response to "Which is more stable; one, five membered or six membered heterocyclic compounds?". ResearchGate. Available at: [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 4.2: Cycloalkanes and Their Relative Stabilities. Retrieved from [Link]
- Karami, B., Taei, M., Khodabakhshi, S., & Jamshidi, M. (2012). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. Journal of Sulfur Chemistry, 33(1), 65-74.
Sources
A Senior Application Scientist's Guide to Deprotection Strategies for 4-(2-Methyl-1,3-dithiolan-2-yl)phenol
Introduction: The Challenge of Thioacetal Deprotection in Phenolic Compounds
In the landscape of multi-step organic synthesis, the carbonyl group's reversible protection is a cornerstone strategy. Among the arsenal of protecting groups, the 1,3-dithiolane stands out for its remarkable stability under both acidic and basic conditions, rendering it invaluable for manipulating complex molecules.[1] However, the very stability that makes it an excellent protecting group also complicates its removal. The deprotection, or dethioacetalization, is not always a trivial step and requires specific, often harsh, reagents.[1]
This guide focuses on the deprotection of a specific, functionally rich substrate: 4-(2-Methyl-1,3-dithiolan-2-yl)phenol .
Figure 1. Target Substrate: 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.
The presence of the phenol moiety introduces a significant layer of complexity. The phenolic hydroxyl group is sensitive to oxidation and can react with strong electrophiles, potentially leading to unwanted side reactions and reduced yields of the desired product, 4-hydroxyacetophenone. Therefore, the choice of a deprotection reagent is not merely about efficiency but hinges on a delicate balance of reactivity and chemoselectivity. This guide provides a comparative analysis of common and alternative deprotection reagents, supported by mechanistic insights and experimental data, to empower researchers in making an informed and strategic choice.
Deprotection Pathways: A Mechanistic Overview
The cleavage of the robust carbon-sulfur bonds in a dithiolane typically proceeds via three main pathways. The choice of pathway dictates the reagents used and, critically, the final product obtained.
Diagram 1: Decision workflow for dithiolane deprotection.
Heavy Metal-Mediated Cleavage: The Classic, High-Toxicity Approach
Historically, salts of heavy metals, particularly mercury(II), have been the reagents of choice for dithiolane deprotection. The high affinity of the soft Lewis acid Hg²⁺ for the soft sulfur atoms of the dithiolane facilitates cleavage.[2]
Mechanism of Action (HgCl₂): The mechanism involves the formation of a Lewis acid-base adduct between the mercury salt and the sulfur atoms.[2] This weakens the C-S bonds, leading to ring-opening. Subsequent hydrolysis regenerates the carbonyl compound and produces a stable mercury-thiolate complex.[2]
Diagram 2: Simplified mechanism for heavy metal-mediated cleavage.
Performance and Considerations: Mercury(II) nitrate trihydrate has been shown to deprotect dithiolanes with exceptional speed, often in 1-4 minutes under solvent-free, solid-state conditions, yielding the parent carbonyl compounds in excellent yields (88-96%).[3][4]
However, the extreme toxicity of mercury compounds is a significant drawback. Their use poses severe health and environmental risks, and the disposal of mercury-containing waste is problematic. In the context of pharmaceutical development and modern "green chemistry" initiatives, these reagents are generally avoided unless all other methods fail.
Oxidative Cleavage: A More Versatile and Modern Strategy
Oxidative methods offer a compelling alternative to heavy metals. These reagents work by oxidizing the sulfur atoms, which destabilizes the thioacetal and facilitates hydrolysis. A variety of oxidative systems have been developed, with varying degrees of mildness and selectivity.
A. N-Halosuccinimides (NBS, NIS)
N-Iodosuccinimide (NIS) and N-Bromosuccinimide (NBS) are effective reagents for oxidative cleavage.[5][6] The reaction is typically performed in aqueous organic solvents. The electrophilic halogen initiates the reaction by attacking one of the sulfur atoms.
Causality and Selectivity: For the target substrate, the key concern is the potential for electrophilic aromatic substitution (halogenation) on the electron-rich phenol ring. The reaction conditions must be carefully controlled (e.g., temperature, stoichiometry) to favor dithiolane cleavage over ring bromination or iodination.
B. Hydrogen Peroxide with Iodine Catalyst (H₂O₂/I₂)
A particularly promising method for phenolic substrates is the use of 30% aqueous hydrogen peroxide activated by a catalytic amount of iodine (5 mol%).[7] This system operates under essentially neutral conditions in an aqueous micellar medium (using a surfactant like SDS), which enhances substrate solubility.[7]
Expertise & Experience: The true elegance of this system lies in its chemoselectivity. It has been demonstrated to tolerate a number of sensitive protecting groups, including phenols and amino groups, without causing overoxidation.[7] The use of water as the solvent and the catalytic nature of the iodine make this a significantly greener and safer alternative to both heavy metals and stoichiometric halogenating agents.[7]
Diagram 3: Workflow for the mild H₂O₂/I₂ deprotection method.
Reductive Desulfurization: An Alternative Transformation
It is crucial to distinguish deprotection (regeneration of the carbonyl) from desulfurization. Reagents like Raney Nickel (Raney Ni), a fine-grained nickel-aluminum alloy, do not regenerate the carbonyl. Instead, they catalyze the hydrogenolysis of the C-S bonds, replacing them with C-H bonds.[8][9]
Outcome for the Target Substrate: Treating 4-(2-Methyl-1,3-dithiolan-2-yl)phenol with Raney Ni would not yield 4-hydroxyacetophenone. It would produce 4-ethylphenol . This makes Raney Ni an unsuitable reagent for carbonyl regeneration but a powerful tool for converting a ketone into a methylene group via a thioacetal intermediate.[8]
Safety Note: Raney Nickel is pyrophoric when dry and must be handled with extreme care as a slurry in water or another solvent.[8]
Comparative Performance Data
| Reagent System | Typical Conditions | Time | Yield (%) | Key Advantages | Key Disadvantages & Substrate Considerations |
| Hg(NO₃)₂·3H₂O | Solid-state, grinding, RT | 1-4 min | 90-96%[4] | Extremely fast, high-yielding, solvent-free option. | Highly toxic, significant environmental and health risks. |
| N-Iodosuccinimide (NIS) | Acetone/H₂O, RT | 15-60 min | 85-95% | Effective, readily available. | Risk of phenol ring iodination. Requires careful optimization. |
| H₂O₂ (30%) / I₂ (cat.) | H₂O, SDS, 50°C | 30-60 min | 90-95%[7] | Highly chemoselective , safe for phenols, environmentally benign.[7] | Requires heating; surfactant may complicate purification. |
| TMSCl / NaI | Acetonitrile, RT | 24 h | ~90%[10] | Metal-free, mild conditions.[10] | Very long reaction times. |
| Raney Nickel | Ethanol, reflux | 2-8 h | >90% | Efficiently reduces C-S bonds. | Does not regenerate carbonyl ; produces an alkane. Pyrophoric.[8] |
Detailed Experimental Protocols
Protocol 1: Mild Deprotection using H₂O₂/I₂ (Recommended for Phenolic Substrate)
This protocol is adapted from Ganguly, N. G., & Barik, S. K. (2009).[7]
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(2-Methyl-1,3-dithiolan-2-yl)phenol (1 mmol, 210.3 mg).
-
Solvent and Surfactant: Add deionized water (5 mL) and sodium dodecyl sulfate (SDS) (0.2 mmol, 58 mg). Stir the mixture to form a suspension/emulsion.
-
Catalyst Addition: Add iodine (I₂) (0.05 mmol, 13 mg).
-
Reagent Addition: Slowly add 30% aqueous hydrogen peroxide (H₂O₂) (3 mmol, 0.34 mL) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 50°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Workup: Upon completion (typically 30-60 minutes), cool the reaction to room temperature. Quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure 4-hydroxyacetophenone.
Protocol 2: Classic Deprotection using Mercury(II) Nitrate (High-Toxicity Warning)
This protocol is adapted from Habibi, M. H., et al. (2003).[3][4]
WARNING: This procedure involves highly toxic mercury salts and must be performed in a certified fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). All waste must be disposed of as hazardous heavy metal waste.
-
Solid-State Mixing: In a clean agate mortar, place 4-(2-Methyl-1,3-dithiolan-2-yl)phenol (1 mmol, 210.3 mg).
-
Reagent Addition: Carefully add mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O) (2 mmol, 685.2 mg).
-
Reaction: Grind the two solids together gently with a pestle at room temperature. The reaction is typically complete within 1-4 minutes, often indicated by a color change. Monitor by TLC (by briefly quenching a small aliquot).
-
Workup: Add dichloromethane (CH₂Cl₂) (10 mL) to the mortar and triturate the solid.
-
Isolation: Filter the mixture through a pad of Celite® to remove the insoluble mercury salts. Wash the mortar and the filter cake with additional CH₂Cl₂ (2 x 5 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by flash chromatography to yield 4-hydroxyacetophenone.
Conclusion and Recommendation
The deprotection of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol requires a careful selection of reagents to ensure both high yield of the desired 4-hydroxyacetophenone and preservation of the sensitive phenol group.
-
Heavy metal reagents like Hg(NO₃)₂ offer unparalleled speed but are precluded from most modern applications due to their extreme toxicity.
-
Reductive desulfurization with Raney Nickel provides a completely different product (4-ethylphenol) and is therefore unsuitable for regenerating the parent ketone.
-
Oxidative methods present the most balanced approach. While reagents like NIS carry a risk of side reactions on the aromatic ring, the hydrogen peroxide/iodine catalyst system stands out as the superior choice .
For researchers and drug development professionals, the H₂O₂/I₂ method offers an optimal combination of efficiency, high chemoselectivity, operational simplicity, and a significantly improved safety and environmental profile.[7] Its demonstrated tolerance for phenolic groups makes it the most reliable and responsible choice for the deprotection of this specific substrate.
References
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Title: 1,3-Dithianes, 1,3-Dithiolanes Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid Source: Asian Journal of Chemistry URL: [Link]
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Title: Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate Source: ResearchGate URL: [Link]
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Title: A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System Source: Organic Chemistry Portal URL: [Link]
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Title: Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate Source: National Institutes of Health (NIH) URL: [Link]
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Title: Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN Source: ChemRxiv URL: [Link]
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Title: Reagent Friday: Raney Nickel Source: Master Organic Chemistry URL: [Link]
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Title: Desulfurization with Raney Nickel Source: ResearchGate URL: [Link]
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Title: 1,3-Dioxanes, 1,3-Dioxolanes Source: Organic Chemistry Portal URL: [Link]
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Title: A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System | Request PDF Source: ResearchGate URL: [Link]
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Title: Desulfurization with Raney Nickel: A Powerful Method for Organic Synthesis Source: Organic Reactions URL: [Link]
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Title: Mercury assisted deprotection of dithiane Source: Chemistry Stack Exchange URL: [Link]
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Title: Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using... Source: ARKAT USA URL: [Link]
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Title: Raney nickel Source: Wikipedia URL: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Data Validation of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol
Introduction: The Imperative of Structural Verification in Synthesis
In the realms of medicinal chemistry and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the invalidation of entire research programs. The target of our investigation, 4-(2-Methyl-1,3-dithiolan-2-yl)phenol, serves as an excellent case study. As a derivative of phenol, it holds potential as a building block for more complex molecules, possibly acting as a protected form of a phenolic ketone. Its validation requires a multi-faceted spectroscopic approach, where each technique provides a unique and complementary piece of the structural puzzle.
This guide provides an in-depth, experience-driven framework for the validation of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol. We will not only present the expected data but also delve into the causality behind the experimental choices, creating a self-validating system of protocols. This ensures that a researcher, having synthesized this compound, can confidently confirm its identity and purity against potential side-products or unreacted starting materials.
Predicted Spectroscopic Profile of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol
Given the relative scarcity of published experimental data for this specific molecule, we present a predicted spectroscopic profile based on foundational principles and data from structurally analogous compounds, such as 4-(1,3-dithiolan-2-yl)phenol and phenol itself.[1][2] This predictive approach is a critical skill for any synthetic chemist venturing into novel molecular territory.
Table 1: Predicted ¹H and ¹³C NMR Data (500 MHz, DMSO-d₆)
| ¹H NMR | Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | ¹³C NMR | Assignment | Predicted Shift (δ, ppm) | DEPT-135 |
| Phenolic OH | H-O | ~9.5 | Singlet (broad) | 1H | C-OH | C1 | ~157.0 | No Signal |
| Aromatic | H-2, H-6 | ~7.3 | Doublet | 2H | Aromatic CH | C2, C6 | ~128.0 | Positive |
| Aromatic | H-3, H-5 | ~6.8 | Doublet | 2H | Aromatic CH | C3, C5 | ~115.0 | Positive |
| Dithiolane | -S-CH₂-CH₂-S- | ~3.4 | Multiplet | 4H | Dithiolane CH₂ | C8, C9 | ~40.0 | Negative |
| Methyl | -CH₃ | ~1.8 | Singlet | 3H | Quaternary C | C7 | ~65.0 | No Signal |
| Methyl CH₃ | C10 | ~25.0 | Positive |
Causality: The choice of DMSO-d₆ as a solvent is deliberate. Its ability to form hydrogen bonds prevents the rapid exchange of the phenolic proton, allowing it to be observed as a distinct, albeit often broad, singlet.[2] In contrast, using CDCl₃ would likely lead to the proton signal being broadened into obscurity or exchanging with residual water.
Table 2: Expected Mass Spectrometry and IR Data
| Technique | Parameter | Expected Observation | Rationale |
| MS (ESI+) | [M+H]⁺ | m/z 213.05 | Corresponds to the molecular formula C₁₀H₁₃OS₂⁺ |
| MS (ESI+) | [M+Na]⁺ | m/z 235.03 | Common sodium adduct, aids in confirming molecular weight |
| MS (EI) | Key Fragments | m/z 153, 121, 107 | Loss of the dithiolane moiety, cleavage of the C-S bonds |
| IR | O-H stretch (phenol) | ~3300 cm⁻¹ (broad) | Characteristic of a hydrogen-bonded hydroxyl group |
| IR | C-O stretch (phenol) | ~1230 cm⁻¹ | Strong absorption typical for aryl ethers/phenols |
| IR | Aromatic C=C stretch | ~1600, ~1500 cm⁻¹ | Indicates the presence of the benzene ring |
| IR | C-S stretch | ~750-600 cm⁻¹ (weak) | Often weak but indicative of the dithiolane group |
The Spectroscopic Validation Workflow: A Self-Validating System
The core of trustworthy validation lies in a logical, multi-step workflow where results from one technique corroborate another. This process is not merely a checklist but a dynamic intellectual exercise in structure confirmation.
Caption: The overall workflow for spectroscopic data validation.
Experimental Protocols: Ensuring High-Fidelity Data
The quality of a validation is contingent upon the quality of the data acquired. The following protocols are designed to yield high-fidelity spectra suitable for unambiguous structural elucidation.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10-15 mg of the purified, dry compound into a clean NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆. The choice of a deuterated solvent is critical to avoid large, interfering solvent signals in the ¹H NMR spectrum.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, particulate-free solution is essential.
-
Shimming: Insert the sample into the spectrometer. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Rationale: Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. The spectral window should encompass all expected signals, typically from -1 to 12 ppm.[3]
-
-
¹³C{¹H} and DEPT-135 Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires a significantly longer acquisition time than the ¹H spectrum.
-
Subsequently, run a DEPT-135 experiment.
-
Rationale: The standard ¹³C spectrum confirms the number of unique carbon environments. The DEPT-135 experiment is invaluable as it differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent. This is a crucial self-validation step for assigning the dithiolane and methyl carbons.[4][5]
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Method: Infuse the sample directly or via flow injection. Acquire data in positive ion mode.
-
Data Analysis:
-
Extract the exact mass for the [M+H]⁺ and [M+Na]⁺ ions.
-
Use the instrument's software to calculate the elemental formula based on the exact mass.
-
Rationale: HRMS provides an exact mass measurement with sub-ppm accuracy. This allows for the unambiguous determination of the elemental formula, which is one of the most definitive pieces of evidence for a compound's identity, far superior to low-resolution mass data.[6]
-
Comparison Guide: Target Compound vs. Key Precursor
A critical aspect of validation is confirming that the intended reaction has occurred. We must demonstrate that the acquired data matches our product and, equally important, does not match the starting material. A likely precursor for our target compound is 4-hydroxyacetophenone .
Caption: Key spectroscopic differences distinguishing the product from its precursor.
This comparison forms a logical AND gate for validation: the data must show the presence of dithiolane signals AND the absence of the ketone signals.
-
¹³C NMR: The most dramatic change occurs in the ¹³C NMR spectrum. The downfield signal of the ketone carbon in 4-hydroxyacetophenone (typically >195 ppm) will be entirely absent. In its place, new signals corresponding to the dithiolane carbons will appear in the aliphatic region (~25-65 ppm). This is an unambiguous indicator of the reaction's success.
-
IR Spectroscopy: The sharp, strong carbonyl (C=O) stretch of the ketone in the starting material (around 1680 cm⁻¹) will be absent in the product's spectrum. The appearance of a broad O-H stretch and weak C-S stretches provides further evidence for the product.
-
¹H NMR: The singlet for the acetyl methyl group in the starting material (around 2.5 ppm) will be replaced by a new singlet for the dithiolane's methyl group, shifted upfield to around 1.8 ppm. Most diagnostically, the complex multiplet for the four dithiolane protons will appear around 3.4 ppm, a clear signature of the newly formed ring.
Conclusion
The validation of a chemical structure like 4-(2-Methyl-1,3-dithiolan-2-yl)phenol is a comprehensive process that relies on the synergistic interpretation of multiple spectroscopic techniques. By establishing a predicted data profile, adhering to rigorous experimental protocols for data acquisition, and logically comparing the results against both predictions and plausible alternatives, researchers can achieve a high degree of confidence in their synthetic outcomes. This guide provides the framework and the underlying scientific rationale to perform such a validation, emphasizing that true scientific integrity is achieved not just by listing data, but by understanding and explaining it within a self-consistent, evidence-based narrative.
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PubChem. 2-Methyl-1,3-dithiolane. National Center for Biotechnology Information. [Link]
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ResearchGate. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol.[Link]
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National Center for Biotechnology Information. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol.[Link]
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The Good Scents Company. 2-methyl-1,3-dithiolane.[Link]
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Fisher Scientific. 2-Methyl-1,3-dithiolane, 99%.[Link]
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IUPAC. Development of a Standard for FAIR Data Management of Spectroscopic Data.[Link]
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PubMed. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol.[Link]
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ATB (Automated Topology Builder). 4-(1,3-DITHIOLAN-2-YL)PHENOL.[Link]
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DOD DENIX. General Data Validation Guidelines.[Link]
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Environmental Protection Agency (EPA). Guidance on Environmental Data Verification and Data Validation.[Link]
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ChemRxiv. IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles.[Link]
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IUPAC. Updating IUPAC spectroscopy recommendations and data standards.[Link]
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Nuclear Regulatory Commission. Radioanalytical Data Validation - Guide.[Link]
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NIST. Atomic Spectra Database Lines Form.[Link]
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ResearchGate. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol.[Link]
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ResearchGate. Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine.[Link]
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YouTube. Version 3.0 of NIST Search for the Identification of unknowns from EI GC-MS Analyses.[Link]
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A Definitive Guide to the Structural Confirmation of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol using 2D NMR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, technically-focused walkthrough for confirming the molecular structure of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol, a compound of interest in various chemical research domains. We will move beyond one-dimensional Nuclear Magnetic Resonance (NMR) and delve into the power of two-dimensional (2D) NMR techniques. This guide will not only detail the "how" but, more critically, the "why" behind the experimental choices, ensuring a self-validating approach to structural confirmation.
The Challenge: Beyond 1D NMR
While 1D ¹H and ¹³C NMR provide essential information about the chemical environment and number of protons and carbons, complex molecules can present overlapping signals and ambiguous connectivities.[1][2] For 4-(2-Methyl-1,3-dithiolan-2-yl)phenol, key questions to be definitively answered are:
-
The substitution pattern of the phenol ring.
-
The connectivity between the dithiolane ring and the phenol ring.
-
The placement of the methyl group on the dithiolane ring.
2D NMR spectroscopy addresses these challenges by spreading the NMR information across two frequency axes, revealing correlations between nuclei that are not apparent in 1D spectra.[3]
The Toolkit: A Multi-faceted 2D NMR Approach
To unequivocally confirm the structure of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle. The primary techniques we will discuss are:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds.[3][4][5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a carbon atom (¹H-¹³C one-bond correlations).[4][6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[4][6][8]
Experimental Protocol: A Self-Validating Workflow
This section outlines the step-by-step methodology for acquiring high-quality 2D NMR data for 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.
Sample Preparation
-
Compound: 4-(2-Methyl-1,3-dithiolan-2-yl)phenol (Purity: >95%)
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules, while DMSO-d₆ can be useful for compounds with exchangeable protons like the phenolic hydroxyl group.
-
Concentration: 10-20 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent. Ensure the sample is fully dissolved to avoid signal broadening.[4]
-
NMR Tube: Use a high-quality, clean 5 mm NMR tube.
Instrument Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.
-
1D Spectra: First, acquire standard 1D ¹H and ¹³C{¹H} spectra. These are essential for referencing and for comparison with the 2D data.
-
2D Experiments:
-
COSY: A standard gradient-enhanced COSY (gCOSY) experiment is typically sufficient.
-
HSQC: A phase-sensitive gradient-enhanced HSQC experiment is preferred as it allows for the determination of the multiplicity of carbon signals (CH, CH₂, CH₃).
-
HMBC: A gradient-enhanced HMBC experiment is crucial for long-range correlations. The long-range coupling constant (ⁿJCH) should be optimized, typically around 8 Hz, to observe both two- and three-bond correlations.[4][6]
-
Caption: A streamlined workflow for 2D NMR data acquisition and analysis.
Data Interpretation: Piecing Together the Molecular Puzzle
The following sections detail the expected correlations in the 2D NMR spectra of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol and how they confirm its structure.
Predicted ¹H and ¹³C Chemical Shifts
For clarity, we will refer to the atoms using the numbering scheme in the diagram below. The predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy.
Structure of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1' | C | - | ~155 |
| 2', 6' | CH | ~7.2-7.4 | ~128 |
| 3', 5' | CH | ~6.8-7.0 | ~115 |
| 4' | C | - | ~130 |
| 2 | C | - | ~60-70 |
| 4, 5 | CH₂ | ~3.3-3.6 | ~40-45 |
| Me | CH₃ | ~1.8-2.0 | ~25-30 |
| OH | OH | Variable (e.g., 4-8 in DMSO-d₆) | - |
COSY Analysis: Unveiling the Proton Network
The COSY spectrum reveals which protons are coupled to each other.[9][10][11] For 4-(2-Methyl-1,3-dithiolan-2-yl)phenol, we expect to see the following key correlations:
-
Aromatic Region: A strong cross-peak between the protons at C-2'/C-6' and C-3'/C-5'. This confirms their adjacency on the phenol ring and supports the 1,4-disubstitution pattern.
-
Dithiolane Ring: A correlation between the geminal protons on C-4 and C-5 is expected, although this may be complex if they are not chemically equivalent. More importantly, we do not expect to see a correlation between the methyl protons and any other protons, as they are separated by a quaternary carbon.
HSQC Analysis: Direct Proton-Carbon Connections
The HSQC spectrum definitively links each proton to the carbon it is directly attached to.[6][7][12] This is a crucial step in assigning the ¹³C spectrum.
-
Aromatic Protons: The protons at ~7.2-7.4 ppm will correlate with the carbon at ~128 ppm (C-2'/C-6'), and the protons at ~6.8-7.0 ppm will correlate with the carbon at ~115 ppm (C-3'/C-5').
-
Dithiolane Methylene Protons: The protons in the range of ~3.3-3.6 ppm will show a correlation to the carbon at ~40-45 ppm (C-4/C-5).
-
Methyl Protons: The singlet at ~1.8-2.0 ppm will correlate with the carbon at ~25-30 ppm (C-Me).
HMBC Analysis: The Long-Range View for Final Confirmation
The HMBC spectrum is arguably the most powerful tool for this structural elucidation, as it reveals long-range (2-3 bond) ¹H-¹³C correlations, connecting the different fragments of the molecule.[6][13][14]
Caption: A diagram illustrating crucial HMBC correlations.
Key Expected HMBC Correlations:
-
Methyl Group to Dithiolane Ring: The methyl protons (~1.8-2.0 ppm) will show a two-bond correlation (²J) to the quaternary carbon C-2 (~60-70 ppm) and a three-bond correlation (³J) to the methylene carbons C-4 and C-5 (~40-45 ppm). This definitively places the methyl group on C-2.
-
Phenol Ring to Dithiolane Ring: The aromatic protons H-2'/H-6' (~7.2-7.4 ppm) will exhibit a crucial three-bond correlation (³J) to the quaternary carbon C-2 of the dithiolane ring. This unambiguously establishes the connectivity between the two ring systems.
-
Within the Phenol Ring: The aromatic protons H-2'/H-6' will also show a two-bond correlation (²J) to the quaternary carbon C-4' (~130 ppm), further confirming the substitution pattern.
-
Dithiolane Methylene to Quaternary Carbon: The methylene protons H-4/H-5 (~3.3-3.6 ppm) will show a two-bond correlation (²J) to the quaternary carbon C-2.
Comparison with an Alternative Structure
To highlight the diagnostic power of this 2D NMR approach, let's consider a plausible alternative structure: 4-(2-Phenyl-1,3-dithiolan-2-yl)methanol. In this hypothetical isomer, the HMBC spectrum would be significantly different. For instance, the methylene protons of the methanol group would show a two-bond correlation to the quaternary carbon of the dithiolane ring, a correlation that is absent in our target molecule.
Conclusion
By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we can confidently and unequivocally confirm the structure of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol. The causality behind this experimental strategy is clear: COSY establishes the proton-proton connectivities within individual spin systems, HSQC maps protons to their directly attached carbons, and HMBC provides the long-range correlations that piece the entire molecular puzzle together. This multi-technique, self-validating approach leaves no room for ambiguity and stands as a robust method for the structural elucidation of complex organic molecules in a research and development setting.
References
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
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San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
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YouTube. (2020, November 3). Introduction to HMBC. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). CF NMR CEITEC. Retrieved from [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CF NMR CEITEC. Retrieved from [Link]
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YouTube. (2022, March 3). 2D-COSY NMR spectrum | How to read COSY Spectrum?. Retrieved from [Link]
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anuchem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
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University of Ottawa. (2017, April 25). HMBC vs. H2BC. NMR Facility Blog. Retrieved from [Link]
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A Senior Application Scientist's Guide to Lewis Acids in 1,3-Dithiolane Synthesis: A Comparative Study
For researchers, scientists, and professionals in the dynamic field of drug development, the strategic protection of carbonyl groups is a cornerstone of successful multi-step organic synthesis. Among the arsenal of protective strategies, the formation of 1,3-dithiolanes stands out for its robustness and the versatility of the resulting thioacetal. The selection of an appropriate catalyst for this transformation is critical, directly impacting reaction efficiency, selectivity, and overall yield. This in-depth technical guide provides a comparative analysis of various Lewis acids for the synthesis of 1,3-dithiolanes, supported by experimental data, to empower you in making informed decisions for your synthetic endeavors.
The Indispensable Role of 1,3-Dithiolanes in Synthesis
1,3-Dithiolanes are cyclic thioacetals formed by the reaction of a carbonyl compound with 1,2-ethanedithiol. Their stability under both acidic and basic conditions makes them excellent protecting groups for aldehydes and ketones.[1] This stability is crucial in complex synthetic pathways where other functional groups need to be manipulated without affecting the carbonyl moiety.
The Engine of the Reaction: The Lewis Acid-Catalyzed Mechanism
The synthesis of 1,3-dithiolanes is most effectively catalyzed by Lewis acids. The fundamental principle of this catalysis lies in the activation of the carbonyl group. The Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and rendering the carbonyl carbon significantly more electrophilic. This heightened electrophilicity facilitates the nucleophilic attack by the sulfur atoms of 1,2-ethanedithiol.
The generally accepted mechanism proceeds through the following key steps:
-
Activation of the Carbonyl Group: The Lewis acid (LA) reversibly coordinates to the oxygen atom of the carbonyl compound, increasing the electrophilicity of the carbonyl carbon.
-
Initial Nucleophilic Attack: One of the sulfur atoms of 1,2-ethanedithiol attacks the activated carbonyl carbon, forming a hemithioacetal intermediate.
-
Proton Transfer and Water Elimination: A proton transfer, often facilitated by the reaction medium or the Lewis acid-base adduct, leads to the formation of a sulfonium ion. Subsequent elimination of a water molecule generates a thionium ion.
-
Intramolecular Cyclization: The second sulfur atom of the dithiol attacks the thionium ion in an intramolecular fashion, leading to the formation of the five-membered 1,3-dithiolane ring.
-
Catalyst Regeneration: The Lewis acid is regenerated, allowing it to participate in another catalytic cycle.
Caption: Generalized workflow of Lewis acid-catalyzed 1,3-dithiolane synthesis.
A Comparative Analysis of Lewis Acid Performance
The efficacy of a Lewis acid catalyst in 1,3-dithiolane synthesis is a function of several factors, including its intrinsic acidity, steric hindrance, and compatibility with the reaction conditions. To provide an objective comparison, we have compiled experimental data for the thioacetalization of benzaldehyde with 1,2-ethanedithiol using a variety of Lewis acids.
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Metal Triflates | ||||||
| Sc(OTf)₃ | 0.1 | CH₂Cl₂ | Room Temp. | 15 min | 98 | [2] |
| In(OTf)₃ | 5 | Neat | Room Temp. | 15 min | 95 | [3] |
| Cu(OTf)₂ | 2 | Neat | Room Temp. | 30 min | 94 | [3] |
| Y(OTf)₃ | 5 | Neat | Room Temp. | 45 min | 92 | [3] |
| Metal Halides | ||||||
| InCl₃ | 10 | CH₂Cl₂ | Room Temp. | 1.5 h | 95 | [3] |
| SnCl₂·2H₂O | 10 | Neat | 80 | 30 min | 96 | [3] |
| BF₃·OEt₂ | Stoichiometric | Dichloromethane | 0 to RT | 2-4 h | ~90 | [4] |
| Other Catalysts | ||||||
| Iodine (I₂) | 10 | CH₂Cl₂ | Room Temp. | 30 min | 95 | [5] |
| Tungstate Sulfuric Acid | 1.5 | Neat | 50 | 10 min | 98 |
Disclaimer: The data presented in this table is compiled from various sources and may have been generated under slightly different experimental conditions. It is intended for comparative purposes and to guide catalyst selection.
From the data, it is evident that several Lewis acids can effectively catalyze the formation of 1,3-dithiolanes with high yields. Metal triflates, particularly Scandium(III) triflate, demonstrate exceptional activity at very low catalyst loadings and mild conditions.[2] Tin(II) chloride dihydrate also proves to be a highly efficient and cost-effective catalyst, especially under solvent-free conditions.[3] Iodine, a mild and readily available Lewis acid, offers an excellent alternative for this transformation.[5]
Experimental Protocols: A Practical Guide
To translate theory into practice, we provide detailed, step-by-step methodologies for 1,3-dithiolane synthesis using two exemplary Lewis acids: Scandium(III) triflate and Tin(II) chloride dihydrate.
Protocol 1: Scandium(III) Triflate-Catalyzed Synthesis of 2-Phenyl-1,3-dithiolane
This protocol highlights the use of a highly efficient and recyclable metal triflate catalyst.[2]
Caption: Experimental workflow for Sc(OTf)₃-catalyzed 1,3-dithiolane synthesis.
Methodology:
-
To a solution of benzaldehyde (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask, add 1,2-ethanedithiol (1.2 mmol).
-
Add Scandium(III) triflate (0.01 mmol, 1 mol%) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-phenyl-1,3-dithiolane.
Protocol 2: Tin(II) Chloride Dihydrate-Catalyzed Solvent-Free Synthesis of 2-Phenyl-1,3-dithiolane
This protocol showcases an environmentally friendly and efficient method using a readily available and inexpensive Lewis acid.[3]
Caption: Experimental workflow for SnCl₂·2H₂O-catalyzed 1,3-dithiolane synthesis.
Methodology:
-
In a round-bottom flask, mix benzaldehyde (1.0 mmol), 1,2-ethanedithiol (1.2 mmol), and Tin(II) chloride dihydrate (0.1 mmol, 10 mol%).
-
Heat the reaction mixture at 80°C with stirring. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add diethyl ether (20 mL) to the reaction mixture.
-
Wash the organic layer with 10% aqueous sodium hydroxide solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the 2-phenyl-1,3-dithiolane. Further purification can be performed by chromatography if necessary.
Conclusion and Future Outlook
The choice of Lewis acid for 1,3-dithiolane synthesis is a critical parameter that can be tailored to the specific requirements of a synthetic route. For reactions demanding high efficiency and mild conditions, metal triflates such as Scandium(III) triflate are excellent choices. For large-scale synthesis where cost and environmental impact are primary concerns, catalysts like Tin(II) chloride dihydrate under solvent-free conditions offer a compelling alternative.
The ongoing development of novel Lewis acid catalysts, including recoverable and reusable systems, continues to expand the synthetic chemist's toolkit. By understanding the underlying mechanistic principles and having access to comparative data and robust protocols, researchers can navigate the complexities of carbonyl protection with greater confidence and efficiency, ultimately accelerating the pace of drug discovery and development.
References
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Spitler, E. L., & Dichtel, W. R. (2010). Lewis acid-catalysed formation of boronate ester-linked covalent organic frameworks. Nature Chemistry, 2(8), 672-677. [Link]
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Firouzabadi, H., Iranpoor, N., & Hazarkhani, H. (2001). Iodine as a remarkable and mild catalyst for the efficient and chemoselective thioacetalization of carbonyl compounds and transthioacetalization of acetals. The Journal of Organic Chemistry, 66(22), 7527-7529. [Link]
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Seebach, D. (1979). Methods of reactivity umpolung. Angewandte Chemie International Edition in English, 18(4), 239-258. [Link]
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Karimi, B., & Ma'mani, L. (2003). Scandium (III) triflate as an efficient and recyclable catalyst for chemoselective conversion of carbonyl compounds to 1, 3-oxathiolanes. Synthesis, 2003(16), 2503-2506. [Link]
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Roesky, H. W., Andruh, M., & Kennepohl, P. (2016). Lewis acid–base adducts of group 13 elements: synthesis, structure and reactivity toward benzaldehyde. Dalton Transactions, 45(34), 13325-13333. [Link]
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Yan, Z., & Steiner, A. (2019). Synthesis of functional 1, 2-dithiolanes from 1, 3-bis-tert-butyl thioethers. Organic letters, 21(15), 5963-5966. [Link]
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Spitler, E. L., Giovino, M. R., White, S. L., & Dichtel, W. R. (2011). A mechanistic study of Lewis acid-catalyzed covalent organic framework formation. Chemical Science, 2(8), 1588-1594. [Link]
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Karimi, B., & Ma’mani, L. (2003). Scandium (III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1, 3-Oxathiolanes. Synthesis, 2003(16), 2503-2506. [Link]
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Spitler, E. L., & Dichtel, W. R. (2011). A mechanistic study of Lewis acid-catalyzed covalent organic framework formation. Chemical Science, 2(8), 1588-1594. [Link]
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Zare, A., & Meraj, F. (2012). Highly efficient, and fast solid state deprotection of 1, 3-dithianes and 1, 3-dithiolanes using mercury (II) nitrate trihydrate. E-Journal of Chemistry, 9(4), 2135-2141. [Link]
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Jung, M. E., & Kiankarimi, M. (1999). Synthesis of highly substituted cyclohexenes via mixed Lewis acid-catalyzed Diels-Alder reactions of high-and low-electron-demand types. The Journal of organic chemistry, 64(8), 2968-2979. [Link]
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Corey, E. J., & Seebach, D. (1975). 1, 3-Dithiane. Organic Syntheses, 55, 72. [Link]
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Kumar, S. (2020, October 19). Preparations of aldehydes and Ketones from 1,3-dithiane [Video]. YouTube. [Link]
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Van der Mauten, T. F., De Wispelaere, K., De Vreese, R., Van Speybroeck, V., & Stevens, C. V. (2016). Insight in the activity and diastereoselectivity of various Lewis acid catalysts for the citronellal cyclization. Catalysis Science & Technology, 6(18), 6828-6840. [Link]
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A Senior Application Scientist's Guide to Dithiolane Deprotection: A Comparative Analysis of Yields and Protocols
In the landscape of synthetic organic chemistry, the 1,3-dithiolane group stands as a stalwart protector of carbonyl functionalities. Its remarkable stability under both acidic and basic conditions renders it an invaluable tool in the construction of complex molecular architectures. However, the true measure of a protecting group's utility lies not only in its resilience but also in the efficiency and selectivity with which it can be cleaved. This guide offers a comprehensive comparison of prevalent dithiolane deprotection protocols, providing researchers, scientists, and drug development professionals with the experimental data and mechanistic insights necessary to make informed decisions in their synthetic endeavors.
This document is structured to provide a deep dive into the chemical principles and practical applications of various deprotection strategies. We will explore oxidative, reductive, and acid-catalyzed methods, presenting detailed, step-by-step protocols and critically evaluating their performance based on reported yields.
The Strategic Unveiling: Choosing Your Deprotection Pathway
The selection of an appropriate dithiolane deprotection method is a critical decision that can significantly impact the overall success of a synthetic route. The ideal protocol should offer high yields, be compatible with other functional groups present in the molecule, and proceed under conditions that are both practical and safe. The primary pathways for dithiolane cleavage can be broadly categorized as follows:
-
Oxidative Cleavage: These methods involve the oxidation of the sulfur atoms, which facilitates the hydrolysis of the dithiolane ring to regenerate the carbonyl group.
-
Reductive Desulfurization: In contrast to cleavage that restores the carbonyl, reductive methods remove the sulfur atoms entirely, typically yielding a methylene group.
-
Acid-Catalyzed Hydrolysis: This approach relies on the use of strong acids, often in combination with a scavenger for the liberated thiol, to drive the hydrolysis of the dithiolane.
-
Metal-Mediated Deprotection: Certain metal salts exhibit a high affinity for sulfur and can be employed to facilitate the cleavage of the C-S bonds.
The following sections will delve into the specifics of each of these approaches, providing a comparative analysis of their yields and a practical guide to their implementation.
Comparative Yield Analysis of Dithiolane Deprotection Protocols
The efficacy of a deprotection protocol is most directly measured by the yield of the desired carbonyl compound. The following table summarizes a selection of reported yields for various dithiolane deprotection methods, offering a snapshot of their comparative performance across a range of substrates. It is important to note that yields can be highly substrate-dependent, and the conditions provided represent a general guideline.
| Category | Reagent(s) | Typical Conditions | Substrate Example | Yield (%) | Reference(s) |
| Oxidative | H₂O₂ / I₂ (cat.) / SDS | Water, rt, 30 min | 2-Phenyl-1,3-dithiolane | up to 95 | [1][2] |
| o-Iodoxybenzoic acid (IBX) | Water, β-cyclodextrin, rt | Various thioacetals/thioketals | Excellent | [1] | |
| N-Bromosuccinimide (NBS) | Acetone/Water, 0 °C to rt | 2-Phenyl-1,3-dithiane | ~90 | [3] | |
| Ceric Ammonium Nitrate (CAN) | CH₃CN/H₂O | 2-Aryl-1,3-dithianes | High | [4] | |
| Acid-Catalyzed | Polyphosphoric acid (PPA) / Acetic acid | 20-45 °C, 3-8 h | Various thioketals | >80 | [5] |
| Metal-Mediated | Hg(NO₃)₂·3H₂O | Solid-state, grinding, rt, 1-4 min | 2-(3-Nitrophenyl)-1,3-dithiane | 95 | [4] |
| Reductive | Raney Nickel | Ethanol, reflux | Thioacetals | (Desulfurization to CH₂) | [6] |
I. Oxidative Deprotection: A Versatile and High-Yielding Approach
Oxidative methods are among the most widely employed for dithiolane deprotection due to their generally high yields and mild reaction conditions. The underlying principle involves the oxidation of the sulfur atoms to a higher oxidation state, which weakens the C-S bonds and facilitates hydrolysis.
A. Hypervalent Iodine Reagents: IBX and DMP
o-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) are powerful and versatile hypervalent iodine reagents that have found widespread use in organic synthesis, including the deprotection of dithiolanes. These reagents offer the advantage of often proceeding under neutral conditions and with high chemoselectivity.[1]
Mechanism of Action: The deprotection mechanism is believed to involve the initial coordination of the sulfur atoms to the iodine center. This is followed by an oxidative cleavage of the C-S bonds and subsequent hydrolysis to yield the carbonyl compound.
Caption: Oxidative deprotection of dithiolane with IBX.
Experimental Protocol: Deprotection using IBX in Water [1]
-
Reaction Setup: To a solution of the dithiolane (1 mmol) in water, add β-cyclodextrin.
-
Reagent Addition: Add o-iodoxybenzoic acid (IBX) to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated aqueous sodium thiosulfate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
B. N-Halosuccinimides (NBS): A Readily Available and Efficient Reagent
N-Bromosuccinimide (NBS) is a common and cost-effective reagent for oxidative deprotection. The reaction is typically fast and can be performed under mild conditions.[3]
Causality of Experimental Choices: The use of a mixed solvent system like acetone/water is crucial. Acetone helps to solubilize the organic substrate, while water is necessary for the final hydrolysis step. Conducting the reaction at low temperatures (0 °C) initially helps to control the exothermicity of the reaction and minimize potential side reactions.
Experimental Protocol: Deprotection using NBS [3]
-
Reaction Setup: Dissolve the dithiolane derivative in a mixture of acetone and water (e.g., 9:1 v/v).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath and add N-Bromosuccinimide (NBS) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to warm to room temperature while monitoring by TLC.
-
Work-up: Once the reaction is complete, quench the excess NBS by adding a saturated aqueous solution of sodium thiosulfate.
-
Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the product by chromatography.
Caption: General workflow for NBS-mediated deprotection.
II. Reductive Desulfurization: From Dithiolane to Methylene
In certain synthetic strategies, the complete removal of the sulfur atoms to form a methylene group is desired. This transformation, known as desulfurization, is most commonly achieved using Raney Nickel.[6]
Mechanism of Action: Raney Nickel is a fine-grained, porous nickel catalyst that is saturated with hydrogen. The desulfurization process involves the hydrogenolysis of the C-S bonds on the surface of the catalyst.
Caption: Reductive desulfurization of dithiolane with Raney Nickel.
Experimental Protocol: Desulfurization with Raney Nickel
-
Catalyst Preparation: Carefully wash commercially available Raney Nickel with a suitable solvent (e.g., ethanol) to remove the storage solution.
-
Reaction Setup: To a solution of the dithiolane in ethanol, add the washed Raney Nickel.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, carefully filter the hot solution to remove the Raney Nickel. Caution: Raney Nickel is pyrophoric and should be handled with care.
-
Purification: Concentrate the filtrate and purify the resulting product by chromatography or distillation.
III. Acid-Catalyzed Deprotection: A Classic Approach
The use of strong acids to hydrolyze dithiolanes is a long-standing method. Polyphosphoric acid (PPA) in the presence of acetic acid has been reported as an effective system for this transformation.[5]
Causality of Experimental Choices: Polyphosphoric acid serves as a strong acid catalyst and a dehydrating agent. The addition of a small amount of acetic acid has been shown to be crucial for high yields, likely by facilitating the initial protonation steps and acting as a co-solvent.[5]
Experimental Protocol: Deprotection using PPA and Acetic Acid [5]
-
Reaction Setup: In a round-bottom flask, place the dithiolane derivative.
-
Reagent Addition: Add an excess of polyphosphoric acid and a few drops of glacial acetic acid.
-
Reaction Conditions: Stir the viscous mixture at a temperature between 25-45 °C for 3-8 hours.
-
Work-up: Carefully pour the reaction mixture into ice water and extract the product with an organic solvent.
-
Purification: Neutralize the aqueous layer before disposal. Wash, dry, and concentrate the organic extracts. Purify the crude product as needed.
IV. Metal-Mediated Deprotection: Leveraging Sulfur's Affinity
The high affinity of certain metal ions for sulfur can be exploited for dithiolane deprotection. Mercury(II) salts have historically been used, though their toxicity is a significant drawback.[4]
Mechanism of Action: The metal ion coordinates to the sulfur atoms, acting as a Lewis acid to activate the C-S bonds towards cleavage and subsequent hydrolysis.
Experimental Protocol: Deprotection using Mercury(II) Nitrate (Solid-State) [4]
-
Reaction Setup: In a mortar, combine the dithiolane derivative and mercury(II) nitrate trihydrate.
-
Reaction: Grind the solid mixture with a pestle at room temperature for 1-4 minutes.
-
Work-up: After completion (monitored by TLC), wash the solid mixture with a suitable solvent (e.g., acetonitrile).
-
Purification: Filter the mixture and evaporate the solvent. The crude product can be purified by flash chromatography.
Conclusion and Future Outlook
The deprotection of dithiolanes is a well-established and essential transformation in organic synthesis. This guide has provided a comparative overview of some of the most common and effective protocols, highlighting the diversity of available methods.
Key Takeaways:
-
Oxidative methods , particularly those employing hypervalent iodine reagents, often provide high yields under mild, neutral conditions, making them a first choice for many applications.
-
Reductive desulfurization with Raney Nickel offers a distinct synthetic outcome, converting the protected carbonyl into a methylene group.
-
Acid-catalyzed and metal-mediated methods provide alternative strategies, though they may involve harsher conditions or the use of toxic reagents.
The ongoing development of new reagents and methodologies, particularly those that are more environmentally benign ("green"), will continue to refine the art of dithiolane deprotection. Researchers are encouraged to consider the specific requirements of their synthetic targets when selecting a deprotection strategy, and to consult the primary literature for the most up-to-date and optimized procedures.
References
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-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]
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- Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis.
-
MDPI. (n.d.). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. [Link]
-
ResearchGate. (n.d.). Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes.... [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. [Link]
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A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 4-(2-Methyl-1,3-dithiolan-2-yl)phenol
Introduction: The Imperative of Purity in Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the integrity of a synthesized compound is paramount. The molecule at the center of our discussion, 4-(2-Methyl-1,3-dithiolan-2-yl)phenol, serves as a key intermediate where structural precision and purity directly influence the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] Synthesized typically through the acid-catalyzed reaction of 4-hydroxyacetophenone with 1,2-ethanedithiol, this compound is susceptible to contamination from unreacted starting materials, reaction by-products, and residual solvents.[3][4]
This guide provides an in-depth, comparative analysis of the primary analytical techniques used to assess the purity of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol. As researchers and drug development professionals, selecting the appropriate analytical method is not merely a procedural choice; it is a foundational step in validating the integrity of your work and ensuring the reliability of your results.[5][6] We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights into the strengths and limitations of each technique for this specific molecule.
Orthogonal Approaches: A Multi-Faceted View of Purity
No single analytical method can provide a complete picture of a compound's purity. A robust purity assessment strategy relies on an orthogonal approach, employing multiple techniques that measure different chemical and physical properties. This ensures that a wide range of potential impurities—structurally similar molecules, isomers, residual solvents, and inorganic contaminants—are detected and quantified.[7] For 4-(2-Methyl-1,3-dithiolan-2-yl)phenol, we will focus on a powerful combination of chromatographic and spectroscopic methods.
Comparative Analysis of Core Purity Assessment Techniques
We will now dissect the most effective analytical techniques for our target compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[8][9]
-
Expertise & Causality: For 4-(2-Methyl-1,3-dithiolan-2-yl)phenol, a reverse-phase HPLC (RP-HPLC) method using a C18 column is the logical starting point. The decision is based on the molecule's moderate polarity, attributed to the phenolic hydroxyl group and the dithiolane ring. The phenol moiety contains a chromophore that absorbs UV light, making a UV-Vis detector a straightforward and effective choice for detection and quantification. The primary goal is to develop a method that can separate the main compound from its key potential impurities, such as the starting 4-hydroxyacetophenone, which is more polar, and any non-polar by-products.
-
Strengths:
-
High Resolution: Capable of separating structurally similar impurities from the main peak.
-
Quantitative Accuracy: When properly validated, HPLC provides highly accurate and precise quantification of purity, often expressed as area percent.[10]
-
Versatility: Suitable for a broad range of phenolic compounds.[11][12]
-
-
Limitations:
-
Requires a Chromophore: While our compound has a UV-active phenol ring, impurities lacking a chromophore may go undetected. In such cases, coupling HPLC with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) is a superior alternative.[8]
-
Co-elution Risk: Structurally very similar impurities may co-elute with the main peak, masking their presence. Method development must be rigorous to ensure specificity.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellence in Volatile Impurity Profiling
GC-MS is an exceptionally powerful technique that combines the superior separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry.[14] It is the gold standard for analyzing volatile and semi-volatile compounds.
-
Expertise & Causality: The applicability of GC-MS to 4-(2-Methyl-1,3-dithiolan-2-yl)phenol is contingent on its thermal stability and volatility. Given its structure, the compound is likely to be sufficiently volatile for GC analysis, though a high-temperature column and injection port may be required. The primary advantage of GC-MS lies in its ability to not only quantify impurities but also to identify them based on their mass spectra and fragmentation patterns. This is invaluable for understanding the impurity profile and optimizing the synthesis reaction.
-
Strengths:
-
High Sensitivity & Specificity: Mass spectrometric detection allows for the identification of trace-level impurities, including those co-eluting with other peaks if their mass spectra differ.[15]
-
Structural Information: The fragmentation pattern provides a molecular fingerprint that aids in the structural elucidation of unknown impurities.
-
Excellent for Solvents: Unrivaled in its ability to detect and quantify residual solvents from the synthesis process.
-
-
Limitations:
-
Thermal Lability: The compound must be thermally stable and not degrade in the hot injection port or column. Thermal degradation can lead to an inaccurate purity assessment.[8]
-
Requires Volatility: Not suitable for non-volatile impurities or starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural and Quantitative Tool
NMR spectroscopy is a primary analytical technique for structural elucidation.[16] For purity assessment, quantitative ¹H NMR (qHNMR) offers a distinct advantage: the signal intensity is directly proportional to the number of protons, allowing for a universal detection method that does not rely on a chromophore or volatility.[17]
-
Expertise & Causality: A high-resolution ¹H NMR spectrum of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol will provide unambiguous structural confirmation.[18][19] The spectrum should exhibit distinct signals for the methyl protons, the dithiolane methylene protons, the aromatic protons (showing a characteristic splitting pattern for a 1,4-disubstituted ring), and the phenolic hydroxyl proton.[20] Purity can be determined by integrating the signals of the main compound against those of a certified internal standard of known concentration. Any impurities with protons will generate signals, allowing for their detection and quantification.
-
Strengths:
-
Absolute Quantification: qHNMR can determine absolute purity without needing a reference standard of the compound itself, relying instead on a certified internal standard.
-
Structural Confirmation: Simultaneously confirms the structure of the desired compound while assessing its purity.
-
Universal Detection: Detects any proton-containing impurity, providing a more comprehensive purity profile than techniques that rely on specific physical properties like UV absorbance.
-
-
Limitations:
-
Lower Sensitivity: Compared to HPLC or GC-MS, NMR is less sensitive and may not detect impurities present at very low levels (<0.1%).
-
Signal Overlap: Complex mixtures or structurally similar impurities can lead to overlapping signals in the spectrum, complicating quantification.
-
Requires High-Field Instrument: High accuracy and resolution necessitate access to a high-field NMR spectrometer (≥400 MHz).
-
Elemental Analysis (EA): The Fundamental Purity Check
Elemental analysis is a fundamental technique that determines the mass percentage of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample.[21] It serves as a crucial, independent verification of a compound's elemental composition and bulk purity.
-
Expertise & Causality: For a newly synthesized batch of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol (C₁₀H₁₂O₁S₂), the experimentally determined percentages of C, H, and S are compared to the theoretical values. A close agreement (typically within ±0.4%) is considered strong evidence of high purity, a standard often required by academic journals for publication of new compounds.[22][23] A significant deviation indicates the presence of impurities, such as inorganic salts (which would lower C and H percentages) or residual solvents.
-
Strengths:
-
Bulk Purity Assessment: Provides a good measure of the overall purity of the sample.[24]
-
Compositional Verification: Confirms that the empirical formula of the synthesized compound is correct.
-
Detects Non-Chromophoric/Non-Volatile Impurities: Can indicate the presence of impurities that are invisible to HPLC-UV or GC-MS.
-
-
Limitations:
-
Does Not Identify Impurities: EA provides no information about the identity or number of impurities present.
-
Insensitive to Isomers: Cannot distinguish between isomers, as they have the same elemental composition.
-
Requires High Purity: The technique is most effective for samples that are already substantially pure (>98%).[25]
-
Data Presentation: A Comparative Summary
The following table summarizes the key performance attributes of each technique for the analysis of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.
| Feature | HPLC-UV | GC-MS | ¹H NMR Spectroscopy | Elemental Analysis |
| Primary Measurement | Chromatographic separation & UV absorbance | Chromatographic separation & mass-to-charge ratio | Nuclear spin resonance | Elemental mass percentages |
| Specificity | Good to Excellent | Excellent | Excellent | Low |
| Sensitivity | High (ppm levels) | Very High (ppb levels) | Moderate ( ~0.1% ) | Low (>1% impurity) |
| Quantitative Capability | Relative (Area %) | Relative/Absolute | Absolute (with standard) | Bulk Composition |
| Impurity Identification | No (unless coupled to MS) | Yes (via fragmentation) | Yes (for known structures) | No |
| Key Strengths | Robust, precise, versatile for non-volatile compounds | Identifies unknown volatile impurities, solvent analysis | Universal detection, absolute quantification, structural data | Confirms elemental formula, detects inorganic impurities |
| Key Limitations | Requires chromophore, risk of co-elution | Requires thermal stability and volatility | Lower sensitivity, signal overlap can be an issue | Does not identify impurities, insensitive to isomers |
Experimental Protocols & Visual Workflows
The following sections provide detailed, step-by-step methodologies for each analytical technique. These protocols are designed to be self-validating by incorporating system suitability checks and the use of standards.
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol outlines a standard method for determining the purity of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol using HPLC with UV detection.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in HPLC-grade Water.
-
Solvent B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Degas both solvents for 15 minutes using sonication or vacuum filtration.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (if available): Accurately weigh ~10 mg of reference standard and dissolve in 10 mL of Acetonitrile/Water (50:50) to make a 1 mg/mL solution.
-
Sample Solution: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of Acetonitrile/Water (50:50).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detector Wavelength: 275 nm (based on the phenol chromophore).
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: 30% B (re-equilibration).
-
-
-
System Suitability & Analysis:
-
Inject a blank (50:50 Acetonitrile/Water) to establish the baseline.
-
Perform five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak area should be <2.0%.
-
Inject the sample solution.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Caption: HPLC Purity Analysis Workflow.
Protocol 2: Impurity Identification by GC-MS
This protocol details the analysis of volatile impurities and confirms the identity of the main component.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve ~1 mg of the synthesized compound in 1 mL of high-purity Dichloromethane or Ethyl Acetate.
-
Vortex to ensure complete dissolution.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (split mode, 50:1 ratio).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Analysis Sequence:
-
Inject a solvent blank to check for system contamination.
-
Inject the prepared sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to 4-(2-Methyl-1,3-dithiolan-2-yl)phenol by its retention time and mass spectrum.
-
Compare the experimental mass spectrum with a library (e.g., NIST) or theoretical fragmentation pattern to confirm identity.
-
Identify impurity peaks and tentatively identify them by interpreting their mass spectra.
-
Estimate purity based on the relative peak areas (note: this is semi-quantitative as response factors may vary).
-
Caption: GC-MS Impurity Profiling Workflow.
Protocol 3: Absolute Purity by Quantitative ¹H NMR (qHNMR)
This protocol provides a method for determining the absolute purity of the compound using an internal standard.
Step-by-Step Methodology:
-
Internal Standard Selection:
-
Choose a certified internal standard with sharp signals that do not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are common choices.
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized compound into an NMR tube. Record the exact weight (W_analyte).
-
Accurately weigh ~10 mg of the certified internal standard (e.g., Maleic Acid) into the same NMR tube. Record the exact weight (W_std).
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which will clearly show the phenolic -OH proton) to the tube.
-
Cap and vortex until both solids are completely dissolved.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Solvent: DMSO-d₆.
-
Key Parameters:
-
Set a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons for accurate integration.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
Ensure the spectral width covers all relevant signals.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal from the analyte (e.g., the methyl singlet) and a signal from the internal standard (e.g., the vinyl singlet of maleic acid).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
W = Weight
-
P_std = Purity of the internal standard (from its certificate)
-
-
Caption: Quantitative ¹H NMR (qHNMR) Workflow.
Conclusion and Recommendations
The purity assessment of synthesized 4-(2-Methyl-1,3-dithiolan-2-yl)phenol requires a thoughtful, multi-technique approach to ensure the highest degree of confidence.
-
For routine quality control and primary purity assessment, HPLC-UV is the recommended method due to its robustness, precision, and excellent quantitative capabilities.
-
To develop a comprehensive impurity profile, especially during process development, GC-MS is invaluable for identifying and tracking volatile impurities and residual solvents that HPLC might miss.
-
For definitive structural confirmation and an orthogonal, absolute purity determination, qHNMR is the most powerful tool. It should be used to qualify reference standards and to analyze key batches where unambiguous purity data is essential.
-
Elemental Analysis serves as a fundamental, final check to confirm the correct elemental composition, providing a safeguard against gross contamination by inorganic material or incorrect stoichiometry.
By strategically combining these orthogonal techniques, researchers and drug development professionals can build a complete and validated purity profile for 4-(2-Methyl-1,3-dithiolan-2-yl)phenol, ensuring its quality and suitability for downstream applications.
References
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek. Retrieved from [Link]
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Weidenauer, M., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]
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Petanovska-Ilievska, B., et al. (2016). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Organic-Chemistry.org. Retrieved from [Link]
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Agilent Technologies. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Agilent. Retrieved from [Link]
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Pharmaffiliates. (2025). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. Pharmaffiliates. Retrieved from [Link]
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Hu, B., et al. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online. Retrieved from [Link]
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Tecan. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Tecan. Retrieved from [Link]
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Agilent Technologies. (n.d.). PURITY AND IMPURITY ANALYSIS. Agilent. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-methyl-2-phenyl-1,3-dithiolane. PrepChem.com. Retrieved from [Link]
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Huang, H., et al. (1995). Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography. PubMed. Retrieved from [Link]
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Sharma, P., & Singh, I. (2012). Analytical method validation: A brief review. ResearchGate. Retrieved from [Link]
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INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition. INFINITIA. Retrieved from [Link]
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Proestos, C., et al. (2006). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. ACS Publications. Retrieved from [Link]
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ResearchGate. (2018). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Retrieved from [Link]
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Breda, K. M., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]
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de Souza, S. V. C., & do Lago, C. L. (2021). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. ResearchGate. Retrieved from [Link]
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PharmTech. (2024). Pharma Intermediates: The Importance of Quality and Essential Factors. PharmTech. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]
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Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. Study.com. Retrieved from [Link]
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Cîrîc, A., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. Retrieved from [Link]
-
Tsanev, D., & Georgiev, Y. (2016). Quantitative GC-MS/MS in the clinical analysis of eicosanoids: A critical review and discussion, a 40-years historical retrospect, and possible implications for LC-MS/MS. PubMed. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. NETZSCH. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Doc Brown's Chemistry. Retrieved from [Link]
-
YouTube. (2020). 1H NMR: Structural Elucidation I. YouTube. Retrieved from [Link]
-
Quality Assistance. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?. Quality Assistance. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Retrieved from [Link]
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A Senior Application Scientist's Guide to Carbonyl Protection Strategies for 4-Hydroxyacetophenone
For the synthetic chemist, 4-hydroxyacetophenone is a versatile building block, a bifunctional scaffold ripe with potential for elaboration into complex molecular architectures. However, this very versatility presents a common challenge: the need to selectively manipulate one of its two reactive functional groups—the nucleophilic phenolic hydroxyl and the electrophilic carbonyl—while the other remains untouched. This guide provides an in-depth comparison of alternative strategies for the protection of the carbonyl group, offering field-proven insights and experimental data to inform your synthetic planning.
The judicious choice of a protecting group is a critical decision that can significantly impact the efficiency, yield, and overall success of a multi-step synthesis. An ideal protecting group should be readily installed in high yield, stable to a range of reaction conditions, and cleanly removed under mild conditions that do not affect other functional groups.[1] This guide will focus on two of the most reliable classes of carbonyl protecting groups: acetals (and ketals) and their sulfur-containing cousins, thioacetals (or thioketals) .
The Strategic Imperative for Carbonyl Protection
The acetyl group of 4-hydroxyacetophenone is susceptible to attack by a wide array of nucleophiles, including organometallics (Grignard and organolithium reagents), hydrides, and enolates. If a desired transformation requires the use of such reagents elsewhere in the molecule, temporary masking of the carbonyl is essential to prevent undesired side reactions.[2] Furthermore, the acidic proton of the phenolic hydroxyl group can complicate reactions involving strong bases. While this guide focuses on carbonyl protection, a holistic synthetic strategy may require protection of both functional groups, often employing an orthogonal protection strategy, where each protecting group can be removed independently under specific conditions.[1]
Comparative Analysis of Carbonyl Protecting Groups
The following table summarizes the key performance characteristics of the two major classes of carbonyl protecting groups discussed in this guide. The data presented is a synthesis of literature reports on 4-hydroxyacetophenone and structurally similar phenolic ketones.
| Protecting Group | Reagents for Protection | Typical Yield (Protection) | Stability | Reagents for Deprotection | Typical Yield (Deprotection) | Key Considerations |
| 1,3-Dioxolane | Ethylene glycol, acid catalyst (e.g., p-TsOH, CSA), Dean-Stark trap | Moderate to Good (e.g., ~53% for a substituted salicylaldehyde) | Stable to bases, nucleophiles, organometallics, and reducing agents. Labile to acid. | Aqueous acid (e.g., HCl, H₂SO₄, TFA) | Generally high | Readily available reagents. The phenolic -OH may require separate protection depending on the subsequent reaction conditions. |
| 1,3-Dithiane | 1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂) or Brønsted acid (e.g., HCl) | Excellent (e.g., 99% for 4-hydroxybenzaldehyde) | Stable to a wide range of acidic and basic conditions, nucleophiles, and reducing agents. | Heavy metal salts (e.g., HgCl₂, AgNO₃), or oxidative conditions (e.g., NaIO₄, H₂O₂) | Good to Excellent | Offers greater stability than dioxolanes, especially towards acidic conditions. The resulting dithiane can also be deprotonated to form a nucleophilic acyl anion equivalent. |
In-Depth Look: 1,3-Dioxolanes (Acetals/Ketals)
The formation of a cyclic acetal, specifically a 1,3-dioxolane, is a widely used strategy for carbonyl protection. The reaction involves the acid-catalyzed condensation of the ketone with a 1,2-diol, typically ethylene glycol.
Mechanism of Acetal Formation
The mechanism proceeds via initial protonation of the carbonyl oxygen, followed by nucleophilic attack of one of the diol's hydroxyl groups. Subsequent proton transfers and elimination of water lead to the formation of a stable five-membered ring.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol
This guide provides a comprehensive, step-by-step framework for the proper and safe disposal of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol. As laboratory professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This document is designed to equip researchers, scientists, and drug development professionals with the necessary information to handle and dispose of this compound in a manner that ensures personal safety and environmental protection. The procedures outlined herein are based on an understanding of the compound's chemical nature, drawing parallels from its constituent functional groups—a phenol and a dithiolane—to establish a robust and scientifically-grounded disposal protocol.
Hazard Identification and Risk Assessment
-
Phenolic Component: Phenol is classified as toxic and corrosive.[1][2] It can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled.[1][2] Chronic exposure can lead to systemic effects on the central nervous system, liver, and kidneys.[1][2] Given the presence of the phenolic group, 4-(2-Methyl-1,3-dithiolan-2-yl)phenol should be handled with the same level of caution as phenol itself. The US Environmental Protection Agency (EPA) lists phenol as a toxic waste with the designation U188.[3]
-
Dithiolane Component: The 1,3-dithiolane group contains sulfur. While some simple dithiolanes are not classified under GHS, related sulfur-containing compounds can be irritants.[4][5] More significantly, the improper disposal of sulfur-containing organic compounds can lead to environmental degradation through the formation of acidic byproducts.[6]
A closely related compound, 4-(1,3-Dithiolan-2-yl)phenol, is classified with the GHS07 pictogram, indicating it is an irritant (H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation).[5] Therefore, it is prudent to assume that 4-(2-Methyl-1,3-dithiolan-2-yl)phenol exhibits similar irritant properties.
Inferred Hazard Profile for 4-(2-Methyl-1,3-dithiolan-2-yl)phenol:
| Hazard Category | GHS Classification (Inferred) | Primary Concerns |
| Acute Toxicity | Likely Harmful if Swallowed/Inhaled | Systemic toxicity due to the phenol moiety. |
| Skin Corrosion/Irritation | Corrosive/Irritant | Potential for severe skin burns and irritation.[1][2][5] |
| Eye Damage/Irritation | Serious Eye Damage/Irritation | Risk of serious eye injury upon contact.[1][2][5] |
| Respiratory Irritation | May Cause Respiratory Irritation | Inhalation of dust or vapors may irritate the respiratory tract.[5] |
| Environmental Hazard | Harmful to Aquatic Life | Phenolic compounds are known to be toxic to aquatic organisms.[7] |
Personal Protective Equipment (PPE) and Safe Handling
Given the inferred hazards, stringent adherence to PPE protocols is mandatory when handling 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.
-
Hand Protection: Wear robust, chemical-resistant gloves. For concentrated forms, double-gloving with an inner nitrile glove and an outer neoprene or butyl rubber glove is recommended.[1]
-
Eye Protection: Chemical safety goggles are essential. When there is a risk of splashing, a face shield should be worn in addition to goggles.[1]
-
Skin and Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are required. For larger quantities or when splashes are likely, a chemically resistant apron is advisable.[1]
-
Respiratory Protection: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
Spill Management Protocol
Accidental spills must be managed promptly and safely.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill zone.[7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described above.
-
Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.[2]
-
Collect and Containerize: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.[2][7][8]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Do Not Use Sewers: Under no circumstances should spills be washed down the drain.[7][8]
Step-by-Step Disposal Procedures
The guiding principle for the disposal of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol is that it must be treated as hazardous chemical waste.
Waste Segregation and Collection
Proper segregation at the point of generation is crucial for safe and compliant disposal.
-
Designated Waste Container: All waste containing 4-(2-Methyl-1,3-dithiolan-2-yl)phenol, including the pure compound, solutions, and contaminated materials, must be collected in a dedicated, leak-proof, and chemically compatible container.[8][9] Puncture-proof containers are preferred for solid waste.[8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-(2-Methyl-1,3-dithiolan-2-yl)phenol," and an indication of the associated hazards (e.g., "Toxic," "Corrosive," "Irritant").[8][9]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[3][8] Store the container in a designated, well-ventilated, and secure secondary containment area.
Disposal of Contaminated Materials
-
Solid Waste: Items such as gloves, pipette tips, and absorbent materials contaminated with 4-(2-Methyl-1,3-dithiolan-2-yl)phenol must be collected in the designated solid hazardous waste container.[8]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
Empty Containers: "Empty" containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be managed according to your institution's guidelines for empty chemical containers.
Final Disposal Pathway
The ultimate disposal of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol waste must be handled by a licensed hazardous waste disposal facility.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves completing a hazardous waste manifest or online request form.[2][8]
-
Incineration: The preferred method of disposal for phenolic and many organic sulfur compounds is high-temperature incineration by a licensed facility.[10] This ensures the complete destruction of the compound, preventing its release into the environment.[10]
-
Landfill: Landfilling of sulfur-containing waste is a less preferable option and is only permissible in specially designated Class I or Class II landfills that are approved to handle such waste.[11] This is generally not the recommended route for laboratory-generated waste of this nature.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of waste generated from work with 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.
Caption: Decision workflow for the segregation and disposal of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol waste.
References
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]
-
Phenol - Safety Data Sheet. Carl ROTH. [Link]
-
Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs, The University of Tennessee Health Science Center. [Link]
-
2-Methyl-1,3-dithiolane. PubChem, National Institutes of Health. [Link]
-
2-methyl-1,3-dithiolane. The Good Scents Company. [Link]
-
Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Alberta Environment. [Link]
-
Hazardous Waste Disposal Guidelines. Purdue University. [Link]
-
Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- Process for the removal of sulphur compounds
-
Hazardous Waste Disposal Procedures. University of Alabama at Birmingham. [Link]
-
Removing organic sulfur compounds from natural gas. ResearchGate. [Link]
-
2-Methyl-1,3-dithiolane (CAS 5616-51-3). Scent.vn. [Link]
-
How Do You Dispose Of Phenol Safely? Chemistry For Everyone. [Link]
-
Chemical Properties of 1-(4-Methyl-4H-[1][8]dithiin-2-yl)-propane-2-thiol. Cheméo. [Link]
-
GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Alberta Environment. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
- Removal of sulfur compounds
-
2-Methyl-1,3-dioxolane. GESTIS Substance Database. [Link]
-
Phenol. EH&S, UC Berkeley. [Link]
Sources
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. ehs.berkeley.edu [ehs.berkeley.edu]
- 3. pfw.edu [pfw.edu]
- 4. 2-Methyl-1,3-dithiolane | C4H8S2 | CID 21828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. open.alberta.ca [open.alberta.ca]
- 7. nj.gov [nj.gov]
- 8. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 9. mtu.edu [mtu.edu]
- 10. youtube.com [youtube.com]
- 11. open.alberta.ca [open.alberta.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
